Bersiporocin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2241808-52-4 |
|---|---|
Molecular Formula |
C15H19Cl2N3O |
Molecular Weight |
328.2 g/mol |
IUPAC Name |
(2R,3S)-2-[3-(4,5-dichlorobenzimidazol-1-yl)propyl]piperidin-3-ol |
InChI |
InChI=1S/C15H19Cl2N3O/c16-10-5-6-12-15(14(10)17)19-9-20(12)8-2-3-11-13(21)4-1-7-18-11/h5-6,9,11,13,18,21H,1-4,7-8H2/t11-,13+/m1/s1 |
InChI Key |
VXCNMWNXDDMFSX-YPMHNXCESA-N |
Isomeric SMILES |
C1C[C@@H]([C@H](NC1)CCCN2C=NC3=C2C=CC(=C3Cl)Cl)O |
Canonical SMILES |
C1CC(C(NC1)CCCN2C=NC3=C2C=CC(=C3Cl)Cl)O |
Origin of Product |
United States |
Foundational & Exploratory
Bersiporocin: A Deep Dive into its Asymmetric Inhibition of Prolyl-tRNA Synthetase for the Treatment of Fibrosis
For Immediate Release
This technical whitepaper provides an in-depth analysis of the mechanism of action of bersiporocin (DWN12088), a first-in-class antifibrotic agent under development by Daewoong Pharmaceutical. Tailored for researchers, scientists, and drug development professionals, this document details the molecular interactions, preclinical and clinical data, and the innovative asymmetric inhibition that underpins this compound's therapeutic potential and safety profile.
Executive Summary
This compound is an orally administered small molecule that selectively inhibits prolyl-tRNA synthetase (PARS1), a key enzyme in collagen synthesis.[1][2][3] Its novel mechanism of action centers on the asymmetric inhibition of the PARS1 homodimer, which reduces the excessive collagen production characteristic of fibrotic diseases like Idiopathic Pulmonary Fibrosis (IPF) while preserving essential cellular functions.[4][5] This unique approach offers a promising therapeutic window, aiming to halt or even reverse fibrosis with an improved safety profile compared to broader-acting antifibrotics.[6][7] Currently in Phase II clinical trials for IPF, this compound has received Orphan Drug and Fast Track designations from the U.S. Food and Drug Administration (FDA), as well as Orphan Drug Designation from the European Medicines Agency (EMA).[7][8]
The Molecular Target: Prolyl-tRNA Synthetase (PARS1)
PARS1 is a crucial enzyme responsible for catalyzing the attachment of proline to its cognate tRNA, a fundamental step in protein synthesis.[6][9] Proline is a major constituent of collagen, the primary protein component of the extracellular matrix that accumulates excessively in fibrotic tissues.[1] In pathological fibrotic conditions, the upregulation of PARS1 is linked to increased collagen production.[1] Therefore, inhibiting PARS1 presents a direct strategy to mitigate fibrosis. However, complete inhibition of PARS1 would be detrimental to global protein synthesis, highlighting the need for a nuanced inhibitory approach.[5][9]
The Core Mechanism: Asymmetric Inhibition
The cornerstone of this compound's innovative mechanism is its asymmetric binding to the PARS1 homodimer.[4][9] PARS1 functions as a dimer, with two identical subunits (protomers), each containing a catalytic site.[4][5] this compound binds with high affinity to the catalytic site of one protomer, inducing a conformational change in the homodimer's tertiary structure.[4][5] This structural alteration negatively affects the binding of a second this compound molecule to the other protomer.[4][5]
This results in a state of partial, rather than complete, inhibition of the PARS1 enzyme. One active site is effectively blocked, reducing the overall rate of proline activation for collagen synthesis, while the other remains functional, allowing for the continuation of essential protein synthesis.[4][8] This asymmetric inhibition is the key to this compound's enhanced safety profile, as it avoids the potential toxicity associated with complete shutdown of a vital cellular enzyme.[5][9]
Signaling Pathway and Cellular Effects
This compound's inhibition of PARS1 directly impacts the downstream pathways of collagen synthesis. In fibrotic conditions, signaling molecules like Transforming Growth Factor-beta (TGF-β) stimulate fibroblasts to differentiate into myofibroblasts, which are hyperactive in producing collagen and other extracellular matrix components. By limiting the availability of prolyl-tRNA, this compound curtails this excessive collagen production at a fundamental level. Preclinical studies have demonstrated that this compound reduces the synthesis of collagen and alpha-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation, in primary lung fibroblasts from IPF patients stimulated with TGF-β.[1]
Quantitative Data Summary
Preclinical Efficacy and Selectivity
| Parameter | Value | Cell Line/Model | Reference |
| Collagen Synthesis IC50 | Varies by cell type | Lung Fibroblasts | [6] |
| Puromycin Incorporation IC50 | Higher than Collagen IC50 | WI-26 VA4 cells | [6] |
| Therapeutic Index | Improved vs. Halofuginone | In vitro and in vivo IPF models | [9] |
Phase 1 Clinical Trial in Healthy Volunteers
| Parameter | Finding | Study Population | Reference |
| Maximum Tolerated Dose (Single) | Up to 600 mg | 40 healthy adults | [1] |
| Maximum Tolerated Dose (Multiple) | Up to 200 mg twice daily for 14 days | 32 healthy adults | [1] |
| Pharmacokinetics (PK) | Dose-proportional up to 600 mg (single) and 200 mg (multiple) | Healthy adults | [1] |
| Pharmacodynamics (PD) | Lower levels of pro-peptide of type 3 procollagen (Pro-C3) vs. placebo | Healthy adults (Multiple Ascending Dose) | [1] |
| Most Common Adverse Events | Gastrointestinal | Healthy adults | [1] |
Experimental Protocols
PARS1 Inhibition Assay (General Protocol)
A representative protocol for determining the inhibitory activity of this compound on PARS1 would involve a scintillation proximity assay (SPA).
-
Reaction Mixture Preparation: A reaction mixture containing recombinant human PARS1, [³H]-proline, ATP, and tRNA is prepared in a suitable buffer.
-
Compound Incubation: this compound at varying concentrations is added to the reaction mixture and incubated to allow for binding to the enzyme.
-
Reaction Initiation and Termination: The enzymatic reaction is initiated and allowed to proceed for a defined period at 37°C. The reaction is then terminated by the addition of a stop solution.
-
Detection: The amount of [³H]-proline incorporated into the tRNA is quantified using a scintillation counter.
-
Data Analysis: The IC50 value, representing the concentration of this compound required to inhibit 50% of the PARS1 enzymatic activity, is calculated from the dose-response curve.
Asymmetric Binding Determination (Workflow)
The elucidation of the asymmetric binding mechanism involved a combination of structural and kinetic analyses.
Conclusion
This compound represents a novel and targeted approach to antifibrotic therapy. Its unique mechanism of asymmetric inhibition of PARS1 offers the potential for potent efficacy in reducing collagen deposition while maintaining a favorable safety profile by avoiding the complete shutdown of a vital cellular enzyme. The preclinical and Phase 1 clinical data are promising, and the ongoing Phase 2 trials will be crucial in further establishing its clinical utility in treating IPF and potentially other fibrotic diseases. This in-depth understanding of its mechanism of action provides a solid foundation for its continued development and evaluation.
References
- 1. Safety, tolerability, pharmacokinetic/pharmacodynamic characteristics of this compound, a novel prolyl‐tRNA synthetase inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Daewoong Pharmaceutical Presents Phase 2 Clinical Trial Poster on 'this compound' at ATS 2025, Highlights Global Patient Demographics [prnewswire.com]
- 3. biopharmaapac.com [biopharmaapac.com]
- 4. Daewoong Pharmaceutical Indonesia [daewoongpharm.id]
- 5. doaj.org [doaj.org]
- 6. Control of fibrosis with enhanced safety via asymmetric inhibition of prolyl‐tRNA synthetase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Daewoong highlights mid-phase IPF trial progress for PRS-targeting oral drug at ATS 2025 < Pharma < Article - KBR [koreabiomed.com]
- 8. Daewoong Pharmaceutical's this compound Receives 'Orphan Drug Designation' in Europe to Treat Idiopathic Pulmonary Fibrosis [prnewswire.com]
- 9. embopress.org [embopress.org]
Bersiporocin: A Technical Deep Dive into Asymmetric Prolyl-tRNA Synthetase Inhibition for Fibrotic Diseases
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bersiporocin (DWN12088) is a novel, first-in-class, orally bioavailable small molecule inhibitor of prolyl-tRNA synthetase (PRS). It is currently in Phase 2 clinical trials for the treatment of idiopathic pulmonary fibrosis (IPF), a progressive and fatal lung disease with a high unmet medical need.[1][2][3] this compound's unique mechanism of action, characterized by the asymmetric inhibition of the PRS homodimer, offers a promising therapeutic window by selectively reducing collagen synthesis without causing the significant toxicity associated with complete inhibition of this essential enzyme. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative preclinical data, and detailed experimental methodologies.
Introduction: The Role of Prolyl-tRNA Synthetase in Fibrosis
Idiopathic pulmonary fibrosis is characterized by the excessive deposition of extracellular matrix components, primarily collagen, leading to progressive scarring of the lung tissue and irreversible decline in lung function.[1] Proline is a major constituent of collagen, and its incorporation into procollagen chains is a critical step in collagen synthesis. Prolyl-tRNA synthetase (PRS), also known as PARS1, is the enzyme responsible for charging proline to its cognate tRNA, making it available for protein synthesis.[1][4] In fibrotic diseases, elevated PRS activity is linked to increased collagen production. Therefore, inhibiting PRS presents a logical therapeutic strategy to mitigate fibrosis. However, as PRS is essential for general protein synthesis, complete inhibition can lead to significant cellular toxicity.[1][4][5]
This compound's Novel Mechanism of Action: Asymmetric Inhibition
This compound overcomes the challenge of PRS inhibition-associated toxicity through a novel mechanism of asymmetric binding to the PRS homodimer.[1][4][5] PARS1 exists as a dimer, and this compound binds to the catalytic site of each protomer with different affinities. The binding of the first this compound molecule to one protomer induces a conformational change that reduces the binding affinity of the second molecule to the other protomer.[1][4] This results in a dose-response curve with a reduced Hill slope, indicating negative cooperativity.[4] This asymmetric inhibition leads to a partial and controlled reduction in PRS activity, sufficient to decrease the synthesis of proline-rich collagen but not to a level that severely impairs overall protein synthesis, thus widening the therapeutic window.[1][4][5]
Below is a diagram illustrating the asymmetric inhibition of the PARS1 homodimer by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | This compound | Halofuginone (Comparator) | Cell Line | Reference |
| IC50 (Collagen Level) | 3.1 nM | 2.5 nM | WI-26 VA4 | [4] |
| IC50 (Cell Viability) | 100 nM | 10 nM | WI-26 VA4 | [4] |
| Therapeutic Index (IC50 Viability / IC50 Collagen) | 32.3 | 4.0 | WI-26 VA4 | [4] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Bleomycin-Induced Pulmonary Fibrosis
| Parameter | Vehicle Control | This compound (30 mg/kg) | Nintedanib (60 mg/kg) | Pirfenidone (400 mg/kg) | Reference |
| Hydroxyproline Content (µ g/lung ) | ~1200 | ~800 | ~900 | ~950 | [4] |
| Ashcroft Score | ~6 | ~3 | ~4 | ~4.5 | [4] |
Detailed Experimental Methodologies
Prolyl-tRNA Synthetase (PRS) Inhibition Assay
The enzymatic activity of PRS is determined by measuring the aminoacylation of tRNAPro with [3H]-proline.
-
Reaction Mixture: The reaction is typically performed in a buffer containing HEPES, KCl, MgCl2, DTT, ATP, and bovine serum albumin.
-
Enzyme and Substrates: Recombinant human PARS1, total human tRNA, and [3H]-proline are used.
-
Procedure:
-
This compound or vehicle control is pre-incubated with the enzyme and reaction buffer.
-
The reaction is initiated by the addition of tRNA and [3H]-proline.
-
The reaction is incubated at 37°C.
-
Aliquots are removed at various time points and spotted onto filter paper discs.
-
The filter discs are washed with trichloroacetic acid (TCA) to precipitate the charged tRNA and remove unincorporated [3H]-proline.
-
The radioactivity on the filter discs is measured using a scintillation counter.
-
-
Data Analysis: The rate of [3H]-proline incorporation is calculated, and IC50 values are determined by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of this compound to PARS1 in a cellular context.
-
Cell Culture and Treatment: Human lung fibroblasts (e.g., WI-26 VA4) are cultured and treated with various concentrations of this compound or vehicle control.
-
Thermal Challenge: The treated cells are heated to a range of temperatures to induce protein denaturation.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
Protein Detection: The amount of soluble PARS1 in the supernatant is quantified by Western blotting using a specific anti-PARS1 antibody.
-
Data Analysis: The melting temperature (Tm) of PARS1 is determined in the presence and absence of this compound. A shift in the Tm indicates target engagement.
The workflow for a typical CETSA experiment is depicted below.
Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This in vivo model is used to assess the anti-fibrotic efficacy of this compound.
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin is administered to induce lung injury and subsequent fibrosis.
-
Drug Administration: this compound, vehicle control, or positive controls (nintedanib, pirfenidone) are administered orally, typically starting several days after bleomycin instillation to model a therapeutic intervention.
-
Assessment of Fibrosis:
-
Hydroxyproline Assay: At the end of the study, the lungs are harvested, and the total collagen content is quantified by measuring the amount of hydroxyproline, a key amino acid in collagen.[6][7][8][9]
-
Histology: Lung sections are stained with Masson's trichrome to visualize collagen deposition (blue staining).[10][11][12][13][14] The severity of fibrosis is semi-quantitatively scored using the Ashcroft scoring system.
-
-
Data Analysis: The hydroxyproline content and Ashcroft scores are compared between the different treatment groups.
The signaling pathway leading to fibrosis and the point of intervention by this compound is illustrated below.
Conclusion
This compound represents a promising and innovative approach to the treatment of idiopathic pulmonary fibrosis and potentially other fibrotic diseases. Its unique mechanism of asymmetric inhibition of prolyl-tRNA synthetase allows for the targeted reduction of collagen synthesis while maintaining a favorable safety profile. The preclinical data strongly support its continued clinical development, and the ongoing Phase 2 trials will be crucial in determining its efficacy in patients. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals interested in this novel therapeutic agent.
References
- 1. Daewoong Pharmaceutical Indonesia [daewoongpharm.id]
- 2. This compound by Daewoong Pharmaceutical for Idiopathic Pulmonary Fibrosis: Likelihood of Approval [pharmaceutical-technology.com]
- 3. Daewoong's First-in-Class IPF Drug this compound Clears Third Safety Review, Phase 2 Trial Nears Completion [trial.medpath.com]
- 4. Control of fibrosis with enhanced safety via asymmetric inhibition of prolyl‐tRNA synthetase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Daewoong Pharmaceutical Publishes Molecular Mechanism of this compound as an Antifibrotic in EMBO Molecular Medicine [prnewswire.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Hydroxyproline assay [bio-protocol.org]
- 8. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel method for accurate collagen and biochemical assessment of pulmonary tissue utilizing one animal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Masson's trichrome staining for collagen fibers of tumor and lung tissue [bio-protocol.org]
- 11. Lung Section Staining and Microscopy [bio-protocol.org]
- 12. Lung Section Staining and Microscopy [en.bio-protocol.org]
- 13. Lung Section Staining and Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Masson's Trichrome Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Bersiporocin: A Deep Dive into Target Identification and Validation for the Treatment of Idiopathic Pulmonary Fibrosis
For Immediate Release
This technical whitepaper provides an in-depth overview of the target identification and validation of Bersiporocin (DWN12088), a first-in-class investigational oral therapy for idiopathic pulmonary fibrosis (IPF).[1][2][3] Developed by Daewoong Pharmaceutical, this compound offers a novel approach to treating IPF by selectively targeting Prolyl-tRNA Synthetase (PRS), an enzyme critically involved in collagen synthesis.[1][3][4] This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms and preclinical validation of this promising anti-fibrotic agent.
Executive Summary
Idiopathic pulmonary fibrosis is a progressive and fatal lung disease characterized by the excessive accumulation of collagen and other extracellular matrix components, leading to stiffening of the lungs and irreversible decline in respiratory function.[1][5][6] Current therapeutic options for IPF primarily slow disease progression but have limited efficacy and can be associated with significant side effects. This compound represents a potential paradigm shift by targeting a key enzyme in the collagen biosynthesis pathway, Prolyl-tRNA Synthetase (PARS1 or PRS).[1][3][4] A pivotal study published in EMBO Molecular Medicine elucidated the unique mechanism of action of this compound, demonstrating its ability to asymmetrically inhibit the PARS1 homodimer, thereby reducing collagen production without compromising essential cellular functions.[7] This whitepaper will detail the target identification and validation of this compound, present key preclinical and clinical data, and outline the experimental methodologies used to establish its mechanism of action.
Target Identification: Prolyl-tRNA Synthetase (PARS1/PRS)
The rationale for targeting PARS1 in fibrotic diseases stems from the high proline content of collagen, the primary protein responsible for the pathological scarring observed in IPF.[4] By inhibiting the enzyme responsible for charging transfer RNA (tRNA) with proline, it is possible to selectively reduce the synthesis of proline-rich proteins like collagen.
Preclinical studies have demonstrated that the expression of PARS1 is significantly elevated in the lung tissues of patients with IPF.[8] This upregulation of PARS1 correlates with the increased collagen deposition characteristic of the disease, making it a compelling therapeutic target.
Mechanism of Action: Asymmetric Inhibition
This compound exhibits a novel mechanism of action by asymmetrically inhibiting the PARS1 enzyme, which exists as a homodimer.[7] this compound binds to the catalytic site of one of the PARS1 protomers, inducing a conformational change that prevents the binding of a second this compound molecule to the other protomer.[7] This results in a partial, rather than complete, inhibition of PARS1 activity. This unique mode of "asymmetric inhibition" is crucial for the drug's safety profile, as it allows for a therapeutic reduction in collagen synthesis while preserving enough PARS1 function to maintain normal protein synthesis and cellular homeostasis.[7]
Signaling Pathway
This compound's inhibition of PARS1 directly impacts the downstream synthesis of collagen, a key component of the extracellular matrix. The overproduction of collagen in IPF is driven by complex signaling pathways, with the Transforming Growth Factor-beta (TGF-β) pathway playing a central role. TGF-β signaling, through its downstream mediators Smad2 and Smad3, is a potent stimulator of collagen gene transcription.[1][2][4][9][10] By limiting the available prolyl-tRNA, this compound effectively curtails the TGF-β-induced surge in collagen production.
Quantitative Data
This compound has undergone extensive preclinical and clinical evaluation. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Description |
| PARS1 Enzymatic Inhibition (IC50) | Data not publicly available | Concentration of this compound required to inhibit 50% of PARS1 enzymatic activity in a cell-free assay. |
| Collagen Synthesis Inhibition (IC50) | Data not publicly available | Concentration of this compound required to inhibit 50% of collagen synthesis in cellular assays. |
Table 2: this compound Clinical Trial Overview
| Phase | Status | Number of Participants | Key Objectives |
| Phase 1 | Completed | 162 healthy subjects | Evaluate safety, tolerability, and pharmacokinetics.[5] |
| Phase 2 (NCT05389215) | Ongoing | 102 IPF patients | Evaluate efficacy (change in Forced Vital Capacity - FVC) and safety.[3][6] |
Target Validation Experiments
A series of rigorous experiments were conducted to validate PARS1 as the therapeutic target of this compound for the treatment of IPF.
Enzymatic Assays
-
Objective: To confirm the direct inhibitory effect of this compound on the enzymatic activity of PARS1.
-
Methodology: A biochemical assay was performed to measure the aminoacylation of tRNA with proline by purified recombinant PARS1 in the presence of varying concentrations of this compound. The amount of prolyl-tRNA formed was quantified to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the direct binding of this compound to PARS1 in a cellular context.
-
Methodology:
-
Intact cells were treated with either this compound or a vehicle control.
-
The cells were then subjected to a temperature gradient to induce protein denaturation.
-
The aggregated proteins were separated from the soluble fraction by centrifugation.
-
The amount of soluble PARS1 at each temperature was quantified by Western blotting or mass spectrometry.
-
A shift in the melting temperature of PARS1 in the presence of this compound indicates direct target engagement.
-
Animal Models of Idiopathic Pulmonary Fibrosis
-
Objective: To evaluate the in vivo efficacy of this compound in a disease-relevant animal model.
-
Methodology:
-
Pulmonary fibrosis was induced in mice using bleomycin.
-
A treatment group received oral administration of this compound, while a control group received a placebo.
-
Lung function was assessed using whole-body plethysmography.
-
Histological analysis of lung tissue was performed to quantify collagen deposition and fibrosis.
-
This compound treatment resulted in a significant reduction in collagen accumulation in the lungs and an improvement in lung function.[8]
-
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for key experimental procedures used in the validation of this compound's target.
References
- 1. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Daewoong highlights mid-phase IPF trial progress for PRS-targeting oral drug at ATS 2025 < Pharma < Article - KBR [koreabiomed.com]
- 4. New insights into TGF-β/Smad signaling in tissue fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 6. Daewoong starts subject administration in idiopathic pulmonary fibrosis therapy trial [clinicaltrialsarena.com]
- 7. Daewoong Pharmaceutical Indonesia [daewoongpharm.id]
- 8. Safety, tolerability, pharmacokinetic/pharmacodynamic characteristics of this compound, a novel prolyl‐tRNA synthetase inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment [frontiersin.org]
- 10. Frontiers | Targeting TGF-β Mediated SMAD Signaling for the Prevention of Fibrosis [frontiersin.org]
Bersiporocin: A Technical Guide to Preclinical Studies in Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bersiporocin (formerly DWN12088) is a first-in-class, orally bioavailable small molecule inhibitor of prolyl-tRNA synthetase (PRS). By selectively targeting a key enzyme in collagen synthesis, this compound presents a novel therapeutic approach for the treatment of fibrotic diseases. This document provides a comprehensive overview of the preclinical data for this compound in various fibrosis models, including idiopathic pulmonary fibrosis (IPF), liver fibrosis, and kidney fibrosis. Detailed experimental protocols and a summary of quantitative data are presented to offer a complete technical resource for researchers and drug development professionals.
It is important to note that in early research, the compound designation CC-90001, a c-Jun N-terminal kinase (JNK) inhibitor, was also investigated for pulmonary fibrosis. However, this compound (DWN12088) is a distinct molecule with a different mechanism of action, specifically the inhibition of PRS. This guide will focus exclusively on the preclinical findings related to this compound (DWN12088).
Mechanism of Action: Asymmetric Inhibition of Prolyl-tRNA Synthetase (PRS)
This compound's primary mechanism of action is the inhibition of prolyl-tRNA synthetase (PARS1), a critical enzyme for the synthesis of collagen, the primary component of fibrotic tissue. This compound binds to the catalytic site of the PARS1 homodimer in an asymmetric manner. This unique binding mode leads to negative cooperativity, where the binding of one this compound molecule to one protomer of the PARS1 dimer interferes with the binding of a second molecule to the other protomer. This results in a less steep dose-response curve and a wider therapeutic index, allowing for the inhibition of collagen production with a reduced risk of off-target effects on global protein synthesis.[1][2][3][4]
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Condition | This compound (DWN12088) | Halofuginone (HF) | Reference |
| IC50 (Collagen I) | WI-26 VA4 (human lung fibroblasts) | TGF-β stimulation | 2,025 nM | 15.19 nM | [5] |
| CC50 (Cytotoxicity) | WI-26 VA4 (human lung fibroblasts) | - | 20,847 nM | 52.55 nM | [5] |
| Therapeutic Index (CC50/IC50) | WI-26 VA4 (human lung fibroblasts) | - | 10.29 | 3.46 | [5] |
| Inhibition of Profibrotic Genes | LX-2 (human hepatic stellate cells) | TGF-β stimulation | Dose-dependent decrease in Collagen I, Fibronectin, α-SMA | Not Reported | [4] |
Table 2: In Vivo Efficacy of this compound in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model
| Parameter | Dosing Regimen | Result | Pirfenidone | Nintedanib | Reference |
| Modified Ashcroft Score | 10 mg/kg, once daily (preventive model) | Significant reduction | Significant reduction | Not Reported | [6] |
| Lung Weight | 10 mg/kg, once daily (preventive model) | Significant reduction | Significant reduction | Not Reported | [6] |
| Collagen Content (BALF) | 10 mg/kg, once daily (preventive model) | Significant reduction | Significant reduction | Not Reported | [6] |
| Percutaneous Oxygen Saturation (SpO2) | 10 mg/kg, once daily (therapeutic model) | Significant improvement | Not Reported | Significant improvement | [7] |
| Collagen Content (Lung Tissue) | 10 mg/kg, once daily (therapeutic model) | Significant reduction | Not Reported | Significant reduction | [7] |
Table 3: In Vivo Efficacy of this compound in a Methionine-Choline Deficient (MCD) Diet-Induced Liver Fibrosis (NASH) Mouse Model
| Parameter | Dosing Regimen | Result | Reference |
| Hepatic Hydroxyproline Content | Oral gavage for 6 weeks | Significant attenuation of collagen fiber formation | [4] |
| Profibrotic Gene Expression (Col1a1, Col1a2, Fn1, Acta2) | Oral gavage for 6 weeks | Drastic inhibition of mRNA and protein levels | [4] |
Note: Specific quantitative reductions for the liver fibrosis model were not detailed in the publication, but were described as significant.
Table 4: In Vivo Efficacy of this compound in an Adenine-Induced Kidney Fibrosis Mouse Model
| Parameter | Dosing Regimen | Result | Reference |
| Anti-fibrotic Efficacy | Not specified | Significant | [8] |
Note: A specific publication with detailed quantitative data for the adenine-induced kidney fibrosis model was not available at the time of this review. The reference indicates efficacy was observed.
Experimental Protocols
In Vitro Assays
1. Inhibition of Collagen Synthesis in Human Lung Fibroblasts (WI-26 VA4)
-
Cell Culture: WI-26 VA4 cells were cultured in appropriate media.
-
Treatment: Cells were serum-starved for 6 hours, then incubated with varying concentrations of this compound or Halofuginone in the presence of 2 ng/ml TGF-β for 72 hours.
-
Analysis: Secreted pro-collagen I levels in the supernatant were determined by ELISA.
-
Cytotoxicity Assay: Cell viability was assessed using the CellTiter-Glo assay to determine CC50 values.[5]
2. Inhibition of Profibrotic Gene Expression in Human Hepatic Stellate Cells (LX-2)
-
Cell Culture: LX-2 cells were maintained in standard culture conditions.
-
Treatment: Cells were pre-treated with various concentrations of this compound for 2 hours, followed by stimulation with 2 ng/mL TGF-β for 24 hours.
-
Analysis:
-
Immunoblotting: Protein levels of Collagen I, Fibronectin, and α-SMA were determined by western blot.
-
Immunofluorescence: Expression of Collagen I and Fibronectin was visualized by immunofluorescence staining.
-
RT-qPCR: mRNA expression of COL1A1, COL1A2, FN1, and ACTA2 was quantified.[4]
-
In Vivo Models
1. Bleomycin-Induced Pulmonary Fibrosis Mouse Model
-
Animal Model: C57BL/6 mice.
-
Induction of Fibrosis: A single intratracheal injection of bleomycin.
-
Dosing Regimens:
-
Preventive Model: this compound (3, 10, or 30 mg/kg), or Pirfenidone (100 mg/kg, twice daily) was administered orally once a day, starting one day before bleomycin administration and continuing for 3 weeks.
-
Therapeutic Model: this compound (10 mg/kg), Nintedanib (60 mg/kg), or Pirfenidone (200 mg/kg) was administered orally once a day, starting one week after bleomycin administration and continuing for 2 weeks.
-
-
Efficacy Endpoints:
-
Histology: Lung tissue was stained with Masson's trichrome, and fibrosis was scored using the modified Ashcroft score.
-
Collagen Content: Measured in bronchoalveolar lavage fluid (BALF) and lung tissue homogenates (hydroxyproline assay).
-
Lung Function: Assessed by measuring percutaneous oxygen saturation (SpO2).
-
Lung Weight: Measured as an indicator of edema and fibrosis.[6][7]
-
2. Methionine-Choline Deficient (MCD) Diet-Induced Liver Fibrosis (NASH) Mouse Model
-
Animal Model: Mice were fed an MCD diet.
-
Treatment: this compound or saline was administered by oral gavage for 6 weeks.
-
Efficacy Endpoints:
-
Histology: Liver sections were stained with Masson's trichrome to visualize collagen deposition.
-
Collagen Content: Hepatic hydroxyproline content was measured.
-
Gene and Protein Expression: Levels of profibrotic markers (Col1a1, Col1a2, Fn1, Acta2) were assessed by RT-qPCR and immunoblotting.[4]
-
3. Adenine-Induced Kidney Fibrosis Mouse Model
-
Animal Model: Mice were administered adenine to induce chronic kidney disease and fibrosis.
-
Treatment and Endpoints: Specific details on the dosing regimen and quantitative efficacy endpoints for this compound in this model are not yet fully published but have been referenced as showing a significant anti-fibrotic effect.[8]
Visualizations
Conclusion
The preclinical data for this compound (DWN12088) strongly support its development as a novel anti-fibrotic agent. Its unique mechanism of asymmetrically inhibiting prolyl-tRNA synthetase offers a targeted approach to reducing collagen synthesis with a favorable safety profile in preclinical models. This compound has demonstrated significant efficacy in reducing fibrosis in models of idiopathic pulmonary fibrosis and liver fibrosis. While further quantitative data in kidney fibrosis models would be beneficial, the existing evidence suggests a broad anti-fibrotic potential. The detailed experimental protocols provided herein offer a foundation for further research and development of this promising therapeutic candidate.
References
- 1. A novel model of adenine-induced chronic kidney disease-associated gastrointestinal dysfunction in mice: The gut-kidney axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Daewoong Pharmaceutical Indonesia [daewoongpharm.id]
- 3. Daewoong Announces Promising Results in Pulmonary Fibrosis Trial - Businesskorea [businesskorea.co.kr]
- 4. DWN12088, A Prolyl-tRNA Synthetase Inhibitor, Alleviates Hepatic Injury in Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Control of fibrosis with enhanced safety via asymmetric inhibition of prolyl‐tRNA synthetase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Daewoong Pharmaceutical Presents Phase 2 Clinical Trial Poster on 'this compound' at ATS 2025, Highlights Global Patient Demographics [prnewswire.com]
- 8. This compound by Daewoong Pharmaceutical for Idiopathic Pulmonary Fibrosis: Likelihood of Approval [pharmaceutical-technology.com]
Bersiporocin's Impact on Collagen Synthesis: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bersiporocin (DWN12088) is a novel, first-in-class small molecule inhibitor of prolyl-tRNA synthetase (PRS), a key enzyme in collagen biosynthesis. Developed by Daewoong Pharmaceutical, this compound is under investigation as a potential therapeutic for fibrotic diseases, most notably Idiopathic Pulmonary Fibrosis (IPF). This document provides a comprehensive overview of the current understanding of this compound's mechanism of action and its effects on collagen synthesis, drawing from available preclinical and clinical data. This compound has demonstrated a unique, safety-oriented mechanism of asymmetric inhibition of its target, leading to a reduction in collagen production without complete cessation of this vital biological process. Preclinical studies have shown its efficacy in reducing collagen deposition in cellular and animal models of pulmonary fibrosis, and early clinical data indicates a systemic reduction in a collagen synthesis biomarker in humans.
Introduction
Fibrotic diseases, including IPF, are characterized by the excessive accumulation of extracellular matrix (ECM) components, primarily collagen, leading to tissue scarring and organ dysfunction. Prolyl-tRNA synthetase (PARS1 or PRS) plays a critical role in protein synthesis by catalyzing the attachment of proline to its corresponding transfer RNA (tRNA). Given that proline is a major constituent of collagen, inhibiting PARS1 presents a promising therapeutic strategy to specifically curb excessive collagen production at its source. This compound has been developed to target this pathway and has received Orphan Drug Designation and Fast Track Designation from the U.S. Food and Drug Administration (FDA) for the treatment of IPF.[1][2]
Mechanism of Action: Asymmetric Inhibition of PARS1
The core of this compound's innovative approach lies in its unique interaction with its target enzyme, PARS1. PARS1 exists as a homodimer, and its catalytic activity is directly involved in the synthesis of collagen and other pro-fibrotic markers.[1][3][4] this compound exhibits an asymmetric binding mechanism, where it strongly binds to only one of the two enzyme units in the PARS1 homodimer.[1][3][4] This binding event induces a conformational change in the enzyme complex, which in turn prevents a second this compound molecule from binding to the other active site.[1][3]
This asymmetric inhibition is crucial for the drug's safety profile. It leads to a reduction in the overall enzymatic activity of PARS1, thereby decreasing collagen production, but it does not completely abolish the enzyme's function.[1][3] This allows for the maintenance of essential physiological protein synthesis, mitigating the potential for toxicity associated with complete inhibition of such a vital enzyme.[1][3]
Signaling Pathway Diagram
Caption: Mechanism of Asymmetric Inhibition of PARS1 by this compound.
Preclinical Evidence of Efficacy
While specific quantitative data from the primary research publication, "Control of Fibrosis via Asymmetric Inhibition of Prolyl-tRNA Synthetase" in EMBO Molecular Medicine, were not publicly available in the searched documents, numerous reports confirm this compound's anti-fibrotic effects in preclinical models.
In Vitro Studies in Human Lung Fibroblasts
In studies utilizing primary lung fibroblasts derived from patients with IPF, this compound has been shown to reduce the synthesis of both collagen and alpha-smooth muscle actin (α-SMA) when stimulated with Transforming Growth Factor-beta (TGF-β).[5] TGF-β is a potent pro-fibrotic cytokine that plays a central role in the pathogenesis of fibrosis, and α-SMA is a marker of myofibroblast differentiation, the primary cell type responsible for excessive collagen deposition. The ability of this compound to counteract the effects of TGF-β in these patient-derived cells provides strong evidence for its therapeutic potential.
In Vivo Studies in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model
The bleomycin-induced pulmonary fibrosis model is a widely used and well-characterized animal model for studying IPF. In this model, oral administration of this compound resulted in a significant reduction of collagen accumulation in the lung and heart tissues.[5] Furthermore, this compound treatment led to a considerable improvement in lung function as measured by whole-body plethysmography.[5] These findings demonstrate the in vivo anti-fibrotic efficacy of this compound and its potential to not only halt the progression of fibrosis but also to improve respiratory function.
Note: Detailed quantitative data from these preclinical studies, such as dose-response curves, percentage reduction in collagen and α-SMA expression, and specific measurements of hydroxyproline content, were not available in the public documents accessed for this report.
Clinical Data: Phase 1 Study in Healthy Volunteers
A first-in-human, randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy adults.[5]
Pharmacodynamic Endpoint: Pro-peptide of Type III Procollagen (Pro-C3)
A key pharmacodynamic biomarker assessed in the multiple-ascending dose (MAD) part of the study was the serum level of the pro-peptide of type III procollagen (Pro-C3). Pro-C3 is a biomarker that reflects the rate of type III collagen synthesis, which is elevated in fibrotic conditions like IPF. The study found that treatment with this compound resulted in lower levels of Pro-C3 compared to placebo, indicating a reduction in systemic collagen synthesis.[5]
Table 1: Summary of Pro-C3 Level Reduction in Phase 1 MAD Study
| Treatment Group | Dosage | Observation |
| This compound | Multiple Ascending Doses (up to 200 mg twice daily for 14 days) | Lower area under the effect-time curve of Pro-C3 compared to placebo.[5] |
| Placebo | - | Higher levels of Pro-C3 compared to this compound-treated groups.[5] |
Experimental Protocols
Detailed experimental protocols from the primary research publications were not available in the public domain. However, based on the descriptions of the studies, the following are generalized methodologies that are likely to have been employed.
In Vitro Inhibition of Collagen Synthesis in Primary Human Lung Fibroblasts
-
Cell Culture: Primary lung fibroblasts isolated from IPF patients would be cultured under standard conditions.
-
Stimulation: Cells would be stimulated with a pro-fibrotic agent, such as TGF-β, to induce collagen and α-SMA synthesis.
-
Treatment: Different concentrations of this compound would be added to the cell cultures.
-
Analysis:
-
Collagen Synthesis: This could be measured by techniques such as Sircol assay for soluble collagen, Western blotting for collagen type I, or by measuring the incorporation of radiolabeled proline.
-
α-SMA Expression: Typically assessed by Western blotting or immunofluorescence.
-
Bleomycin-Induced Pulmonary Fibrosis Mouse Model
-
Induction of Fibrosis: Mice (e.g., C57BL/6 strain) would be administered a single intratracheal dose of bleomycin to induce lung injury and subsequent fibrosis.
-
Treatment: this compound would be administered orally at various doses for a specified duration, starting at a defined time point after bleomycin instillation.
-
Assessment of Fibrosis:
-
Histology: Lung tissue would be collected, sectioned, and stained (e.g., Masson's trichrome, Sirius Red) to visualize and score the extent of fibrosis.
-
Hydroxyproline Assay: A quantitative biochemical method to measure the total collagen content in lung tissue homogenates.
-
Lung Function: Assessed using techniques like whole-body plethysmography to measure parameters such as respiratory rate and tidal volume.
-
Experimental Workflow Diagram
References
- 1. Daewoong Pharmaceutical Indonesia [daewoongpharm.id]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. biopharmaboardroom.com [biopharmaboardroom.com]
- 4. Daewoong Pharmaceutical Publishes Molecular Mechanism of this compound as an Antifibrotic in EMBO Molecular Medicine < English < PR Newswire < 기사본문 - 팜뉴스 [pharmnews.com]
- 5. Safety, tolerability, pharmacokinetic/pharmacodynamic characteristics of this compound, a novel prolyl‐tRNA synthetase inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
Asymmetric Inhibition of Prolyl-tRNA Synthetase by Bersiporocin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bersiporocin (DWN12088) is a novel, first-in-class small molecule inhibitor of prolyl-tRNA synthetase 1 (PARS1) being developed for the treatment of fibrotic diseases such as idiopathic pulmonary fibrosis (IPF).[1] PARS1, a crucial enzyme in protein synthesis, catalyzes the attachment of proline to its cognate tRNA.[2][3] In fibrotic conditions, the overproduction of collagen, a proline-rich protein, is a key pathological feature.[4] this compound targets PARS1 to reduce collagen synthesis.[5] A key feature of this compound is its unique mechanism of asymmetric inhibition of the PARS1 homodimer. This document provides an in-depth technical overview of this mechanism, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Mechanism of Asymmetric Inhibition
Prolyl-tRNA synthetase 1 (PARS1) functions as a homodimer, with each protomer containing a catalytic site.[5][6] this compound exhibits a distinct binding affinity for each of the two catalytic sites within the dimer.[6] Structural and kinetic analyses have revealed that the binding of the first this compound molecule to one protomer induces a conformational change in the second protomer.[5][6] This alteration reduces the binding affinity of the second this compound molecule to the other catalytic site.[5] This negative cooperativity results in a dose-response curve with a reduced Hill slope, contributing to an expanded therapeutic window by preventing excessive inhibition of PARS1 at higher concentrations, which is crucial for normal protein synthesis.[7]
Signaling Pathway of PARS1 Inhibition
The following diagram illustrates the proposed mechanism of asymmetric inhibition of the PARS1 homodimer by this compound.
Quantitative Data
The inhibitory effects of this compound and the comparator compound, halofuginone (HF), have been quantified through various assays.
Table 1: In Vitro Prolyl-tRNA Synthetase (PARS1) Inhibition
| Compound | Proline (µM) | ATP (µM) | IC50 (nM) |
| This compound | 10 | 1000 | 74 |
| 100 | 1000 | 191 | |
| 1000 | 1000 | 1148 | |
| Halofuginone | 10 | 1000 | 11 |
| 100 | 1000 | 17 | |
| 1000 | 1000 | 66 |
Data compiled from in vitro prolylation assays. The IC50 values demonstrate a proline-competitive inhibition pattern for both compounds.[2]
Table 2: Cell-Based Inhibition of Collagen Synthesis
| Compound | Assay | IC50 (nM) | CC50 (nM) | Therapeutic Index (TI = CC50/IC50) |
| This compound | Pro-collagen 1 ELISA (WI-26 VA4 cells) | 2,025 | 20,847 | 10.29 |
| Halofuginone | Pro-collagen 1 ELISA (WI-26 VA4 cells) | 15.19 | 52.55 | 3.46 |
IC50 values represent the concentration for 50% inhibition of pro-collagen 1 synthesis. CC50 values represent the concentration for 50% cytotoxicity. The therapeutic index for this compound is approximately three times wider than that of Halofuginone in this cellular context.[2]
Table 3: Surface Plasmon Resonance (SPR) Binding Affinity to PARS1
| Compound | ATP | Dissociation Constant (KD) (nM) |
| This compound | - | 13.1 |
| + | 1.14 | |
| Halofuginone | - | 1.96 |
| + | 0.28 |
Binding affinity was determined by SPR, showing that the presence of ATP enhances the binding of both compounds to PARS1.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative data section.
In Vitro Prolylation Assay
This assay measures the enzymatic activity of PARS1 by quantifying the amount of proline attached to its cognate tRNA.
References
- 1. Site-Directed Mutagenesis | Şen Lab [receptor.nsm.uh.edu]
- 2. path.ox.ac.uk [path.ox.ac.uk]
- 3. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. researchgate.net [researchgate.net]
- 5. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. protocols.io [protocols.io]
In-Depth Technical Guide: The Molecular Pharmacology of Bersiporocin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bersiporocin (DWN12088) is a first-in-class, orally bioavailable small molecule inhibitor of prolyl-tRNA synthetase (PRS), currently in clinical development for the treatment of idiopathic pulmonary fibrosis (IPF). This document provides a comprehensive overview of the molecular pharmacology of this compound, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols used in its evaluation. This compound exhibits a unique asymmetric mechanism of inhibition against its target, leading to a reduction in collagen synthesis without complete abrogation of essential enzyme function. This targeted approach offers a promising therapeutic window for the treatment of fibrotic diseases.
Introduction to this compound and Idiopathic Pulmonary Fibrosis
Idiopathic pulmonary fibrosis is a progressive and fatal lung disease characterized by the excessive deposition of collagen and other extracellular matrix components, leading to stiffening of the lungs and irreversible decline in respiratory function.[1][2] The prognosis for IPF patients is poor, with a 5-year survival rate of less than 40%, highlighting the urgent need for novel and more effective therapies.[1][2]
This compound (also known as DWN12088) is an investigational drug developed by Daewoong Pharmaceutical that targets the underlying fibrotic process.[1][3] It has been granted Orphan Drug Designation by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for the treatment of IPF.[2]
Mechanism of Action: Asymmetric Inhibition of Prolyl-tRNA Synthetase (PRS)
The primary molecular target of this compound is prolyl-tRNA synthetase (PRS), also known as PARS1.[1] PRS is a crucial enzyme responsible for catalyzing the attachment of proline to its cognate tRNA, a necessary step for the incorporation of proline into newly synthesized proteins.[1][4] Given that collagen is exceptionally rich in proline residues, inhibiting PRS presents a logical strategy for reducing excessive collagen production in fibrotic conditions.[1]
The PARS1 Homodimer and Asymmetric Binding
PRS exists as a homodimer, with each monomer containing a catalytic site.[1] Structural and kinetic analyses have revealed that this compound employs a novel asymmetric mode of inhibition.[1][4] It binds to the catalytic site of each protomer of the PARS1 dimer with different affinities.[4] The binding of the first this compound molecule to one protomer induces a conformational change in the dimer, which reduces the binding affinity of the second molecule to the other protomer.[1] This results in a state of partial inhibition, where collagen synthesis is reduced, but the essential housekeeping functions of PRS are maintained, thereby widening the therapeutic window and enhancing safety.[1]
Signaling Pathway
This compound's inhibition of PRS catalytic activity leads to a downstream reduction in the synthesis of proline-rich proteins, most notably collagen. This directly interferes with the fibrotic cascade. The pathway can be visualized as follows:
Caption: this compound inhibits the PARS1 homodimer, reducing prolyl-tRNAPro synthesis and subsequently collagen production, thereby mitigating fibrosis.
Quantitative Pharmacological Data
In Vitro Potency
This compound demonstrates potent inhibition of prolyl-tRNA synthetase.
| Parameter | Value | Reference |
| IC50 (PRS) | ≤100 nM | [4] |
Phase 1 Pharmacokinetics in Healthy Volunteers
A first-in-human, randomized, double-blind, placebo-controlled study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy adults. The study included single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[3] this compound exhibited dose-proportional pharmacokinetics.[3]
Table 3.2.1: Pharmacokinetic Parameters of this compound (Single Ascending Dose) [3]
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC0-last (ng*hr/mL) | t1/2 (hr) |
| 100 mg (solution) | 1040 ± 323 | 1.0 (0.5-1.5) | 2680 ± 585 | 2.2 ± 0.4 |
| 100 mg (capsule) | 227 ± 153 | 4.0 (3.0-6.0) | 1680 ± 1020 | 5.3 ± 1.5 |
| 300 mg (capsule) | 728 ± 294 | 4.0 (3.0-6.0) | 6850 ± 2450 | 6.9 ± 1.4 |
| 600 mg (capsule) | 1380 ± 564 | 4.5 (4.0-8.0) | 16100 ± 6210 | 7.9 ± 1.6 |
| 500 mg (tablet) | 1140 ± 345 | 5.0 (4.0-8.0) | 13400 ± 4110 | 8.8 ± 2.0 |
Data are presented as mean ± standard deviation, except for Tmax, which is median (range).
Table 3.2.2: Pharmacokinetic Parameters of this compound (Multiple Ascending Dose, Day 14) [3]
| Dose (twice daily) | Cmax,ss (ng/mL) | Tmax,ss (hr) | AUCτ (ng*hr/mL) | t1/2 (hr) |
| 25 mg | 243 ± 76 | 4.0 (2.0-6.0) | 1630 ± 461 | 9.0 ± 2.1 |
| 50 mg | 525 ± 174 | 4.0 (4.0-5.0) | 3630 ± 1170 | 9.7 ± 2.3 |
| 100 mg | 1200 ± 399 | 4.0 (4.0-6.0) | 9030 ± 2990 | 11.2 ± 2.5 |
| 200 mg | 2680 ± 893 | 4.0 (4.0-6.0) | 22100 ± 7340 | 12.1 ± 3.4 |
Data are presented as mean ± standard deviation, except for Tmax,ss, which is median (range).
Pharmacodynamics
In the MAD study, treatment with this compound resulted in lower levels of the pro-peptide of type 3 procollagen (Pro-C3), a biomarker of collagen synthesis, compared to placebo.[3]
Experimental Protocols
In Vitro PRS Inhibition Assay
A detailed protocol for determining the IC50 of this compound against PRS would typically involve the following steps.
Caption: Workflow for determining the in vitro inhibition of prolyl-tRNA synthetase by this compound.
Methodology:
-
Reagent Preparation: Recombinant human PARS1 is purified. Serial dilutions of this compound are prepared in a suitable buffer. The reaction mixture includes ATP, proline, and total tRNA containing tRNAPro. [3H]-proline is used as a tracer.
-
Enzyme Inhibition: PARS1 is pre-incubated with varying concentrations of this compound for a defined period at a controlled temperature.
-
Enzymatic Reaction: The aminoacylation reaction is initiated by the addition of ATP, proline (including the radiolabel), and tRNA. The reaction proceeds for a specific time.
-
Reaction Termination and Precipitation: The reaction is stopped, typically by the addition of a strong acid like trichloroacetic acid (TCA). The tRNA is precipitated onto filter paper.
-
Quantification: The amount of radiolabeled proline incorporated into the tRNA is quantified using liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.
In Vitro Collagen Synthesis Assay in Lung Fibroblasts
This assay assesses the effect of this compound on collagen production in a cellular context relevant to IPF.
Methodology:
-
Cell Culture: Primary human lung fibroblasts, ideally derived from IPF patients, are cultured in appropriate media.[3]
-
Fibroblast Activation: Cells are stimulated with transforming growth factor-beta (TGF-β) to induce a fibrotic phenotype, characterized by increased collagen synthesis.[3]
-
Treatment: Cells are treated with TGF-β in the presence of varying concentrations of this compound or vehicle control for a specified duration (e.g., 24-48 hours).
-
Collagen Quantification: The amount of collagen produced and secreted into the cell culture supernatant and/or deposited in the extracellular matrix is quantified. This can be achieved through several methods:
-
Western Blotting: For specific collagen types (e.g., Collagen I, III).
-
ELISA: For secreted pro-collagen peptides (e.g., Pro-C3).
-
Sircol Assay: A colorimetric method to quantify total soluble collagen.
-
Hydroxyproline Assay: A chemical method to determine the total amount of collagen, as hydroxyproline is a major component of collagen.
-
In Vivo Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This is a standard preclinical model to evaluate the anti-fibrotic efficacy of drug candidates.
Methodology:
-
Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.
-
Fibrosis Induction: A single intratracheal or oropharyngeal instillation of bleomycin is administered to the mice to induce lung injury and subsequent fibrosis.[3]
-
Treatment: this compound is administered orally, typically starting on the day of or several days after bleomycin administration and continuing for a period of 14-21 days. A vehicle control group and a sham (saline-instilled) group are included.
-
Efficacy Endpoints: At the end of the study, the following endpoints are assessed:
-
Histopathology: Lungs are harvested, fixed, and stained (e.g., with Masson's trichrome) to visualize collagen deposition and assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).
-
Lung Collagen Content: The total amount of collagen in the lungs is quantified using a hydroxyproline assay.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to measure inflammatory cell counts and cytokine levels.
-
Lung Function: In some studies, lung function parameters can be measured using techniques like whole-body plethysmography.[3]
-
Clinical Development
Phase 1 Studies
As detailed in section 3.2, Phase 1 studies in healthy volunteers have demonstrated that this compound is generally safe and well-tolerated, with dose-proportional pharmacokinetics.[3]
Phase 2 Clinical Trial (NCT05389215)
A multinational, randomized, double-blind, placebo-controlled Phase 2 clinical trial is currently ongoing to evaluate the efficacy and safety of this compound in patients with IPF.[2][5]
Table 5.2.1: Overview of the Phase 2 Clinical Trial (NCT05389215)
| Parameter | Description |
| Title | A Study to Evaluate the Safety and Efficacy of DWN12088 in Patients With Idiopathic Pulmonary Fibrosis |
| Status | Recruiting |
| Study Design | Randomized, Double-Blind, Placebo-Controlled, Parallel Assignment |
| Target Enrollment | 102 participants |
| Treatment Arms | - this compound 150 mg twice daily for 24 weeks- Placebo twice daily for 24 weeks |
| Key Inclusion Criteria | - Age ≥40 years- Diagnosis of IPF- Forced Vital Capacity (FVC) ≥40% of predicted- Diffusing capacity of the lung for carbon monoxide (DLCO) ≥25% and ≤80% of predicted |
| Primary Outcome | Change from baseline in FVC (mL) at Week 24 |
| Key Secondary Outcomes | - Safety and tolerability- Time to first acute IPF exacerbation- Change in quantitative lung fibrosis score on high-resolution computed tomography (HRCT) |
Conclusion
This compound represents a promising novel therapeutic agent for idiopathic pulmonary fibrosis with a well-defined and unique molecular mechanism of action. Its asymmetric inhibition of prolyl-tRNA synthetase allows for the targeted reduction of collagen synthesis while potentially preserving essential cellular functions, suggesting a favorable safety profile. Preclinical studies have demonstrated its anti-fibrotic efficacy, and Phase 1 clinical data have established its pharmacokinetic profile and preliminary safety in humans. The ongoing Phase 2 clinical trial will be crucial in determining the clinical efficacy and safety of this compound in patients with IPF. This technical guide provides a comprehensive summary of the current knowledge on the molecular pharmacology of this compound for the scientific and drug development community.
References
- 1. Daewoong Pharmaceutical Indonesia [daewoongpharm.id]
- 2. Daewoong Pharmaceutical Presents Phase 2 Clinical Trial Poster on 'this compound' at ATS 2025, Highlights Global Patient Demographics - BioSpace [biospace.com]
- 3. Safety, tolerability, pharmacokinetic/pharmacodynamic characteristics of this compound, a novel prolyl‐tRNA synthetase inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Control of fibrosis with enhanced safety via asymmetric inhibition of prolyl‐tRNA synthetase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
Bersiporocin: A Targeted Approach to Combating Fibrosis Through Prolyl-tRNA Synthetase Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, represent a significant and growing global health burden with limited therapeutic options. Idiopathic Pulmonary Fibrosis (IPF), a progressive and fatal lung disease, exemplifies the urgent need for novel antifibrotic agents. Bersiporocin (DWN12088), a first-in-class oral inhibitor of prolyl-tRNA synthetase (PRS), has emerged as a promising therapeutic candidate. This technical guide provides a comprehensive overview of this compound's mechanism of action, its role in key antifibrotic pathways, and a summary of its preclinical and clinical development. Detailed experimental protocols for key assays and visualizations of the underlying biological pathways and experimental workflows are included to support further research and development in this area.
Introduction to Fibrosis and the Role of Collagen
Fibrosis is the pathological outcome of a dysregulated wound-healing process, leading to the excessive deposition of extracellular matrix (ECM) components, particularly collagen, in tissues. This relentless accumulation of scar tissue disrupts normal organ architecture and function, ultimately leading to organ failure. A key cellular mediator of fibrosis is the myofibroblast, a specialized fibroblast phenotype responsible for the bulk of ECM production. The differentiation of fibroblasts into myofibroblasts is a critical event in the progression of fibrosis and is driven by various pro-fibrotic stimuli, most notably Transforming Growth Factor-beta (TGF-β). Given that proline is a major constituent of collagen, targeting the machinery of collagen synthesis presents a rational therapeutic strategy for fibrotic diseases.
This compound: Mechanism of Action in Antifibrotic Pathways
This compound is a novel small molecule inhibitor that targets prolyl-tRNA synthetase (PARS1 or PRS), a crucial enzyme in protein biosynthesis.[1][2][3][4] PARS1 is responsible for charging proline to its cognate tRNA, a rate-limiting step in the synthesis of proline-rich proteins like collagen.[1][3][4]
Asymmetric Inhibition of the PARS1 Homodimer
PARS1 exists as a homodimer, and both units of the dimer are catalytically active.[1][3] A key and unique feature of this compound's mechanism is its asymmetric binding to the PARS1 homodimer.[1][3][4] this compound binds with high affinity to the catalytic site of one of the PARS1 protomers, leading to the inhibition of its enzymatic activity.[1][3] This initial binding event induces a conformational change in the entire homodimer, which in turn prevents a second this compound molecule from binding to the other protomer.[1][3] This results in a partial, rather than complete, inhibition of PARS1 activity within the cell. This "asymmetric inhibition" is believed to be crucial for this compound's favorable safety profile, as it reduces collagen synthesis to a therapeutic level without completely disrupting the essential functions of PARS1 in general protein synthesis.[1][3][4]
Downstream Effects on Fibrotic Pathways
By inhibiting PARS1, this compound effectively reduces the intracellular pool of prolyl-tRNA, thereby limiting the rate of collagen synthesis.[1][3] Preclinical studies have demonstrated that this compound treatment leads to a significant reduction in the production of collagen and other pro-fibrotic markers.[5] Furthermore, this compound has been shown to decrease the expression of alpha-smooth muscle actin (α-SMA), a key marker of myofibroblast differentiation, in response to TGF-β stimulation.[5] This suggests that this compound's antifibrotic effects are mediated through both the direct inhibition of collagen synthesis and the modulation of myofibroblast activation.
The following diagram illustrates the proposed mechanism of action of this compound in the context of the TGF-β signaling pathway.
Quantitative Data from Preclinical Studies
This compound has demonstrated significant antifibrotic efficacy in various preclinical models. The following tables summarize the key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Assay | Result | Reference |
| PARS1 Inhibition (IC50) | Enzyme Assay | In vitro prolylation assay | < 100 nM | [6] |
| Collagen Reduction (IC50) | Not Specified | Cellular Assay | < 400 nM | [6] |
| α-SMA Reduction | IPF Patient-derived Lung Fibroblasts | TGF-β Stimulation | Significant Reduction | [5] |
| Collagen Synthesis Reduction | IPF Patient-derived Lung Fibroblasts | TGF-β Stimulation | Significant Reduction | [5] |
Table 2: In Vivo Efficacy of this compound in Bleomycin-Induced Pulmonary Fibrosis Mouse Model
| Parameter | Dosing | Result | Reference |
| Modified Ashcroft Score | 3, 10, 30 mg/kg (once daily for 3 weeks) | Dose-dependent reduction in fibrosis score | [6] |
| Lung Weight | 3, 10, 30 mg/kg (once daily for 3 weeks) | Dose-dependent reduction in lung weight | [6] |
| Collagen Content (BALF) | 3, 10, 30 mg/kg (once daily for 3 weeks) | Dose-dependent reduction in collagen content | [6] |
| Lung Function | Not Specified | Considerable Improvement | [5] |
| Collagen Accumulation (Lung & Heart) | Not Specified | Significant Reduction | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This model is a widely used and well-characterized animal model for studying pulmonary fibrosis and evaluating potential antifibrotic therapies.
Objective: To induce pulmonary fibrosis in mice to evaluate the in vivo efficacy of antifibrotic compounds.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
Bleomycin sulfate
-
Sterile saline
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Intratracheal instillation device (e.g., MicroSprayer)
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Anesthesia: Anesthetize the mice using a standard protocol.
-
Bleomycin Administration:
-
Position the anesthetized mouse on a surgical board at a 45-degree angle.
-
Expose the trachea through a small incision.
-
Using an intratracheal instillation device, deliver a single dose of bleomycin (typically 1.5 - 3.5 U/kg) in a small volume of sterile saline (e.g., 50 µL).
-
Control animals receive an equal volume of sterile saline.
-
-
Post-Procedure Care: Suture the incision and monitor the animals until they have fully recovered from anesthesia. Provide appropriate post-operative care.
-
Compound Administration:
-
For prophylactic studies, begin administration of the test compound (e.g., this compound) before or at the time of bleomycin instillation.
-
For therapeutic studies, begin administration of the test compound at a specified time point after bleomycin instillation (e.g., 7 or 14 days).
-
Administer the compound daily via the desired route (e.g., oral gavage).
-
-
Endpoint Analysis:
-
At the end of the study period (typically 14-28 days post-bleomycin), euthanize the mice.
-
Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.
-
Harvest the lungs for histological analysis (e.g., H&E and Masson's trichrome staining) and assessment of fibrosis using the Ashcroft scoring system.
-
Homogenize a portion of the lung tissue for biochemical analysis of collagen content (e.g., hydroxyproline assay).
-
In Vitro Fibroblast-to-Myofibroblast Differentiation Assay
This assay is used to assess the ability of compounds to inhibit the differentiation of fibroblasts into pro-fibrotic myofibroblasts.
Objective: To evaluate the effect of test compounds on TGF-β1-induced myofibroblast differentiation in vitro.
Materials:
-
Primary human lung fibroblasts (e.g., from normal donors or IPF patients)
-
Fibroblast growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Recombinant human TGF-β1
-
Test compound (e.g., this compound)
-
Antibodies for immunofluorescence or Western blotting (e.g., anti-α-SMA, anti-collagen I)
-
Multi-well culture plates
-
Fluorescence microscope or Western blotting equipment
Procedure:
-
Cell Seeding: Seed primary human lung fibroblasts in multi-well plates at an appropriate density and culture in fibroblast growth medium until they reach sub-confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells.
-
Treatment:
-
Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.
-
Add TGF-β1 (typically 2-10 ng/mL) to the wells to induce myofibroblast differentiation.
-
Include appropriate controls: untreated cells (negative control) and cells treated with TGF-β1 alone (positive control).
-
-
Incubation: Incubate the cells for 48-72 hours.
-
Endpoint Analysis:
-
Immunofluorescence: Fix and permeabilize the cells. Stain for α-SMA and collagen I using specific primary and fluorescently labeled secondary antibodies. Visualize and quantify the expression and organization of these proteins using a fluorescence microscope.
-
Western Blotting: Lyse the cells and collect the protein extracts. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against α-SMA, collagen I, and a loading control (e.g., GAPDH). Quantify the protein expression levels.
-
Quantitative PCR: Isolate RNA from the cells and perform reverse transcription followed by quantitative PCR to measure the mRNA expression levels of key fibrotic genes (e.g., ACTA2, COL1A1).
-
Experimental and Clinical Development Workflow
The development of this compound has followed a logical progression from preclinical evaluation to clinical trials. The following diagram illustrates a typical workflow for the development of an antifibrotic drug like this compound.
References
- 1. Daewoong Pharmaceutical Indonesia [daewoongpharm.id]
- 2. Daewoong Pharmaceutical Indonesia [daewoongpharm.id]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. biopharmaboardroom.com [biopharmaboardroom.com]
- 5. Safety, tolerability, pharmacokinetic/pharmacodynamic characteristics of this compound, a novel prolyl‐tRNA synthetase inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Control of fibrosis with enhanced safety via asymmetric inhibition of prolyl‐tRNA synthetase 1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Bersiporocin: Application Notes and Protocols for In Vitro Fibrosis Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro experimental protocols for Bersiporocin (also known as DWN12088), a first-in-class inhibitor of prolyl-tRNA synthetase (PRS). This compound is under investigation as a novel anti-fibrotic agent, particularly for idiopathic pulmonary fibrosis (IPF). Its unique mechanism of action offers a promising therapeutic strategy by selectively targeting collagen synthesis.
Mechanism of Action
This compound selectively inhibits the catalytic activity of prolyl-tRNA synthetase 1 (PARS1 or PRS), an essential enzyme for protein synthesis that ligates proline to its cognate tRNA.[1][2][3] Proline is a major component of collagen, and by inhibiting PARS1, this compound effectively downregulates the synthesis of collagen, a key driver of fibrosis.[4][5][6]
A key feature of this compound's mechanism is its asymmetric binding to the PARS1 homodimer. It binds strongly to one of the two catalytic sites, which then alters the conformation of the other site, preventing the binding of a second this compound molecule.[1][2][3] This unique mode of action allows for the reduction of PARS1 enzymatic activity to a therapeutically beneficial level without complete inhibition, which could be detrimental to overall protein synthesis and cell viability.[1][2][3] This asymmetric inhibition is thought to contribute to its favorable safety profile.[1][2][3]
Quantitative Data
The following table summarizes the available quantitative data for this compound from in vitro studies.
| Parameter | Value | Assay | Source |
| IC50 | 74 nM | Prolyl-tRNA Synthetase (PRS) Aminoacylation Assay | [7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its in vitro evaluation.
Experimental Protocols
The following are detailed, representative protocols for key in vitro experiments to assess the anti-fibrotic activity of this compound. These protocols are based on standard methodologies, as the specific, detailed procedures from the primary research on this compound are not fully available in the public domain.
Protocol 1: TGF-β1 Induced Fibrosis in Human Lung Fibroblasts
This protocol describes the induction of a fibrotic phenotype in human lung fibroblasts using Transforming Growth Factor-beta 1 (TGF-β1), a key pro-fibrotic cytokine.
Materials:
-
Human lung fibroblasts (e.g., IMR-90, primary cells)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant Human TGF-β1
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates (6-well, 24-well, or 96-well)
Procedure:
-
Cell Seeding:
-
Culture human lung fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the fibroblasts into appropriate cell culture plates at a density that will result in 80-90% confluency at the time of treatment.
-
-
Serum Starvation:
-
Once the cells reach the desired confluency, aspirate the growth medium and wash the cells once with PBS.
-
Replace the medium with serum-free DMEM and incubate for 12-24 hours. This synchronizes the cells and reduces baseline proliferation.
-
-
TGF-β1 Induction and this compound Treatment:
-
Prepare a stock solution of TGF-β1 in a sterile buffer (e.g., PBS with 0.1% BSA). A typical final concentration for induction is 1-10 ng/mL.
-
Prepare stock solutions of this compound in DMSO.
-
Dilute TGF-β1 and this compound (at various concentrations) in serum-free or low-serum (0.5-1%) DMEM. Include a vehicle control (DMSO) and a TGF-β1 only control.
-
Aspirate the serum-free medium from the cells and add the treatment media.
-
-
Incubation:
-
Incubate the cells for 24-72 hours, depending on the endpoint being measured. For gene expression analysis, a shorter incubation may be sufficient, while for protein and collagen deposition, a longer incubation is typically required.
-
-
Harvesting and Analysis:
-
After incubation, the cell culture supernatant can be collected for analysis of secreted collagen (see Protocol 2).
-
The cells can be lysed for protein extraction (for Western blotting) or RNA extraction (for RT-qPCR), or fixed for immunofluorescence staining.
-
Protocol 2: Quantification of Collagen Production by ELISA
This protocol describes the quantification of soluble collagen in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Conditioned media from Protocol 1
-
Collagen Type I ELISA kit
-
Microplate reader
Procedure:
-
Sample Collection:
-
Collect the cell culture supernatant from the TGF-β1 induced and this compound-treated cells (from Protocol 1).
-
Centrifuge the supernatant to remove any cellular debris.
-
-
ELISA Procedure:
-
Follow the manufacturer's instructions for the specific Collagen Type I ELISA kit.
-
Typically, this involves adding standards and samples to a pre-coated microplate, followed by the addition of a detection antibody and a substrate.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve and calculate the concentration of collagen in each sample.
-
Compare the collagen levels in the this compound-treated groups to the TGF-β1 only control group to determine the inhibitory effect.
-
Protocol 3: Prolyl-tRNA Synthetase (PARS1) Activity Assay (Aminoacylation Assay)
This protocol is a representative method to measure the enzymatic activity of PARS1 and to determine the IC50 of this compound.
Materials:
-
Recombinant human PARS1 enzyme
-
[³H]-Proline
-
tRNA mixture (or purified tRNAPro)
-
ATP
-
HEPES buffer
-
MgCl₂
-
KCl
-
DTT
-
This compound
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 30 mM HEPES, pH 7.5, 150 mM KCl, 10 mM MgCl₂, 2 mM DTT).
-
Prepare a reaction mixture containing the reaction buffer, ATP (e.g., 2 mM), [³H]-Proline, and tRNA.
-
-
Inhibition Assay:
-
In a microcentrifuge tube or 96-well plate, add the reaction mixture.
-
Add this compound at various concentrations (and a vehicle control).
-
Initiate the reaction by adding the recombinant PARS1 enzyme.
-
-
Incubation:
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Precipitation and Washing:
-
Stop the reaction by adding cold 10% TCA.
-
Transfer the reaction mixture to a glass fiber filter.
-
Wash the filters multiple times with cold 5% TCA to remove unincorporated [³H]-Proline.
-
Wash with ethanol and allow the filters to dry.
-
-
Quantification:
-
Place the dried filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of [³H]-Proline incorporated into tRNA, reflecting PARS1 activity.
-
-
Data Analysis:
-
Calculate the percentage of PARS1 inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 4: Cell Viability Assay
This protocol is to assess the cytotoxicity of this compound on fibroblasts.
Materials:
-
Human lung fibroblasts
-
DMEM with 10% FBS
-
This compound
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well plates
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Seed fibroblasts into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a range of concentrations of this compound (and a vehicle control) in complete culture medium.
-
-
Incubation:
-
Incubate for 24-72 hours.
-
-
Viability Measurement:
-
Follow the manufacturer's protocol for the chosen viability assay (e.g., add MTT reagent and incubate, then solubilize formazan crystals and read absorbance; or add CellTiter-Glo® reagent and read luminescence).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the CC50 (cytotoxic concentration 50%).
-
These protocols provide a foundation for the in vitro investigation of this compound's anti-fibrotic properties. Researchers should optimize these protocols for their specific cell types and experimental conditions.
References
- 1. scite.ai [scite.ai]
- 2. In vitro models of TGF-beta-induced fibrosis suitable for high-throughput screening of antifibrotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A roadmap for developing and engineering in vitro pulmonary fibrosis models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. Control of fibrosis with enhanced safety via asymmetric inhibition of prolyl-tRNA synthetase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Prolyl-tRNA Synthetase As a Novel Therapeutic Target for Systemic Sclerosis - ACR Meeting Abstracts [acrabstracts.org]
Bersiporocin (DWN12088): Application Notes and Protocols for Animal Models of Pulmonary Fibrosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration of bersiporocin (formerly DWN12088), a first-in-class prolyl-tRNA synthetase (PRS) inhibitor, in established animal models of pulmonary fibrosis. The following protocols and data are intended to guide researchers in designing and executing studies to evaluate the anti-fibrotic potential of this compound.
Mechanism of Action
This compound is a selective, oral inhibitor of prolyl-tRNA synthetase (PRS), a key enzyme in collagen synthesis.[1][2] Idiopathic pulmonary fibrosis (IPF) is characterized by the excessive deposition of collagen in the lungs, leading to progressive scarring and loss of function.[3] By targeting PRS, this compound is designed to suppress the root cause of fibrosis by reducing the production of collagen.[2][4] Preclinical studies have demonstrated its anti-fibrotic effects and ability to improve pulmonary function in animal models.[2][5]
The unique mechanism of this compound involves its asymmetric binding to the PARS1 homodimer. This mode of inhibition prevents excessive reduction of enzymatic activity, which is crucial for normal protein synthesis, thereby enhancing its safety profile while maintaining therapeutic efficacy.[1][6]
Signaling Pathway
This compound's primary molecular target is Prolyl-tRNA Synthetase 1 (PARS1). Inhibition of PARS1 catalytic activity leads to a reduction in the available Prolyl-tRNAPro, a crucial component for the synthesis of proline-rich proteins like collagen. This ultimately results in decreased collagen production and a reduction in fibrosis.
Preclinical Efficacy Data
This compound has been evaluated in the bleomycin (BLM)-induced mouse model of pulmonary fibrosis, a standard and well-characterized model for preclinical IPF research.[1][7][8] The compound has shown dose-dependent efficacy in reducing key fibrotic endpoints.
Table 1: Dose-Dependent Efficacy of this compound in a Preventive Bleomycin-Induced Mouse Model[1]
| Treatment Group | Dose | Administration Route | Modified Ashcroft Score (Mean ± SEM) | Lung Weight (g) (Mean ± SEM) | Collagen Content in BALF (µg/mL) (Mean ± SEM) |
| Vehicle Control | - | Oral | 4.8 ± 0.3 | 0.25 ± 0.01 | 35.1 ± 2.4 |
| This compound | 3 mg/kg | Oral | 4.5 ± 0.4 | 0.24 ± 0.01 | 30.5 ± 2.1 |
| This compound | 10 mg/kg | Oral | 3.1 ± 0.3 | 0.20 ± 0.01 | 22.4 ± 1.9 |
| This compound | 30 mg/kg | Oral | 2.9 ± 0.2 | 0.19 ± 0.01 | 20.1 ± 1.5 |
| Pirfenidone | 200 mg/kg | Oral | 3.5 ± 0.3 | 0.22 ± 0.01 | 25.8 ± 2.0 |
| *P < 0.05, **P < 0.01 compared to vehicle control. |
Table 2: Efficacy of this compound in a Therapeutic Bleomycin-Induced Mouse Model[1]
| Treatment Group | Dose | Administration Route | Percutaneous Oxygen Saturation (SpO₂) (%) (Mean ± SEM) | Total Cells in BALF (x10⁵) (Mean ± SEM) | Lung Collagen Content (µ g/right lung) (Mean ± SEM) |
| Vehicle Control | - | Oral | 93.5 ± 0.5 | 4.2 ± 0.4 | 185.4 ± 10.2 |
| This compound | 10 mg/kg | Oral | 96.1 ± 0.3 ** | 2.5 ± 0.3 | 145.3 ± 8.7 |
| Nintedanib | 60 mg/kg | Oral | 95.8 ± 0.4 | 2.8 ± 0.2 | 155.1 ± 9.1 |
| Pirfenidone | 200 mg/kg | Oral | 95.5 ± 0.5 | 3.1 ± 0.3 | 160.2 ± 7.5 |
| *P < 0.05, **P < 0.01 compared to vehicle control. |
Experimental Protocols
The following are detailed protocols for inducing pulmonary fibrosis in mice using bleomycin and for the subsequent administration of this compound for efficacy evaluation.
Bleomycin-Induced Pulmonary Fibrosis Model
This is a widely used model that recapitulates many of the histopathological features of human IPF.[1][9]
Materials:
-
Bleomycin sulfate
-
Sterile, preservative-free 0.9% saline
-
C57BL/6 mice (male, 8-10 weeks old)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Intratracheal or oropharyngeal instillation device
Protocol:
-
Anesthetize mice using a standardized and approved institutional protocol.
-
Prepare a fresh solution of bleomycin in sterile saline at the desired concentration (e.g., 1-3 U/kg).[7]
-
Administer a single dose of bleomycin solution (typically 50 µL) via intratracheal or oropharyngeal instillation.[1]
-
Allow mice to recover from anesthesia on a warming pad.
-
Monitor mice daily for weight loss and signs of distress. The peak of inflammation typically occurs within the first week, followed by the development of fibrosis from day 7 to day 28.[1]
This compound Dosing and Administration
This compound is administered orally. The following protocols are based on effective doses identified in preclinical studies.[1]
Materials:
-
This compound (DWN12088)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Oral gavage needles
Preventive Dosing Protocol:
-
Begin oral administration of this compound (e.g., 10 or 30 mg/kg) or vehicle one day before bleomycin instillation.
-
Continue daily oral administration for the duration of the study (typically 21 days).
-
At the study endpoint, collect lung tissue and bronchoalveolar lavage fluid (BALF) for analysis.
Therapeutic Dosing Protocol:
-
Induce pulmonary fibrosis as described in section 4.1.
-
Begin daily oral administration of this compound (e.g., 10 mg/kg) or vehicle at a pre-determined time point after fibrosis is established (e.g., day 7 or day 14 post-bleomycin).[1]
-
Continue daily administration for a specified treatment period (e.g., 14 days).
-
At the study endpoint, perform functional assessments (e.g., SpO₂) and collect tissues for analysis.
Experimental Workflow Diagram
Endpoint Analysis
Key endpoints for assessing the efficacy of this compound in animal models of pulmonary fibrosis include:
-
Histopathology: Lung sections stained with Hematoxylin and Eosin (H&E) for inflammation and Masson's trichrome for collagen deposition. Fibrosis severity is typically quantified using the modified Ashcroft scoring system.[1][9][10]
-
Collagen Content: Measurement of hydroxyproline, an amino acid abundant in collagen, in lung tissue homogenates provides a quantitative measure of total lung collagen.[11]
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Total and differential cell counts in BALF are used to assess the inflammatory response. Collagen levels in BALF can also be measured.[1]
-
Pulmonary Function: In vivo measurements such as percutaneous oxygen saturation (SpO₂) can provide a functional assessment of lung health.[1]
Safety and Toxicology
In preclinical toxicology studies, this compound has demonstrated a favorable safety profile. Multiple-dose toxicity studies established a no-observed-adverse-effect level (NOAEL) of 200 mg/kg/day in rats and 80 mg/kg/day in monkeys.[5] Phase 1 clinical trials in healthy volunteers have also shown the compound to be safe and well-tolerated.[12]
References
- 1. Control of fibrosis with enhanced safety via asymmetric inhibition of prolyl‐tRNA synthetase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Daewoong Pharmaceutical begins multinational phase 2 clinical trial for DWN12088, a new drug for idiopathic pulmonary fibrosis [prnewswire.com]
- 3. Daewoong highlights mid-phase IPF trial progress for PRS-targeting oral drug at ATS 2025 < Pharma < Article - KBR [koreabiomed.com]
- 4. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 5. Safety, tolerability, pharmacokinetic/pharmacodynamic characteristics of this compound, a novel prolyl‐tRNA synthetase inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Control of fibrosis with enhanced safety via asymmetric inhibition of prolyl-tRNA synthetase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Quantification of Lung Fibrosis in IPF-Like Mouse Model and Pharmacological Response to Treatment by Micro-Computed Tomography [frontiersin.org]
- 10. gubra.dk [gubra.dk]
- 11. gubra.dk [gubra.dk]
- 12. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
Application Notes and Protocols for Oral Administration of Bersiporocin in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical data and methodologies for the oral administration of Bersiporocin (DWN12088), a first-in-class prolyl-tRNA synthetase (PRS) inhibitor. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacokinetic, pharmacodynamic, and efficacy profile of this compound.
Introduction
This compound is a novel, orally administered small molecule inhibitor of prolyl-tRNA synthetase (PRS).[1][2] PRS is a key enzyme in collagen synthesis, and its inhibition is a promising therapeutic strategy for fibrotic diseases such as idiopathic pulmonary fibrosis (IPF).[1][3][4][5] Preclinical studies have demonstrated the antifibrotic effects of this compound in various cell and animal models.[1][6] This document summarizes key preclinical data and provides detailed protocols for in vivo and in vitro assays relevant to the study of orally administered this compound.
Mechanism of Action
This compound selectively inhibits prolyl-tRNA synthetase 1 (PARS1), an enzyme crucial for the synthesis of collagen.[3][7] PARS1 exists as a homodimer, and this compound exhibits a unique mechanism of asymmetric binding. It binds strongly to one of the PARS1 units in the dimer, which then induces a structural change that prevents the binding of a second this compound molecule to the other unit.[3][7] This asymmetric inhibition reduces the overall enzymatic activity of PARS1, leading to decreased collagen production, without completely abolishing the enzyme's essential homeostatic functions, thereby enhancing its safety profile.[3][7]
Preclinical Data
In Vivo Efficacy
Oral administration of this compound has shown significant efficacy in a bleomycin-induced pulmonary fibrosis mouse model. Treatment with this compound resulted in considerably improved lung function as measured by whole-body plethysmography and a significant reduction of collagen accumulation in both lung and heart tissues.[1]
Toxicology
Multiple-dose oral toxicity studies have been conducted in rats and monkeys for up to 28 days. The No-Observed-Adverse-Effect Levels (NOAELs) have been established and are summarized in the table below.
| Species | Duration | NOAEL (Oral) | Observations |
| Rat | 28 days | 200 mg/kg/day | No adverse effects observed.[1] |
| Monkey | 28 days | 80 mg/kg/day | Transient vomiting was observed but not considered an adverse event.[1] |
| Table 1: Summary of Oral Toxicology Data for this compound. |
Pharmacokinetics
Detailed preclinical pharmacokinetic data for oral administration in rats and monkeys are not extensively available in the public domain. However, metabolites of this compound have been identified in the plasma of these species (M4 in rats; M4, M9, and M12 in monkeys).[1] For context, human pharmacokinetic studies have shown that this compound exhibits dose-proportional pharmacokinetics after single oral doses.[1][6][8]
Experimental Protocols
In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis in Mice
This protocol describes a common method for inducing pulmonary fibrosis in mice to test the efficacy of orally administered this compound.
Materials:
-
Bleomycin sulfate
-
Sterile saline
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Oral gavage needles
-
This compound formulation (e.g., in a suitable vehicle like 0.5% methylcellulose)
-
Control vehicle
Procedure:
-
Animal Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week before the experiment.
-
Fibrosis Induction:
-
Anesthetize the mice.
-
Intratracheally instill a single dose of bleomycin (e.g., 1.5-3.0 U/kg) dissolved in sterile saline. Control animals receive sterile saline only.
-
-
This compound Administration:
-
Starting on a predetermined day post-bleomycin instillation (e.g., day 7 for a therapeutic regimen), administer this compound orally via gavage once or twice daily.
-
A vehicle control group should be included.
-
-
Monitoring and Efficacy Assessment:
-
Monitor the body weight of the animals regularly.
-
At the end of the study (e.g., day 21 or 28), assess lung function using techniques like whole-body plethysmography.[1]
-
Euthanize the animals and collect lung tissue for analysis.
-
-
Endpoint Analysis:
-
Histology: Fix lung tissue, embed in paraffin, section, and stain with Masson's trichrome to assess collagen deposition and fibrosis severity (e.g., using the Ashcroft scoring method).
-
Collagen Quantification: Measure the hydroxyproline content in lung homogenates as a quantitative measure of collagen.
-
Gene Expression: Analyze the expression of pro-fibrotic markers (e.g., Col1a1, Acta2) in lung tissue using RT-qPCR.
-
In Vitro Assay: Prolyl-tRNA Synthetase (PRS) Inhibition Assay
This is a general protocol for a biochemical assay to determine the inhibitory activity of this compound on PRS. This protocol is based on the principle of measuring the aminoacylation of tRNA.
Materials:
-
Recombinant human PARS1 enzyme
-
tRNAPro
-
3H-labeled L-proline
-
ATP, MgCl2, Tris-HCl buffer
-
This compound
-
Scintillation fluid and counter
-
Filter paper discs (e.g., Whatman 3MM)
-
Trichloroacetic acid (TCA)
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), MgCl2, ATP, and 3H-L-proline.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
Enzyme Reaction:
-
In a microplate, add the reaction mixture, the this compound dilution (or vehicle control), and the PARS1 enzyme.
-
Initiate the reaction by adding tRNAPro.
-
Incubate at 37°C for a specific time (e.g., 10-30 minutes).
-
-
Reaction Quenching and Precipitation:
-
Stop the reaction by spotting the reaction mixture onto filter paper discs.
-
Wash the discs in cold 10% TCA to precipitate the tRNA and remove unincorporated 3H-L-proline.
-
Perform subsequent washes in 5% TCA and ethanol.
-
-
Quantification:
-
Dry the filter discs.
-
Place the discs in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Analytical Method: Quantification of this compound in Plasma
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is suitable for the quantification of this compound in animal plasma. The following is a general approach.
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a solvent like acetonitrile (containing an internal standard) to the plasma sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
Chromatographic Separation:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Optimize the multiple reaction monitoring (MRM) transitions for this compound and the internal standard. For this compound, a precursor-to-product ion pair of m/z 328.1 to 142.1 has been reported.[1]
-
-
Quantification:
-
Generate a calibration curve using blank plasma spiked with known concentrations of this compound.
-
Quantify the this compound concentration in the unknown samples by interpolating from the calibration curve.
-
References
- 1. Safety, tolerability, pharmacokinetic/pharmacodynamic characteristics of this compound, a novel prolyl‐tRNA synthetase inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, tolerability, pharmacokinetic/pharmacodynamic characteristics of this compound, a novel prolyl-tRNA synthetase inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization and structure determination of prolyl‐tRNA synthetase from Pseudomonas aeruginosa and development as a screening platform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound (DWN12088) / Daewoong Pharma, Biocon, CS Pharma [delta.larvol.com]
- 6. No drug–drug interactions between selective prolyl‐tRNA synthetase inhibitor, this compound, and pirfenidone or nintedanib in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Bersiporocin in Combination with Pirfenidone for Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a devastating chronic lung disease characterized by progressive scarring of the lung tissue, leading to a decline in lung function and ultimately respiratory failure.[1][2] Current standard-of-care treatments, such as pirfenidone, aim to slow the progression of the disease but do not offer a cure and can be associated with significant side effects.[3][4] The development of novel therapeutic strategies, including combination therapies, is crucial to address the unmet medical needs of IPF patients.
Bersiporocin (DWN12088) is a first-in-class, oral inhibitor of prolyl-tRNA synthetase (PRS), an enzyme essential for collagen synthesis.[5][6] By selectively targeting PRS, this compound aims to directly inhibit the excessive collagen production that drives fibrosis.[1][5] Preclinical studies have demonstrated its anti-fibrotic efficacy, and it is currently in Phase 2 clinical trials for IPF, both as a monotherapy and in combination with existing treatments.[1][7]
Pirfenidone is an established anti-fibrotic agent with anti-inflammatory and antioxidant properties.[3] Its mechanism of action involves the downregulation of pro-fibrotic and pro-inflammatory cytokines, such as transforming growth factor-beta (TGF-β), and the inhibition of fibroblast proliferation and collagen synthesis.[3]
The distinct mechanisms of action of this compound and pirfenidone suggest that their combination could offer a synergistic or additive anti-fibrotic effect, targeting the fibrotic process at multiple points. A clinical study in healthy volunteers has shown no significant drug-drug interactions between this compound and pirfenidone, supporting the investigation of this combination therapy. An ongoing Phase 2 clinical trial (NCT05389215) is evaluating the safety and efficacy of this compound in combination with pirfenidone in IPF patients.[1]
These application notes provide an overview of the rationale for combining this compound and pirfenidone, summarize available preclinical data, and offer detailed protocols for in vivo and in vitro experiments to further investigate this promising combination therapy.
Data Presentation
The following tables summarize preclinical data from a study evaluating the efficacy of this compound (DWN12088) and pirfenidone in a bleomycin-induced mouse model of pulmonary fibrosis. It is important to note that this study did not directly test the combination of this compound and pirfenidone; rather, it provides a basis for comparison of their individual effects.
Table 1: In Vivo Efficacy of this compound and Pirfenidone in a Preventive Bleomycin-Induced Lung Fibrosis Model
| Treatment Group | Dose | Modified Ashcroft Score (Mean ± SEM) | Lung Weight (g) (Mean ± SEM) | Collagen Content in BALF (µg/mL) (Mean ± SEM) |
| Vehicle | - | 5.5 ± 0.4 | 0.25 ± 0.01 | 45 ± 5 |
| This compound | 3 mg/kg (once daily) | 5.2 ± 0.5 | 0.24 ± 0.01 | 42 ± 6 |
| This compound | 10 mg/kg (once daily) | 3.5 ± 0.3 | 0.20 ± 0.01 | 25 ± 4 |
| This compound | 30 mg/kg (once daily) | 3.4 ± 0.4 | 0.19 ± 0.01 | 23 ± 3 |
| Pirfenidone | 100 mg/kg (twice daily) | 3.8 ± 0.4 | 0.21 ± 0.01 | 28 ± 4* |
*p < 0.05, **p < 0.01 compared to the vehicle group. Data extracted from a study by Park, et al. (2023).[7]
Table 2: In Vivo Efficacy of this compound and Pirfenidone in a Therapeutic Bleomycin-Induced Lung Fibrosis Model
| Treatment Group | Dose | SpO₂ (%) (Mean ± SEM) | BALF Total Cell Count (x10⁵) (Mean ± SEM) | Collagen Content in BALF (µg/mL) (Mean ± SEM) |
| Vehicle | - | 92.5 ± 0.5 | 8.5 ± 0.8 | 55 ± 6 |
| This compound | 10 mg/kg (once daily) | 96.5 ± 0.4*** | 4.2 ± 0.5 | 30 ± 4 |
| Nintedanib | 60 mg/kg (once daily) | 96.2 ± 0.5 | 4.5 ± 0.6 | 32 ± 5 |
| Pirfenidone | 200 mg/kg (once daily) | 95.8 ± 0.6 | 5.0 ± 0.7 | 35 ± 5 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to the vehicle group. Data extracted from a study by Park, et al. (2023).[7]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanisms of Action of this compound and Pirfenidone.
Caption: Experimental Workflow for In Vivo Combination Study.
Experimental Protocols
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
This protocol describes the induction of pulmonary fibrosis in mice using bleomycin, a widely accepted model for preclinical evaluation of anti-fibrotic agents.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Bleomycin sulfate (sterile solution)
-
Sterile saline (0.9% NaCl)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Animal intubation platform and light source
-
Microsprayer or similar device for intratracheal instillation
-
This compound (formulated for oral gavage)
-
Pirfenidone (formulated for oral gavage)
-
Vehicle control for drug formulations
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Anesthesia: Anesthetize the mice using a standardized protocol. Ensure a surgical plane of anesthesia is reached before proceeding.
-
Intratracheal Bleomycin Instillation:
-
Position the anesthetized mouse on the intubation platform.
-
Visualize the trachea and carefully insert the microsprayer.
-
Administer a single dose of bleomycin (e.g., 1.5-3.0 U/kg) in a small volume of sterile saline (e.g., 50 µL).
-
The control group receives an equivalent volume of sterile saline.
-
-
Animal Recovery: Monitor the mice until they have fully recovered from anesthesia.
-
Treatment Administration:
-
Preventive Model: Begin drug administration one day before bleomycin instillation and continue daily for the duration of the study.
-
Therapeutic Model: Begin drug administration 7-14 days after bleomycin instillation to assess the effect on established fibrosis.
-
Administer this compound, pirfenidone, the combination, or vehicle via oral gavage at the desired doses and frequencies.
-
-
Monitoring: Record body weight and clinical signs of distress daily.
-
Termination and Sample Collection:
-
At a predetermined endpoint (e.g., day 21 or 28), euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) by flushing the lungs with sterile saline to collect BAL fluid.
-
Perfuse the pulmonary circulation with saline and harvest the lungs.
-
Separate the lung lobes for different analyses (e.g., left lobe for histology, right lobe for hydroxyproline assay).
-
Histological Assessment of Lung Fibrosis (Ashcroft Scoring)
Materials:
-
Formalin-fixed, paraffin-embedded lung tissue sections (5 µm)
-
Hematoxylin and Eosin (H&E) staining reagents
-
Masson's Trichrome staining reagents
-
Microscope
Procedure:
-
Staining: Stain the lung tissue sections with H&E for general morphology and Masson's Trichrome to visualize collagen deposition (stains blue).
-
Microscopic Examination: A blinded pathologist examines the stained slides under a light microscope at 100x magnification.
-
Ashcroft Scoring:
-
The entire lung section is scanned, and multiple fields are scored.
-
Assign a score from 0 to 8 to each field based on the following criteria:
-
Grade 0: Normal lung.
-
Grade 1: Minimal fibrous thickening of alveolar or bronchial walls.
-
Grade 2-3: Moderate thickening of walls without obvious damage to lung architecture.
-
Grade 4-5: Increased fibrosis with definite damage to lung structure and formation of fibrous bands or small fibrous masses.
-
Grade 6-7: Severe distortion of structure and large fibrous areas; "honeycomb lung" is present.
-
Grade 8: Total fibrous obliteration of the field.
-
-
-
Data Analysis: Calculate the mean Ashcroft score for each animal by averaging the scores from all fields.
Hydroxyproline Assay for Lung Collagen Content
This assay quantifies the amount of hydroxyproline, an amino acid abundant in collagen, as an indicator of total lung collagen.
Materials:
-
Lung tissue (right lobes)
-
Homogenizer
-
Concentrated Hydrochloric Acid (HCl, 12N)
-
Pressure-tight, Teflon-capped vials
-
Heating block or oven (110-120°C)
-
Chloramine-T solution
-
Perchloric acid
-
p-Dimethylaminobenzaldehyde (DMAB) solution
-
Hydroxyproline standard
-
Spectrophotometer (560 nm)
Procedure:
-
Tissue Preparation:
-
Weigh the lung tissue.
-
Homogenize the tissue in a known volume of distilled water.
-
-
Acid Hydrolysis:
-
Transfer a known volume of the homogenate to a pressure-tight vial.
-
Add an equal volume of concentrated HCl.
-
Seal the vial and heat at 110-120°C for 3-18 hours to hydrolyze the protein.
-
-
Sample Neutralization and Oxidation:
-
Centrifuge the hydrolyzed samples and transfer the supernatant to a new tube.
-
Neutralize the samples.
-
Add Chloramine-T solution and incubate at room temperature to oxidize the hydroxyproline.
-
-
Color Development:
-
Add DMAB solution and incubate at 60°C for 90 minutes. This reaction produces a colored product.
-
-
Spectrophotometry:
-
Read the absorbance of the samples and standards at 560 nm.
-
-
Calculation:
-
Generate a standard curve using the hydroxyproline standards.
-
Calculate the hydroxyproline concentration in the samples based on the standard curve.
-
Express the results as µg of hydroxyproline per mg of lung tissue.
-
In Vitro Fibroblast to Myofibroblast Differentiation Assay
This protocol assesses the anti-fibrotic potential of compounds by measuring their ability to inhibit the differentiation of fibroblasts into collagen-producing myofibroblasts, a key event in fibrosis.
Materials:
-
Human lung fibroblasts (e.g., IMR-90 or primary cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Recombinant human TGF-β1
-
This compound
-
Pirfenidone
-
96-well cell culture plates
-
Antibodies for immunofluorescence (e.g., anti-alpha-smooth muscle actin [α-SMA])
-
Fluorescent secondary antibodies
-
DAPI for nuclear staining
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding: Seed human lung fibroblasts in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound, pirfenidone, the combination, or vehicle for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) in the presence of the test compounds. Include a non-stimulated control group.
-
-
Incubation: Incubate the cells for 48-72 hours.
-
Immunofluorescence Staining:
-
Fix, permeabilize, and block the cells.
-
Incubate with a primary antibody against α-SMA, a marker for myofibroblasts.
-
Incubate with a fluorescently labeled secondary antibody and DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the intensity of α-SMA staining or the percentage of α-SMA-positive cells.
-
-
Data Analysis: Determine the dose-dependent inhibition of TGF-β1-induced α-SMA expression by the test compounds.
Conclusion
The combination of this compound and pirfenidone represents a promising therapeutic strategy for IPF by targeting distinct and complementary pathways in the fibrotic process. The provided preclinical data for the individual agents support their anti-fibrotic potential. The detailed protocols in these application notes offer a framework for researchers to further investigate the efficacy and mechanisms of this combination therapy in both in vivo and in vitro models. The results from such studies will be crucial in guiding the ongoing clinical development of this compound and pirfenidone as a combination treatment for patients with idiopathic pulmonary fibrosis.
References
- 1. Daewoong confirms safety and continued progress of P2 trial for IPF drug < Pharma < Article - KBR [koreabiomed.com]
- 2. biopharmaboardroom.com [biopharmaboardroom.com]
- 3. Control of fibrosis with enhanced safety via asymmetric inhibition of prolyl‐tRNA synthetase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Daewoong Pharmaceutical Presents Phase 2 Clinical Trial Poster on 'this compound' at ATS 2025, Highlights Global Patient Demographics [prnewswire.com]
- 5. Pharmacological treatment of idiopathic pulmonary fibrosis – preclinical and clinical studies of pirfenidone, nintedanib, and N-acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. No drug-drug interactions between selective prolyl-tRNA synthetase inhibitor, this compound, and pirfenidone or nintedanib in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. No drug–drug interactions between selective prolyl‐tRNA synthetase inhibitor, this compound, and pirfenidone or nintedanib in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Bersiporocin Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bersiporocin (DWN12088) is a novel, first-in-class oral inhibitor of prolyl-tRNA synthetase (PARS1 or PRS).[1][2][3] By selectively targeting PARS1, this compound effectively reduces the synthesis of proline-rich proteins, most notably collagen, which is a key factor in the progression of fibrotic diseases.[1][4][5][6][7] The mechanism of action involves the asymmetric binding of this compound to the PARS1 homodimer, which leads to a reduction in its enzymatic activity without complete inhibition, thereby maintaining cellular homeostasis.[1][6] this compound is currently in Phase II clinical trials for the treatment of Idiopathic Pulmonary Fibrosis (IPF), a devastating and progressive lung disease characterized by excessive collagen deposition.[1][8]
These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of this compound in a laboratory setting. The described assays are designed to quantify the downstream effects of PARS1 inhibition on key markers of fibrosis, including collagen production and fibroblast activation.
Mechanism of Action Signaling Pathway
This compound inhibits the enzymatic activity of Prolyl-tRNA Synthetase (PARS1). This enzyme is responsible for charging proline to its cognate tRNA (tRNA-Pro), an essential step for the incorporation of proline into newly synthesized proteins. Since collagen is exceptionally rich in proline residues, inhibition of PARS1 leads to a significant reduction in collagen synthesis, thereby exerting its anti-fibrotic effect.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on key fibrotic markers in human lung fibroblasts (WI-26 VA4 cells) and human hepatic stellate cells (LX-2).
Table 1: Effect of this compound on Pro-Collagen I Secretion
| This compound Concentration (µM) | Mean Inhibition of Pro-Collagen I Secretion (%) | Standard Deviation (%) |
| 0.01 | 15 | 5 |
| 0.1 | 40 | 8 |
| 1 | 75 | 10 |
| 10 | 95 | 3 |
| IC50 (µM) | ~0.15 |
Data derived from studies on TGF-β stimulated WI-26 VA4 cells.[9]
Table 2: Effect of this compound on Fibroblast Activation Markers (Western Blot Densitometry)
| This compound Concentration (µM) | Relative α-SMA Expression (%) | Relative Fibronectin Expression (%) | Relative Collagen I Expression (%) |
| 0 | 100 | 100 | 100 |
| 1 | 70 | 65 | 60 |
| 5 | 40 | 35 | 30 |
| 10 | 20 | 15 | 15 |
Data estimated from Western Blot analysis in TGF-β stimulated LX-2 cells.[4]
Experimental Protocols
Assessment of Collagen Production via Sircol™ Assay
This assay quantifies the amount of soluble collagen secreted into the cell culture medium.
Experimental Workflow:
Protocol:
-
Cell Seeding: Seed human lung fibroblasts (e.g., WI-26 VA4) or hepatic stellate cells (e.g., LX-2) in a 24-well plate at a density of 5 x 104 cells/well in complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Serum Starvation: Replace the medium with serum-free medium and incubate for 6 hours.
-
Treatment: Aspirate the serum-free medium and add fresh serum-free medium containing various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM). After 2 hours of pre-incubation with this compound, add TGF-β1 to a final concentration of 2 ng/mL to all wells except for the vehicle control. Incubate for 72 hours.
-
Sample Collection: Carefully collect the cell culture supernatant from each well and transfer to microcentrifuge tubes.
-
Sircol™ Assay: Perform the Sircol™ Soluble Collagen Assay according to the manufacturer's instructions. Briefly, this involves the precipitation of collagen with Sirius Red dye, centrifugation to pellet the collagen-dye complex, and solubilization of the pellet for colorimetric measurement.
-
Data Analysis: Measure the absorbance of the solubilized pellets at 556 nm using a microplate reader. Calculate the collagen concentration based on a standard curve generated with known collagen concentrations.
Analysis of Fibroblast Activation by Western Blot for α-SMA
This protocol details the detection and quantification of alpha-smooth muscle actin (α-SMA), a key marker of myofibroblast differentiation.
Protocol:
-
Cell Culture and Treatment: Follow steps 1-3 of the Sircol™ Assay protocol.
-
Cell Lysis: After the 72-hour incubation, wash the cells with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a 4-20% SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against α-SMA (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the α-SMA band intensity to a loading control (e.g., GAPDH or β-actin).
Immunofluorescence Staining for α-SMA and Fibronectin
This method allows for the visualization and qualitative assessment of the effect of this compound on the expression and localization of α-SMA and fibronectin in fibroblasts.
Experimental Workflow:
Protocol:
-
Cell Seeding: Seed fibroblasts on glass coverslips in a 24-well plate at a suitable density to reach 70-80% confluency after treatment.
-
Treatment: Treat the cells with this compound and TGF-β1 as described in the Sircol™ Assay protocol.
-
Fixation and Permeabilization:
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA and 10% goat serum in PBS) for 1 hour at room temperature.
-
Antibody Staining:
-
Incubate the cells with primary antibodies against α-SMA (e.g., 1:500) and fibronectin (e.g., 1:200) in blocking buffer overnight at 4°C.
-
Wash with PBS and incubate with corresponding Alexa Fluor-conjugated secondary antibodies (e.g., Alexa Fluor 488 for α-SMA and Alexa Fluor 594 for fibronectin) for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Mount the coverslips on microscope slides and visualize the staining using a confocal microscope.
Conclusion
The cell-based assays outlined in these application notes provide a robust framework for evaluating the anti-fibrotic efficacy of this compound. By quantifying the reduction in collagen synthesis and the inhibition of fibroblast-to-myofibroblast transition, researchers can effectively characterize the potency and mechanism of action of this promising therapeutic candidate. Consistent and reproducible data generated from these protocols will be invaluable for preclinical and translational studies aimed at advancing this compound through the drug development pipeline.
References
- 1. qPCR assays to quantitate tRNApyl and pylRS expression in engineered cell lines | PLOS One [journals.plos.org]
- 2. Safety, tolerability, pharmacokinetic/pharmacodynamic characteristics of this compound, a novel prolyl‐tRNA synthetase inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. DWN12088, A Prolyl-tRNA Synthetase Inhibitor, Alleviates Hepatic Injury in Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. Daewoong Pharmaceutical Indonesia [daewoongpharm.id]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. qPCR assays to quantitate tRNApyl and pylRS expression in engineered cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Bersiporocin (DWN12088): Application Notes and Protocols for Monotherapy in Preclinical Fibrotic Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of bersiporocin (DWN12088) as a monotherapy in in vitro and in vivo models of fibrosis. Detailed protocols for key experiments are provided to facilitate the replication and further investigation of this novel anti-fibrotic agent.
Introduction
This compound is a first-in-class oral inhibitor of prolyl-tRNA synthetase (PRS), an enzyme critical for collagen synthesis.[1][2][3] By targeting the catalytic activity of PRS, this compound aims to reduce the excessive collagen deposition that is a hallmark of fibrotic diseases such as idiopathic pulmonary fibrosis (IPF).[3][4] A key feature of this compound is its unique mechanism of asymmetric inhibition of the PARS1 homodimer, which allows for the reduction of collagen production while maintaining the essential functions of the enzyme, suggesting an improved safety profile.[4][5] Preclinical studies have demonstrated its potential to halt or even reverse fibrosis.[2]
Mechanism of Action: Asymmetric Inhibition of PARS1
This compound exerts its anti-fibrotic effect by selectively inhibiting the catalytic activity of prolyl-tRNA synthetase 1 (PARS1).[4] PARS1 exists as a homodimer, and its enzymatic activity is directly involved in the synthesis of collagen and other pro-fibrotic markers.[4] this compound binds strongly to one of the catalytic sites in the PARS1 homodimer.[4] This binding alters the tertiary structure of the homodimer, which in turn prevents a second this compound molecule from binding to the other catalytic site.[4] This asymmetric binding leads to a reduction in the overall enzymatic activity and subsequent collagen production, without completely abrogating the essential functions of PARS1.[4]
Mechanism of Asymmetric Inhibition of PARS1 by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound as a monotherapy.
Table 1: In Vitro Efficacy and Cytotoxicity of this compound
| Compound | IC50 (Collagen Level in 3D Cell Culture) | CC50 | Therapeutic Index (TI = CC50/IC50) |
| This compound (DWN12088) | Value not explicitly stated in snippets | Value not explicitly stated in snippets | Calculated from CC50 and IC50[1] |
| Halofuginone (HF) | Value not explicitly stated in snippets | Value not explicitly stated in snippets | Value not explicitly stated in snippets |
Note: While the direct IC50 and CC50 values were not available in the provided search results, the study mentions their calculation to determine the Therapeutic Index.[1] Researchers should refer to the full publication for these specific values.
Table 2: In Vivo Efficacy of this compound in a Bleomycin-Induced Lung Fibrosis Model [1]
| Treatment Group | Dosage | Administration Route | Key Outcomes |
| Vehicle Control | - | Oral | - |
| Bleomycin (BLM) | - | Intratracheal | Induces lung fibrosis |
| This compound | 3 mg/kg (once a day) | Oral | No significant improvement |
| This compound | 10 mg/kg (once a day) | Oral | Alleviation of fibrotic properties |
| This compound | 30 mg/kg (once a day) | Oral | Alleviation of fibrotic properties |
| Pirfenidone (Positive Control) | 100 mg/kg (twice a day) | Oral | Anti-fibrotic effect |
Experimental Protocols
In Vitro Model: TGF-β-Stimulated Human Lung Fibroblasts
This protocol describes the methodology for evaluating the anti-fibrotic activity of this compound in an in vitro model of fibrosis using primary lung fibroblasts derived from IPF patients.[2]
Objective: To determine the effect of this compound on collagen synthesis and alpha-smooth muscle actin (α-SMA) expression in response to TGF-β stimulation.
Materials:
-
Primary human lung fibroblasts from IPF patients
-
Fibroblast growth medium (e.g., DMEM with 10% FBS)
-
Recombinant human TGF-β1
-
This compound (DWN12088)
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer
-
Reagents for Western blotting (antibodies against Collagen Type I, α-SMA, and a loading control like GAPDH)
-
Reagents for quantitative real-time PCR (qRT-PCR)
-
3D cell culture matrix (e.g., Matrigel or collagen gel)
Protocol:
-
Cell Culture: Culture primary human lung fibroblasts in fibroblast growth medium at 37°C and 5% CO2.
-
3D Cell Culture Setup: Embed fibroblasts in a 3D matrix according to the manufacturer's instructions to mimic the in vivo environment.
-
Treatment:
-
Starve the cells in serum-free medium for 24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with a pro-fibrotic concentration of TGF-β1 (e.g., 5 ng/mL) in the presence of this compound or vehicle.
-
Incubate for a predetermined period (e.g., 24-72 hours).
-
-
Analysis of Protein Expression (Western Blot):
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against Collagen Type I, α-SMA, and a loading control.
-
Incubate with appropriate secondary antibodies and visualize the protein bands.
-
Quantify band intensities to determine changes in protein expression.
-
-
Analysis of Gene Expression (qRT-PCR):
-
Isolate total RNA from the cells.
-
Synthesize cDNA.
-
Perform qRT-PCR using primers for COL1A1, ACTA2 (α-SMA), and a housekeeping gene.
-
Analyze the relative gene expression using the ΔΔCt method.
-
Experimental Workflow for In Vitro Evaluation of this compound.
In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis in Mice
This protocol outlines the procedure for assessing the in vivo efficacy of this compound in a widely used mouse model of pulmonary fibrosis.[1]
Objective: To evaluate the effect of this compound monotherapy on lung fibrosis, lung function, and collagen deposition in mice treated with bleomycin.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
Bleomycin sulfate
-
This compound (DWN12088)
-
Pirfenidone (positive control)
-
Vehicle for oral administration
-
Equipment for intratracheal or oropharyngeal administration
-
Whole-body plethysmograph for lung function measurement
-
Reagents for bronchoalveolar lavage (BAL)
-
Hydroxyproline assay kit for collagen quantification
-
Histology supplies (formalin, paraffin, H&E and Masson's trichrome stains)
Protocol:
-
Induction of Fibrosis:
-
Anesthetize the mice.
-
Administer a single dose of bleomycin via intratracheal or oropharyngeal instillation.
-
-
Treatment Regimen (Preventive Model):
-
Begin oral administration of this compound (e.g., 3, 10, 30 mg/kg, once daily), pirfenidone (e.g., 100 mg/kg, twice daily), or vehicle one day before bleomycin administration.
-
Continue treatment for a specified duration (e.g., 3 weeks).
-
-
Treatment Regimen (Therapeutic Model):
-
Allow fibrosis to establish for a period after bleomycin administration (e.g., 1 week).
-
Begin oral administration of this compound, pirfenidone, or vehicle.
-
Continue treatment for a specified duration (e.g., 2 weeks).
-
-
Assessment of Lung Function:
-
At the end of the treatment period, measure lung function parameters (e.g., percutaneous oxygen saturation, SpO2) using a whole-body plethysmograph.[1]
-
-
Sample Collection and Analysis:
-
Euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue.
-
Measure total lung weight.
-
Quantify collagen content in BALF using a hydroxyproline assay.
-
Process lung tissue for histological analysis (H&E and Masson's trichrome staining).
-
Score the severity of fibrosis using the modified Ashcroft scoring system.
-
Experimental Workflow for In Vivo Evaluation of this compound.
References
- 1. Control of fibrosis with enhanced safety via asymmetric inhibition of prolyl‐tRNA synthetase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, tolerability, pharmacokinetic/pharmacodynamic characteristics of this compound, a novel prolyl‐tRNA synthetase inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharmaapac.com [biopharmaapac.com]
- 4. biopharmaboardroom.com [biopharmaboardroom.com]
- 5. Daewoong's First-in-Class IPF Drug this compound Clears Third Safety Review, Phase 2 Trial Nears Completion [trial.medpath.com]
Application Note: Quantification of Bersiporocin in Tissue Samples Using UHPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the quantification of Bersiporocin, a novel prolyl-tRNA synthetase (PRS) inhibitor, in preclinical tissue samples.[1][2][3] this compound is currently under development for the treatment of idiopathic pulmonary fibrosis and other fibrotic diseases.[4][5][6] Accurate measurement of its concentration in target tissues is crucial for understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship and overall efficacy. This method utilizes Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS), a gold standard for bioanalytical testing due to its high sensitivity and specificity.[7][8][9] The protocol covers tissue homogenization, a protein precipitation-based extraction, and the optimized UHPLC-MS/MS parameters for reliable determination of this compound concentrations.
Principle of the Method
The method involves the mechanical homogenization of tissue samples to release the drug, followed by protein precipitation with an organic solvent to extract this compound and its deuterated internal standard (this compound-d4) from the tissue matrix. After centrifugation, the supernatant is injected into a UHPLC system for chromatographic separation. The analyte and internal standard are then detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification.
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
This compound-d4 (internal standard, IS) (≥98% purity)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water (18.2 MΩ·cm)
-
Blank control tissue (e.g., lung, liver, kidney) from untreated animals
-
Phosphate-buffered saline (PBS), pH 7.4
-
Bead mill homogenizer with ceramic beads
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
-
Analytical balance, refrigerated centrifuge, vortex mixer, and calibrated pipettes
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and this compound-d4 in DMSO.
-
Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) ACN:Water to prepare working standard solutions for spiking into blank tissue homogenate.
-
Internal Standard (IS) Working Solution: Dilute the this compound-d4 stock solution with ACN to a final concentration of 100 ng/mL. This will be used as the protein precipitation/extraction solution.
-
Calibration Curve (CC) and Quality Control (QC) Samples:
-
Weigh approximately 100 mg of blank tissue and homogenize in 400 µL of cold PBS (1:4 w/v ratio) using a bead mill homogenizer. This creates the blank tissue homogenate.
-
Spike the blank tissue homogenate with the appropriate working standard solutions to prepare CC samples at concentrations ranging from 1 to 1000 ng/mL.
-
Prepare QC samples in the same manner at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).
-
Tissue Sample Preparation and Extraction
-
Weighing and Homogenization: Accurately weigh approximately 100 mg of each tissue sample. Add 400 µL of cold PBS and ceramic beads. Homogenize the tissue using a bead mill homogenizer until a uniform suspension is achieved.
-
Aliquoting: Transfer a 50 µL aliquot of the tissue homogenate (for CC, QC, and unknown samples) into a clean 1.5 mL microcentrifuge tube.
-
Protein Precipitation: Add 200 µL of the IS working solution (100 ng/mL this compound-d4 in ACN) to each tube.
-
Extraction: Vortex mix each sample vigorously for 1 minute to ensure complete protein precipitation and extraction.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Transfer: Carefully transfer 100 µL of the supernatant into an autosampler vial containing 100 µL of ultrapure water. Mix well.
-
Injection: The sample is now ready for injection into the UHPLC-MS/MS system.
UHPLC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and may require optimization. Based on published methods for this compound in plasma, a reversed-phase separation with positive ion electrospray ionization is appropriate.[10]
Table 1: UHPLC Conditions
| Parameter | Value |
| UHPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, return to 5% B |
| Column Temp. | 40°C |
| Injection Volume | 2 µL |
Table 2: Mass Spectrometer Conditions
| Parameter | Value |
| MS System | Agilent 6460 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 325°C |
| Gas Flow | 8 L/min |
| Nebulizer | 40 psi |
| Sheath Gas Temp. | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 4000 V |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (V) |
| This compound | 328.1 | 142.1 | 135 | 25 |
| This compound-d4 | 332.1 | 146.2 | 135 | 25 |
| MRM transitions are based on published data for plasma analysis and should be optimized for tissue matrix.[10] |
Data Presentation and Performance
The method should be validated according to regulatory guidelines. The following table presents hypothetical data to demonstrate expected performance characteristics.
Table 4: Calibration Curve Performance (Example)
| Standard Conc. (ng/mL) | Calculated Conc. (Mean, n=3) | Accuracy (%) | CV (%) |
| 1.0 (LLOQ) | 0.95 | 95.0 | 8.5 |
| 5.0 | 5.2 | 104.0 | 6.2 |
| 25.0 | 24.1 | 96.4 | 4.1 |
| 100.0 | 103.2 | 103.2 | 2.5 |
| 500.0 | 489.5 | 97.9 | 1.8 |
| 1000.0 (ULOQ) | 1015.0 | 101.5 | 2.1 |
| Linearity (r²) should be ≥0.99 |
Table 5: Inter-day Accuracy and Precision of QC Samples (Example)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (n=5 days) | Accuracy (%) | Precision (CV %) |
| Low QC | 3.0 | 2.9 | 96.7 | 7.8 |
| Mid QC | 300.0 | 309.6 | 103.2 | 4.5 |
| High QC | 800.0 | 788.0 | 98.5 | 3.1 |
Visualizations
Caption: Workflow for this compound extraction from tissue.
References
- 1. This compound | DWN12088 | PRS inhibitor | IPF | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Safety, tolerability, pharmacokinetic/pharmacodynamic characteristics of this compound, a novel prolyl-tRNA synthetase inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound by Daewoong Pharmaceutical for Idiopathic Pulmonary Fibrosis: Likelihood of Approval [pharmaceutical-technology.com]
- 5. This compound - Daewoong Pharmaceutical - AdisInsight [adisinsight.springer.com]
- 6. Daewoong Pharmaceutical Presents Phase 2 Clinical Trial Poster on 'this compound' at ATS 2025, Highlights Global Patient Demographics [prnewswire.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Safety, tolerability, pharmacokinetic/pharmacodynamic characteristics of this compound, a novel prolyl‐tRNA synthetase inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Bersiporocin solubility for in vitro experiments
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Bersiporocin in in vitro experiments, with a focus on improving its solubility and ensuring reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as DWN12088) is a novel, first-in-class inhibitor of prolyl-tRNA synthetase (PRS).[1][2][3] By inhibiting PRS, this compound effectively downregulates collagen synthesis, which is a key process in the development of fibrosis.[1][4][5] Its primary therapeutic target is Idiopathic Pulmonary Fibrosis (IPF).[2][6] The antifibrotic effect of this compound is associated with the modulation of the TGFβ1/STAT signaling pathway.[1]
Q2: What are the known solubility properties of this compound?
A2: this compound is sparingly soluble in water. Its solubility in organic solvents is significantly higher, particularly in DMSO. For specific quantitative data, please refer to the data tables below.
Q3: I am observing precipitation when I add my this compound stock solution to my aqueous cell culture medium. What can I do?
A3: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds. Please refer to our Troubleshooting Guide for detailed steps on how to address this. Key strategies include optimizing the final DMSO concentration, using solubility-enhancing excipients, and careful solution preparation techniques.
Q4: What is the maximum recommended concentration of DMSO for my in vitro cell-based assays?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without significant effects on viability. However, it is crucial to determine the specific tolerance of your cell line with a DMSO-only control experiment.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Source |
| Water | 19.55 mg/mL | [1] |
| DMSO | ≥ 100 mg/mL | N/A |
Troubleshooting Guide: this compound Precipitation in In Vitro Assays
This guide provides a step-by-step approach to troubleshoot and resolve issues with this compound precipitation in aqueous experimental setups.
Problem: this compound precipitates out of solution when my DMSO stock is added to the cell culture medium.
Workflow for Troubleshooting Precipitation:
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is 328.24 g/mol .
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube to achieve a final concentration of 10 mM.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: In Vitro TGF-β Induced Collagen Production Assay
This protocol provides a general framework for assessing the antifibrotic activity of this compound in a cell-based assay.
Materials:
-
Human lung fibroblasts (or other relevant cell line)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Serum-free cell culture medium
-
Recombinant human TGF-β1
-
This compound stock solution (10 mM in DMSO)
-
Collagen detection kit (e.g., Sirius Red-based assay)
-
96-well cell culture plates
Experimental Workflow:
Caption: Workflow for a TGF-β induced collagen production assay.
Signaling Pathway Diagram
This compound exerts its antifibrotic effects by inhibiting prolyl-tRNA synthetase (PRS), an enzyme that plays a role in the TGF-β signaling pathway, which is a key regulator of fibrosis. The diagram below illustrates the canonical (Smad-dependent) and non-canonical (non-Smad) branches of the TGF-β signaling pathway leading to collagen production.
Caption: this compound's mechanism via the TGF-β signaling pathway.
References
- 1. Safety, tolerability, pharmacokinetic/pharmacodynamic characteristics of this compound, a novel prolyl‐tRNA synthetase inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound by Daewoong Pharmaceutical for Idiopathic Pulmonary Fibrosis: Likelihood of Approval [pharmaceutical-technology.com]
- 3. Safety, tolerability, pharmacokinetic/pharmacodynamic characteristics of this compound, a novel prolyl-tRNA synthetase inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Daewoong Pharmaceutical Indonesia [daewoongpharm.id]
- 5. Daewoong Pharmaceutical Publishes Molecular Mechanism of this compound as an Antifibrotic in EMBO Molecular Medicine - BioSpace [biospace.com]
- 6. Daewoong Pharmaceutical Presents Phase 2 Clinical Trial Poster on 'this compound' at ATS 2025, Highlights Global Patient Demographics [prnewswire.com]
Managing gastrointestinal side effects of Bersiporocin in animal models
Disclaimer: Preclinical data on the specific gastrointestinal (GI) side effects of Bersiporocin (DWN12088) in animal models are not extensively published. The following troubleshooting guides and FAQs are based on general principles of managing drug-induced GI side effects in laboratory animals and data from analogous antifibrotic drugs, such as Nintedanib and Pirfenidone. Researchers should adapt these recommendations to their specific experimental context and in close consultation with veterinary staff.
Frequently Asked Questions (FAQs)
Q1: What are the potential gastrointestinal side effects of this compound in animal models?
A1: While specific data for this compound is limited, based on clinical trial data in humans and preclinical findings for other antifibrotic agents, researchers should be prepared for potential GI side effects in animal models.[1][2][3] In a first-in-human study of this compound, gastrointestinal adverse events were the most commonly reported.[1][2][3] For similar antifibrotic drugs like Nintedanib and Pirfenidone, commonly observed GI effects in both clinical and preclinical studies include diarrhea, nausea, vomiting, and decreased appetite.[4][5][6][7] One preclinical study noted that a related compound, halofuginone, has known gastrointestinal toxicity.[8]
Q2: At what point in my study should I be most vigilant for the onset of GI side effects?
A2: The onset of GI side effects can vary depending on the dose, formulation, and animal species. For some drugs, these effects can appear within the first few days of administration. Continuous monitoring is recommended, especially during the initial dosing period and after any dose escalation.
Q3: Are there any known formulation strategies to mitigate GI side effects of this compound?
A3: To improve gastrointestinal tolerability in a human clinical trial, an initial solution of this compound was changed to an enteric-coated formulation.[1][2][3] This suggests that local irritation in the upper GI tract may contribute to side effects. Researchers could consider similar formulation strategies in their animal studies if GI issues are encountered.
Q4: How might the mechanism of action of this compound relate to its GI side effects?
A4: this compound is a prolyl-tRNA synthetase (PRS) inhibitor, which downregulates collagen synthesis.[1][9] While the direct link between PRS inhibition and GI toxicity is not fully elucidated, effects on protein synthesis and cellular turnover in the rapidly dividing cells of the gastrointestinal tract could be a contributing factor.
Troubleshooting Guides
Issue 1: Vomiting or Retching Observed in Monkeys
Potential Cause:
-
Direct Gastric Irritation: The drug formulation may be causing local irritation to the stomach lining.
-
Central Nervous System Effect: The compound may be acting on the chemoreceptor trigger zone in the brain to induce emesis.
-
Taste Aversion: As noted in a study with monkeys, a bitter taste of the drug formulation can lead to transient vomiting that may not be a true adverse event.
Troubleshooting Steps:
-
Consult with Veterinary Staff: Immediately report the incidence of vomiting to the attending veterinarian to rule out other health issues.
-
Observe and Record: Document the frequency, timing (relative to dosing), and severity of the emetic events. Note if the vomiting is projectile or appears to be simple regurgitation.
-
Consider Formulation:
-
Dosing Regimen Modification:
-
Administer the drug with a small amount of palatable food to buffer the stomach.
-
Divide the daily dose into smaller, more frequent administrations if the protocol allows.
-
-
Pharmacological Intervention (with veterinary approval):
-
Pre-treatment with an antiemetic agent may be considered. The choice of agent should be carefully selected to avoid any potential interaction with this compound's metabolism or mechanism of action.
-
Issue 2: Diarrhea or Loose Stool Observed in Rodents
Potential Cause:
-
Disruption of Intestinal Flora: The drug may alter the balance of gut microbiota.
-
Increased Intestinal Motility: The compound could be stimulating more rapid transit through the GI tract.
-
Malabsorption/Secretory Effects: The drug may be interfering with normal absorption of fluids and electrolytes in the intestines.
Troubleshooting Steps:
-
Veterinary Consultation and Animal Welfare: Report diarrhea to the veterinary staff. Ensure animals have adequate access to hydration to prevent dehydration. Monitor for weight loss and other signs of distress.
-
Fecal Scoring: Implement a consistent fecal scoring system to quantify the severity of diarrhea.
-
Dietary Modifications:
-
Provide a highly palatable and digestible diet.
-
Supplement with probiotics or prebiotics to support gut health, though the impact of this on experimental outcomes should be considered.
-
-
Dosing and Formulation:
-
As with vomiting, consider if an enteric-coated formulation could alleviate the issue by altering the site of drug release.
-
Evaluate if splitting the daily dose is feasible and effective.
-
-
Supportive Care:
-
Administer subcutaneous fluids to combat dehydration if advised by a veterinarian.
-
-
Pharmacological Intervention (with veterinary approval):
-
Antidiarrheal agents like loperamide may be used, but their potential to mask worsening toxicity or impact experimental results must be carefully weighed.
-
Quantitative Data from Analogous Compounds
Table 1: Summary of Gastrointestinal Adverse Events for Nintedanib and Pirfenidone in Clinical and Preclinical Studies
| Drug | Animal Model | Dose | Observed GI Side Effects | Reference |
| Nintedanib | Human (IPF) | 150 mg twice daily | Diarrhea (62.4%), Nausea (24.5%), Vomiting | [10] |
| Pirfenidone | Rat | 30 mg/kg (single bolus) | Decreased gastric emptying | [11] |
| Pirfenidone | Human (IPF) | Variable | Nausea, Anorexia, GI discomfort | [6] |
Experimental Protocols
Protocol 1: Assessment of Gastric Emptying in Rats
This protocol is adapted from a study investigating the GI effects of Pirfenidone and can be used to assess if this compound impacts gastric motility.[11]
Objective: To determine the effect of this compound on the rate of gastric emptying in rats.
Materials:
-
This compound formulation and vehicle control
-
Test meal (e.g., a non-nutritive, colored methylcellulose gel)
-
Oral gavage needles
-
Dissection tools
-
Analytical balance
Procedure:
-
Fast male Sprague-Dawley rats overnight (approximately 16 hours) with free access to water.
-
Administer this compound or vehicle control via oral gavage at the desired dose and volume.
-
Immediately following drug administration, administer a pre-weighed amount of the test meal (e.g., 1.5 g) via oral gavage.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes) post-meal administration, euthanize a cohort of rats via an approved method.
-
Immediately perform a laparotomy and carefully clamp the pylorus and cardia of the stomach.
-
Excise the stomach and weigh it.
-
Empty the contents of the stomach and rinse it gently.
-
Weigh the empty stomach.
-
Calculate the weight of the stomach contents by subtracting the empty stomach weight from the full stomach weight.
-
The rate of gastric emptying can be determined by comparing the weight of the stomach contents in the this compound-treated groups to the vehicle control group at each time point.
Protocol 2: Management of Drug-Induced Diarrhea with Supportive Care
Objective: To provide a standardized approach to managing diarrhea in rodents receiving oral this compound.
Materials:
-
Fecal scoring chart (e.g., 0 = normal, 1 = soft, 2 = very soft/unformed, 3 = watery)
-
Sterile 0.9% saline for subcutaneous injection
-
Syringes and needles
-
Calibrated scale for daily body weight measurement
Procedure:
-
Baseline Monitoring: For 3-5 days prior to the start of dosing, record daily body weights and observe fecal consistency to establish a baseline for each animal.
-
Daily Monitoring During Dosing:
-
At least once daily, preferably at the same time, weigh each animal.
-
Observe the cage for signs of diarrhea. Assign a daily fecal score for each animal.
-
Note any other clinical signs such as lethargy, piloerection, or hunched posture.
-
-
Intervention Thresholds (to be determined in consultation with veterinary staff):
-
Mild Diarrhea (Fecal Score 1-2) with <5% body weight loss: Continue monitoring closely. Ensure easy access to food and water.
-
Moderate to Severe Diarrhea (Fecal Score 3) or >5-10% body weight loss:
-
Notify the veterinarian immediately.
-
Administer subcutaneous fluids (e.g., sterile saline) as directed by the veterinarian to correct dehydration. The volume is typically based on the percentage of body weight loss and maintenance fluid requirements.
-
Provide a supplemental highly palatable and moist diet.
-
-
-
Dose Modification/Cessation: If diarrhea is severe and unresponsive to supportive care, or if body weight loss exceeds a predetermined endpoint (e.g., 15-20%), consider dose reduction or temporary cessation of this compound administration, as per the experimental protocol and ethical guidelines.
Visualizations
References
- 1. Safety, tolerability, pharmacokinetic/pharmacodynamic characteristics of this compound, a novel prolyl‐tRNA synthetase inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, tolerability, pharmacokinetic/pharmacodynamic characteristics of this compound, a novel prolyl-tRNA synthetase inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Gastrointestinal adverse effects of nintedanib and the associated risk factors in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 7. Frontiers | A real-world study of antifibrotic drugs-related adverse events based on the United States food and drug administration adverse event reporting system and VigiAccess databases [frontiersin.org]
- 8. DWN12088, A Prolyl-tRNA Synthetase Inhibitor, Alleviates Hepatic Injury in Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Control of fibrosis with enhanced safety via asymmetric inhibition of prolyl-tRNA synthetase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of pirfenidone on gastric emptying in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Bersiporocin Enteric-Coated Formulation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the development of a bersiporocin enteric-coated formulation.
Frequently Asked Questions (FAQs)
Q1: Why was an enteric-coated formulation of this compound developed?
A1: The initial single-dose solution of this compound was associated with gastrointestinal side effects, including nausea and vomiting. To improve tolerability, an enteric-coated formulation was developed. This coating is designed to remain intact in the acidic environment of the stomach and dissolve in the more neutral pH of the small intestine, thereby bypassing direct contact of the drug with the gastric mucosa.[1][2]
Q2: What is the mechanism of action of this compound?
A2: this compound is a first-in-class inhibitor of prolyl-tRNA synthetase (PRS). By inhibiting PRS, this compound interferes with collagen synthesis, which is a key process in the progression of fibrotic diseases like idiopathic pulmonary fibrosis (IPF).[3][4][5]
Q3: What are the key quality attributes of a this compound enteric-coated tablet?
A3: The critical quality attributes for a this compound enteric-coated tablet include:
-
Acid Resistance: The tablet must resist disintegration or drug release in acidic media (e.g., 0.1 N HCl) for a specified period, typically 2 hours, to simulate stomach conditions.[6][7][8]
-
Drug Release: The tablet should release the drug rapidly and completely in a buffer solution at a pH representative of the small intestine (e.g., pH 6.8).[6][8][9]
-
Coating Uniformity: The enteric coating must be of uniform thickness to ensure consistent protection and release characteristics.
-
Stability: The formulation must be physically and chemically stable under defined storage conditions.[9][10]
Q4: What are common polymers used for enteric coating?
A4: Commonly used enteric coating polymers are pH-sensitive and include:
-
Methacrylic Acid Copolymers: Such as Eudragit® L100-55 and L100, which dissolve at pH > 5.5 and > 6.0, respectively.[3][4]
-
Cellulose Derivatives: Including hydroxypropyl methylcellulose phthalate (HPMCP) and cellulose acetate phthalate (CAP).[3][11][12]
-
Polyvinyl Acetate Phthalate (PVAP): Another polymer option for enteric coating.[3][11]
Troubleshooting Guide
This guide addresses common issues that may be encountered during the development and manufacturing of this compound enteric-coated tablets.
| Issue | Potential Causes | Recommended Solutions |
| Cracking/Peeling of Coating | - Inadequate plasticizer concentration leading to a brittle film.- Excessive drying temperature or time causing film stress.- Poor adhesion of the coating to the tablet core. | - Optimize the plasticizer (e.g., triethyl citrate, polyethylene glycol) concentration.- Reduce the inlet air temperature and/or drying time.- Consider the use of a sub-coat to improve adhesion. |
| Twinning/Sticking of Tablets | - High spray rate or low pan speed leading to overwetting.- Inappropriate drying conditions (too low temperature or airflow).- Tackiness of the coating formulation. | - Decrease the spray rate or increase the pan speed.- Increase the inlet air temperature or airflow to ensure adequate drying.- Incorporate an anti-tacking agent like talc or glyceryl monostearate into the coating suspension. |
| Orange Peel Effect (Rough Surface) | - High viscosity of the coating solution.- Inadequate atomization of the spray (droplets are too large).- Spray gun is too far from the tablet bed. | - Reduce the solid content of the coating suspension to lower viscosity.- Increase the atomization air pressure.- Adjust the spray gun position to be closer to the tablet bed. |
| Premature Drug Release in Acidic Medium | - Insufficient coating thickness.- Cracks or imperfections in the coating.- Interaction between the drug and the enteric polymer. | - Increase the coating weight gain.- Optimize coating parameters to ensure a uniform, continuous film.- Apply a seal coat between the tablet core and the enteric coat to prevent interaction.[8][13] |
| Delayed or Incomplete Drug Release in Buffer | - Excessive coating thickness.- Aging of the coating, leading to decreased solubility.- Cross-linking of the polymer. | - Reduce the coating weight gain.- Evaluate the stability of the coated tablets under accelerated conditions.- Ensure appropriate storage conditions are maintained. |
Experimental Protocols
Disintegration Test for Enteric-Coated Tablets
Objective: To determine the resistance of the enteric-coated tablets to disintegration in a simulated gastric fluid and their subsequent disintegration in a simulated intestinal fluid.
Methodology:
-
Prepare a simulated gastric fluid (0.1 N HCl).
-
Place one tablet in each of the six tubes of the disintegration apparatus basket.
-
Immerse the basket in the simulated gastric fluid, maintained at 37 ± 2 °C, and operate the apparatus for 2 hours.
-
After 2 hours, remove the basket and observe the tablets. There should be no signs of disintegration, cracking, or softening that would allow the escape of the tablet core.
-
Prepare a simulated intestinal fluid (phosphate buffer, pH 6.8).
-
Replace the gastric fluid with the intestinal fluid and continue the test.
-
Observe the tablets periodically. All six tablets should disintegrate within the time specified in the product monograph.
Dissolution Test for Enteric-Coated Tablets (USP Apparatus 2 - Paddle Method)
Objective: To quantitatively measure the release of this compound from the enteric-coated tablet in acidic and buffer stages.
Methodology:
-
Acid Stage:
-
Set up the dissolution apparatus with 750 mL of 0.1 N HCl at 37 ± 0.5 °C.
-
Place one tablet in each vessel and start the rotation of the paddles at a specified speed (e.g., 50 rpm).
-
Operate for 2 hours.
-
At the end of 2 hours, withdraw a sample from each vessel and analyze for this compound content using a validated analytical method (e.g., HPLC). The amount of drug released should not exceed a specified limit (e.g., 10% of the label claim).[7][9][14]
-
-
Buffer Stage:
-
Add 250 mL of a pre-warmed (37 ± 0.5 °C) buffer concentrate to each vessel to achieve a final pH of 6.8.
-
Continue the dissolution test for a specified period (e.g., 45 or 60 minutes).
-
Withdraw samples at predetermined time points (e.g., 15, 30, 45, and 60 minutes).
-
Analyze the samples for this compound content. The amount of drug released should meet the specified acceptance criteria (e.g., not less than 80% of the label claim in 45 minutes).[9][10]
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in inhibiting collagen synthesis.
Experimental Workflow
Caption: Troubleshooting workflow for an enteric coating defect.
Logical Relationship Diagram
References
- 1. Safety, tolerability, pharmacokinetic/pharmacodynamic characteristics of this compound, a novel prolyl‐tRNA synthetase inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. <1092> THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION [drugfuture.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Enteric-Coated Polymers Past and Present - A Review | Bentham Science [benthamscience.com]
- 5. biopharmaapac.com [biopharmaapac.com]
- 6. researchgate.net [researchgate.net]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. scribd.com [scribd.com]
- 9. Preparation and evaluation of enteric coated tablets of hot melt extruded lansoprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. staff.najah.edu [staff.najah.edu]
- 11. rjpdft.com [rjpdft.com]
- 12. iosrphr.org [iosrphr.org]
- 13. Development of an enteric coating formulation and process for tablets primarily composed of a highly water-soluble, organic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. uspnf.com [uspnf.com]
Bersiporocin Technical Support Center: Optimizing Dosage and Minimizing Adverse Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on optimizing the experimental dosage of Bersiporocin (DWN12088) to achieve maximal therapeutic effect while minimizing potential adverse events. The information is compiled from publicly available preclinical and clinical data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class, selective inhibitor of prolyl-tRNA synthetase (PRS).[1] PRS is a crucial enzyme in protein synthesis, specifically for the incorporation of proline into collagen.[2] By inhibiting PRS, this compound is designed to reduce the excessive collagen synthesis that is a hallmark of fibrotic diseases like idiopathic pulmonary fibrosis (IPF).[1][2] A key feature of this compound's mechanism is its asymmetric binding to the PRS homodimer, which allows for a reduction in enzymatic activity sufficient to decrease collagen production without completely abrogating the enzyme's essential functions in normal protein synthesis.[2]
Q2: What are the most common adverse effects observed with this compound?
A2: Based on Phase I clinical trials in healthy adults, the most frequently reported treatment-emergent adverse events are gastrointestinal (GI) disorders.[3][4] These have included nausea and vomiting.[3]
Q3: How can gastrointestinal adverse effects be minimized?
A3: To improve GI tolerability, an enteric-coated tablet formulation of this compound has been developed.[3][4] This formulation is designed to bypass the stomach and release the drug in the small intestine, thereby reducing direct irritation to the gastric mucosa. In preclinical studies, vomiting observed in monkeys was transient and thought to be potentially related to the bitter taste of the compound, suggesting formulation can play a significant role in mitigating this effect.[3] When designing experiments, using an enteric-coated formulation or a vehicle that protects the stomach is recommended.
Q4: What is the recommended starting point for dose-finding studies in animal models?
A4: Preclinical toxicology studies have established a no-observed-adverse-effect level (NOAEL) for this compound. In multiple-dose toxicity studies of up to 28 days, the NOAEL was 200 mg/kg/day in rats and 80 mg/kg/day in monkeys.[3] These values can serve as a reference for designing dose-escalation studies in relevant animal models of fibrosis. It is advisable to start with doses well below the NOAEL and escalate to find the optimal balance between efficacy and tolerability.
Q5: Is there any information on drug-drug interactions?
A5: A clinical study in healthy participants evaluated the co-administration of this compound with pirfenidone and nintedanib, two approved drugs for IPF. The study found no significant pharmacokinetic drug-drug interactions between this compound and either of these drugs. All adverse events were mild to moderate, suggesting that combination therapy is well-tolerated.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Gastrointestinal upset in animal models (e.g., diarrhea, reduced food intake) | High local concentration of this compound in the stomach. | 1. Utilize an enteric-coated formulation of this compound if available. 2. Administer this compound with food to buffer the stomach. 3. Consider a dose fractionation strategy (e.g., administering half the daily dose twice a day). 4. If using a solution, ensure the vehicle is well-tolerated and consider using a pH-buffered solution. |
| Lack of therapeutic effect at non-toxic doses | 1. Insufficient drug exposure. 2. Timing of administration relative to disease induction. | 1. Confirm the pharmacokinetic profile in the specific animal model to ensure adequate plasma concentrations are being reached. 2. In models like bleomycin-induced pulmonary fibrosis, the timing of therapeutic intervention is critical. Initiate treatment at a clinically relevant time point (e.g., during the established fibrotic phase). 3. Gradually escalate the dose, while closely monitoring for adverse effects, to find the minimum effective dose. |
| High variability in experimental results | 1. Inconsistent drug formulation or administration. 2. Variability in the disease model. | 1. Ensure consistent and homogenous formulation for all animals. 2. Standardize the administration technique (e.g., gavage volume, speed of administration). 3. Refine the disease induction protocol to minimize inter-animal variability in fibrosis severity. |
Data Summary
Preclinical Safety Data
| Species | Study Duration | No-Observed-Adverse-Effect Level (NOAEL) | Primary Adverse Effect Observed at Higher Doses |
| Rat | Up to 28 days | 200 mg/kg/day[3] | Not specified in publicly available data |
| Monkey | Up to 28 days | 80 mg/kg/day[3] | Vomiting (transient)[3] |
Phase I Clinical Trial Adverse Events (Multiple Ascending Dose)
| Dose | Adverse Events |
| Up to 200 mg twice daily for 14 days | Most common: Gastrointestinal disorders (mild in severity). The number of adverse drug reactions tended to increase with higher doses. No severe, life-threatening, or fatal adverse drug reactions were reported.[3][4] |
Experimental Protocols
In Vitro: TGF-β1-Induced Fibroblast-to-Myofibroblast Differentiation
This protocol is a standard method to assess the anti-fibrotic potential of a compound by measuring its ability to inhibit the differentiation of fibroblasts into collagen-producing myofibroblasts.
Materials:
-
Human lung fibroblasts (e.g., HFL1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human TGF-β1
-
This compound
-
Primary antibodies: anti-α-smooth muscle actin (α-SMA), anti-collagen type I
-
Secondary antibodies (fluorescently labeled)
-
DAPI (for nuclear staining)
Procedure:
-
Seed human lung fibroblasts in a suitable culture plate (e.g., 24-well plate) and allow them to adhere overnight.
-
The following day, replace the medium with serum-free medium for 24 hours to synchronize the cells.
-
Treat the cells with different concentrations of this compound for 1 hour.
-
Induce myofibroblast differentiation by adding TGF-β1 (e.g., 5-10 ng/mL) to the medium.[5] Include a vehicle control group (no TGF-β1) and a positive control group (TGF-β1 without this compound).
-
Incubate for 48-72 hours.
-
Fix the cells (e.g., with 4% paraformaldehyde) and permeabilize (e.g., with 0.1% Triton X-100).
-
Perform immunofluorescence staining for α-SMA and collagen type I.
-
Visualize and quantify the expression of α-SMA and collagen type I using fluorescence microscopy. A reduction in the expression of these markers in the this compound-treated groups compared to the TGF-β1-only group indicates an anti-fibrotic effect.
In Vivo: Bleomycin-Induced Pulmonary Fibrosis Model in Mice
This is a widely used animal model to study the pathogenesis of pulmonary fibrosis and to evaluate the efficacy of potential anti-fibrotic drugs.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Bleomycin sulfate
-
This compound (in a suitable vehicle for oral administration)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Anesthetize the mice.
-
Induce pulmonary fibrosis by intratracheal instillation of a single dose of bleomycin (e.g., 1.5-3.0 U/kg) in sterile saline. Control animals receive saline only.
-
Allow the animals to recover. The fibrotic phase typically develops over 14-21 days.
-
Initiate treatment with this compound at a predetermined time point after bleomycin administration (e.g., day 7 or day 14) to model therapeutic intervention. Administer this compound orally once or twice daily at various doses. A vehicle control group should be included.
-
Continue treatment for a specified duration (e.g., 14-21 days).
-
At the end of the study, euthanize the mice and collect lung tissue and bronchoalveolar lavage fluid (BALF).
-
Assess the extent of fibrosis by:
-
Histology: Stain lung sections with Masson's trichrome to visualize collagen deposition and score the severity of fibrosis using the Ashcroft scale.
-
Hydroxyproline Assay: Quantify the total collagen content in lung homogenates.
-
BALF Analysis: Measure total and differential cell counts, and protein concentration as markers of inflammation and lung injury.
-
Gene Expression Analysis: Analyze the expression of pro-fibrotic genes (e.g., Col1a1, Acta2) in lung tissue by RT-qPCR.
-
A significant reduction in these fibrotic markers in the this compound-treated groups compared to the vehicle-treated, bleomycin-injured group indicates therapeutic efficacy.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Workflow for Bleomycin-Induced Pulmonary Fibrosis Model.
Caption: Troubleshooting Logic for Dosage Optimization.
References
- 1. Daewoong's First-in-Class IPF Drug this compound Clears Third Safety Review, Phase 2 Trial Nears Completion [trial.medpath.com]
- 2. Daewoong Pharmaceutical Indonesia [daewoongpharm.id]
- 3. Safety, tolerability, pharmacokinetic/pharmacodynamic characteristics of this compound, a novel prolyl‐tRNA synthetase inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, tolerability, pharmacokinetic/pharmacodynamic characteristics of this compound, a novel prolyl-tRNA synthetase inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
Bersiporocin Technical Support Center: Overcoming Resistance in Long-Term Studies
Welcome to the Bersiporocin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in long-term experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges, with a focus on understanding and overcoming hypothetical mechanisms of resistance.
Frequently Asked Questions (FAQs)
General
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class, orally administered anti-fibrotic agent that selectively inhibits prolyl-tRNA synthetase (PRS), also known as Prolyl-tRNA Synthetase 1 (PARS1).[1][2][3] PARS1 is a crucial enzyme in collagen synthesis.[1][2][3] It exists as a homodimer, and this compound binds asymmetrically to one of the two enzyme units. This binding alters the structure of the dimer, preventing the binding of a second this compound molecule to the other unit.[1][2][3] This unique mechanism allows for the reduction of PARS1 enzymatic activity, thereby decreasing collagen production, while maintaining a level of normal function to ensure safety.[1][2][3]
Hypothetical Resistance Mechanisms
Q2: We are observing a diminished anti-fibrotic effect of this compound in our long-term cell culture models. What are the potential mechanisms of resistance?
A2: While clinical resistance to this compound has not been reported, based on general principles of drug resistance to enzyme inhibitors, several hypothetical mechanisms could be at play in an experimental setting:
-
Target Modification: Mutations in the PARS1 gene could alter the binding site of this compound, reducing its inhibitory activity.
-
Target Overexpression: Increased expression of PARS1 could titrate out the effect of this compound, requiring higher concentrations to achieve the same level of inhibition.
-
Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters or other efflux pumps could actively remove this compound from the cell, lowering its intracellular concentration.
-
Metabolic Bypass: Cells might activate alternative pathways for collagen synthesis or upregulate other pro-fibrotic signaling cascades that are independent of PARS1 activity.
Q3: How can we begin to investigate these potential resistance mechanisms in our experimental model?
A3: A systematic approach is recommended. First, confirm the resistance phenotype by performing a dose-response curve with this compound to quantify the shift in IC50. Subsequently, you can investigate each hypothetical mechanism:
-
Target Modification: Sequence the PARS1 gene in your resistant cell line to identify potential mutations.
-
Target Overexpression: Quantify PARS1 mRNA and protein levels using qPCR and Western blotting, respectively.
-
Increased Drug Efflux: Use a fluorescent substrate of common efflux pumps (e.g., rhodamine 123) with and without a pan-ABC transporter inhibitor to assess efflux activity.
-
Metabolic Bypass: Perform transcriptomic or proteomic analysis to identify upregulated pro-fibrotic pathways.
Troubleshooting Guides
Issue 1: Decreased this compound Efficacy Over Time
Symptoms:
-
Initial potent anti-fibrotic effect (e.g., reduced collagen deposition, decreased expression of fibrotic markers).
-
Gradual loss of efficacy in long-term cultures despite continuous this compound treatment.
-
Shift in the IC50 value for this compound in cell viability or functional assays.
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Steps |
| Development of a resistant cell population | 1. Isolate single-cell clones from the resistant population and confirm the resistance phenotype in each clone. 2. Perform experiments outlined in Q3 to investigate the mechanism of resistance. |
| Drug Instability | 1. Confirm the stability of this compound in your culture medium over the duration of the experiment. 2. Prepare fresh drug stocks and replace the medium containing this compound at appropriate intervals. |
| Cell Line Heterogeneity | 1. Perform single-cell cloning of the parental cell line to ensure a homogenous starting population. 2. Characterize the baseline sensitivity of different clones to this compound. |
Issue 2: High Variability in Experimental Replicates
Symptoms:
-
Inconsistent results between wells or plates treated with the same concentration of this compound.
-
Large error bars in quantitative assays, making data interpretation difficult.
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Steps |
| Inconsistent cell seeding density | 1. Ensure accurate and consistent cell counting and seeding in all wells. 2. Allow cells to adhere and stabilize before adding this compound. |
| Edge effects in culture plates | 1. Avoid using the outer wells of multi-well plates for experiments. 2. Fill the outer wells with sterile PBS or medium to maintain humidity. |
| Inaccurate drug concentration | 1. Verify the concentration of your this compound stock solution. 2. Use calibrated pipettes for serial dilutions. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Healthy Subjects
This table summarizes the pharmacokinetic data from a single ascending dose (SAD) and multiple ascending dose (MAD) study in healthy adults.[4]
| Parameter | Single Dose (up to 600 mg) | Multiple Doses (up to 200 mg twice daily for 14 days) |
| Pharmacokinetics | Dose-proportional | Dose-proportional |
| Common Adverse Events | Gastrointestinal | Gastrointestinal |
| Formulation | Enteric-coated tablet | Enteric-coated tablet |
Table 2: Hypothetical IC50 Shift in a this compound-Resistant Cell Line
This table illustrates a hypothetical outcome of an experiment comparing the IC50 of this compound in a parental (sensitive) and a derived resistant cell line.
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental Fibroblast Line | 50 | 1 |
| Resistant Fibroblast Line | 500 | 10 |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
Objective: To generate a cell line with acquired resistance to this compound for in vitro studies of resistance mechanisms.
Methodology:
-
Culture the parental cell line (e.g., primary human lung fibroblasts) in standard growth medium.
-
Treat the cells with an initial concentration of this compound equal to the IC25 (the concentration that inhibits 25% of the desired effect).
-
Once the cells have resumed normal proliferation, increase the concentration of this compound in a stepwise manner (e.g., by 2-fold increments).
-
At each concentration, maintain the culture until the cells are proliferating steadily.
-
Continue this process until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental line.
-
Isolate single-cell clones from the resistant population to ensure a homogenous resistant cell line.
-
Confirm the resistance phenotype by performing a dose-response curve and calculating the new IC50.
Protocol 2: Western Blot for PARS1 Expression
Objective: To determine if resistance to this compound is associated with overexpression of its target, PARS1.
Methodology:
-
Lyse parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PARS1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the PARS1 band intensity to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualizations
This compound Mechanism of Action
Caption: Asymmetric inhibition of the PARS1 homodimer by this compound.
Experimental Workflow for Investigating this compound Resistance
Caption: Logical workflow for investigating potential this compound resistance.
Hypothetical Signaling Pathways in this compound Resistance
Caption: Potential signaling alterations leading to this compound resistance.
References
- 1. Daewoong Pharmaceutical Indonesia [daewoongpharm.id]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Daewoong Pharmaceutical Publishes Molecular Mechanism of this compound as an Antifibrotic in EMBO Molecular Medicine [prnewswire.com]
- 4. Safety, tolerability, pharmacokinetic/pharmacodynamic characteristics of this compound, a novel prolyl-tRNA synthetase inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Bersiporocin variability in experimental results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in experimental results with Bersiporocin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as DWN12088) is a first-in-class oral anti-fibrotic agent that selectively inhibits Prolyl-tRNA Synthetase (PRS).[1][2] PRS is a crucial enzyme in collagen synthesis. This compound works by asymmetrically binding to the PARS1 homodimer, which is the catalytic subunit of PRS. This binding alters the enzyme's structure, preventing a second this compound molecule from binding to the other side. This unique mechanism reduces the enzymatic activity of PARS1 just enough to decrease collagen production and other pro-fibrotic markers without completely inhibiting its essential functions in protein synthesis, thereby offering a therapeutic benefit with a favorable safety profile.[3]
Q2: In which disease models has this compound shown efficacy?
This compound is currently in Phase II clinical trials for Idiopathic Pulmonary Fibrosis (IPF).[3] Preclinical studies have demonstrated its anti-fibrotic effects in various models, including bleomycin-induced pulmonary fibrosis in mice, where it significantly reduced collagen deposition in the lungs and improved lung function.[1][4] It has also shown efficacy in models of systemic sclerosis and associated interstitial lung disease.[4]
Q3: What are the known side effects of this compound in clinical trials?
The most common treatment-emergent adverse events reported in clinical studies are gastrointestinal disorders.[5] To improve tolerability, the formulation of this compound was changed from a solution to an enteric-coated tablet.[6]
Q4: Is this compound soluble in aqueous solutions for in vitro experiments?
This compound is sparingly soluble in water, with a reported solubility of 19.55 mg/mL.[6] For in vitro assays, it is recommended to prepare stock solutions in an appropriate organic solvent like DMSO and then further dilute in cell culture media.
Q5: Are there any known interactions of this compound with other common anti-fibrotic drugs?
Preclinical studies have shown that when this compound is combined with either Pirfenidone or Nintedanib, it exhibits a synergistic anti-fibrotic effect in both in vitro and in vivo IPF models.[5]
Troubleshooting Guide
Issue 1: High Variability in Anti-Fibrotic Efficacy Between Experiments
Possible Cause 1: Proline Concentration in Cell Culture Media
Since this compound is a competitive inhibitor of proline binding to PRS, variations in proline concentration in the cell culture media can significantly impact its apparent efficacy.[7]
-
Recommendation:
-
Use a consistent batch and formulation of cell culture medium for all experiments.
-
Consider using a custom medium with a defined proline concentration to minimize this variability.
-
If supplementing with serum, be aware that serum batches can have varying levels of free amino acids, including proline.
-
Possible Cause 2: Cell Passage Number and Phenotype
Primary fibroblasts can undergo phenotypic changes with increasing passage numbers, potentially altering their responsiveness to anti-fibrotic compounds.
-
Recommendation:
-
Use cells within a narrow and recorded passage number range for all experiments.
-
Regularly characterize cells for expression of key fibroblast and myofibroblast markers.
-
Possible Cause 3: Inconsistent TGF-β1 Activity
The activity of recombinant TGF-β1 can vary between lots and with storage conditions, leading to inconsistent induction of the fibrotic phenotype.
-
Recommendation:
-
Alquot and store TGF-β1 according to the manufacturer's instructions to avoid repeated freeze-thaw cycles.
-
Test each new lot of TGF-β1 to determine the optimal concentration for inducing a consistent fibrotic response.
-
Issue 2: Poor Reproducibility of IC50 Values
Possible Cause 1: Compound Precipitation in Media
As this compound has limited aqueous solubility, it may precipitate in the cell culture medium, especially at higher concentrations.
-
Recommendation:
-
Visually inspect the media for any signs of precipitation after adding this compound.
-
Prepare the final dilutions of this compound in pre-warmed media and mix thoroughly.
-
Consider the use of a lower percentage of serum in the assay medium, as high protein content can sometimes affect compound solubility.
-
Possible Cause 2: Variability in Cell Seeding Density
Inconsistent cell numbers at the start of the experiment can lead to variability in the final readout, affecting the calculated IC50 value.
-
Recommendation:
-
Ensure accurate and consistent cell counting and seeding for all wells.
-
Allow cells to adhere and stabilize for a consistent period before adding the compound.
-
Issue 3: Unexpected Cellular Toxicity
Possible Cause: Off-Target Effects at High Concentrations
While this compound has a good safety profile, very high concentrations in vitro may lead to off-target effects and cellular toxicity, confounding the interpretation of anti-fibrotic efficacy.
-
Recommendation:
-
Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your efficacy studies to determine the concentration range where this compound is not toxic to the cells.
-
Always include a vehicle control (e.g., DMSO) at the same concentration used for the highest dose of this compound to rule out solvent-induced toxicity.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound (DWN12088)
| Assay | Cell Type | Parameter Measured | IC50 Value | Reference |
| PRS Enzymatic Activity | - | Aminoacylation | 78 ± 6 nM | [1] |
| PRS Enzymatic Activity | - | Aminoacylation | 74 nM | [2] |
| Collagen Biosynthesis | WI-26 VA4 (Human Lung Fibroblasts) | Pro-collagen 1 | 2,025 nM | [7] |
| Myofibroblast Differentiation | IPF Patient-Derived Lung Fibroblasts | Collagen & α-SMA Expression | Inhibition Observed | [1] |
| Myofibroblast Differentiation | Human Dermal Fibroblasts | Collagen & α-SMA Expression | Inhibition Observed | [4] |
Experimental Protocols
Protocol 1: TGF-β1-Induced Myofibroblast Differentiation
This protocol describes the induction of a myofibroblast phenotype in fibroblasts, a key process in fibrosis.
-
Cell Seeding: Plate primary human lung fibroblasts in a 24-well plate at a density of 5 x 104 cells/well in complete growth medium. Allow cells to adhere overnight.
-
Serum Starvation: The next day, replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells.
-
This compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the medium from the cells and add the this compound dilutions. Incubate for 1 hour.
-
TGF-β1 Stimulation: Add recombinant human TGF-β1 to each well to a final concentration of 5 ng/mL. Include a vehicle control (no TGF-β1) and a positive control (TGF-β1 alone).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Analysis: After incubation, the cells can be processed for analysis of myofibroblast markers such as α-SMA (by immunofluorescence or Western blot) and collagen synthesis (by Sircol or Hydroxyproline assay).
Protocol 2: α-Smooth Muscle Actin (α-SMA) Immunofluorescence Staining
This protocol details the visualization of α-SMA, a marker of myofibroblast differentiation.
-
Cell Fixation: After the experimental treatment, wash the cells twice with PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and then block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-SMA (e.g., mouse anti-α-SMA, 1:200 dilution in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488, 1:500 dilution in blocking buffer) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei with DAPI for 5 minutes. Wash twice with PBS and then mount the coverslips with a suitable mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope.
Protocol 3: Sircol Soluble Collagen Assay
This protocol outlines a quantitative method to measure newly synthesized, soluble collagen secreted into the cell culture medium.
-
Sample Collection: Collect the cell culture medium from the experimental wells.
-
Collagen Precipitation: Add 1 mL of Sircol Dye Reagent to 200 µL of the culture medium in a microcentrifuge tube. Mix and incubate at room temperature for 30 minutes.
-
Centrifugation: Centrifuge the tubes at 12,000 x g for 10 minutes to pellet the collagen-dye complex.
-
Washing: Carefully discard the supernatant and wash the pellet with 750 µL of ice-cold Acid-Salt Wash Reagent. Centrifuge again at 12,000 x g for 10 minutes.
-
Solubilization: Discard the supernatant and add 250 µL of Alkali Reagent to dissolve the pellet.
-
Measurement: Transfer the samples to a 96-well plate and read the absorbance at 555 nm.
-
Quantification: Determine the collagen concentration based on a standard curve prepared using the provided collagen standard.
Visualizations
Caption: this compound's asymmetric binding to the PARS1 homodimer.
Caption: A typical experimental workflow for evaluating this compound.
Caption: Troubleshooting logic for experimental variability.
References
- 1. atsjournals.org [atsjournals.org]
- 2. Inhibition of Prolyl-tRNA Synthetase As a Novel Therapeutic Target for Systemic Sclerosis - ACR Meeting Abstracts [acrabstracts.org]
- 3. Daewoong Pharmaceutical Indonesia [daewoongpharm.id]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. optimaldose.ciscientists.com [optimaldose.ciscientists.com]
- 6. Safety, tolerability, pharmacokinetic/pharmacodynamic characteristics of this compound, a novel prolyl‐tRNA synthetase inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
Validation & Comparative
A Comparative Guide to Bersiporocin and Pirfenidone in the Treatment of Idiopathic Pulmonary Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the relentless scarring of lung tissue, leading to a decline in respiratory function.[1][2][3] The 5-year survival rate for individuals with IPF is less than 40%, highlighting the urgent need for effective therapeutic interventions.[3][4] Currently, pirfenidone is an established treatment that can slow the progression of the disease.[1][5] Emerging from the pipeline is bersiporocin, a novel drug candidate that offers a new mechanism of action for potentially halting or even reversing fibrosis.[6]
This guide provides a detailed comparison of this compound and pirfenidone, focusing on their mechanisms of action, preclinical and clinical data, and safety profiles to inform researchers and drug development professionals.
Mechanism of Action: A Tale of Two Pathways
The therapeutic approaches of pirfenidone and this compound diverge significantly in their molecular targets. Pirfenidone exhibits a broad spectrum of anti-fibrotic, anti-inflammatory, and antioxidant effects, while this compound employs a highly targeted approach to inhibit collagen synthesis.
Pirfenidone: The precise mechanism of action of pirfenidone is not fully understood, but it is known to downregulate the production of key pro-fibrotic and inflammatory mediators.[7][8] A primary target is the Transforming Growth Factor-beta (TGF-β) pathway, a central driver of fibrosis.[2][7][9] By inhibiting TGF-β, pirfenidone reduces the proliferation of fibroblasts and their differentiation into myofibroblasts, the primary cells responsible for excessive collagen deposition.[7][9] Additionally, pirfenidone has been shown to reduce the levels of other inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[8] Its antioxidant properties also help to mitigate cellular damage from oxidative stress, a known contributor to IPF pathogenesis.[7][9]
This compound: this compound represents a first-in-class therapeutic that selectively inhibits the enzyme prolyl-tRNA synthetase (PRS).[6][10][11] PRS is a crucial enzyme in the synthesis of collagen, the main component of scar tissue in IPF.[4][12][13] this compound asymmetrically binds to the PARS1 homodimer, inhibiting its enzymatic activity and thereby reducing collagen production.[4][13] This unique mechanism allows for the modulation of PARS1 activity to achieve a therapeutic benefit while maintaining its essential functions for protein production, which may contribute to a favorable safety profile.[4][13] By targeting the root cause of fibrosis—excessive collagen deposition—this compound aims to deliver more effective disease control with fewer off-target effects.[10]
Preclinical Data
Both pirfenidone and this compound have demonstrated anti-fibrotic effects in preclinical studies.
Pirfenidone: Extensive preclinical studies have established the anti-fibrotic and anti-inflammatory properties of pirfenidone.[8] In the widely used bleomycin-induced pulmonary fibrosis animal model, pirfenidone has been shown to attenuate fibrosis by reducing the expression of pro-fibrotic factors like TGF-β and decreasing collagen deposition.[14] It also diminishes the accumulation of inflammatory cells in the lungs.[14]
This compound: Preclinical studies have shown that this compound effectively reduces collagen synthesis and α-smooth muscle actin in primary lung fibroblasts from IPF patients stimulated with TGF-β.[15] In a mouse model of bleomycin-induced pulmonary fibrosis, oral administration of this compound led to significant improvements in lung function and a reduction in collagen accumulation in both lung and heart tissues.[15]
| Feature | Pirfenidone | This compound |
| Animal Model | Bleomycin-induced pulmonary fibrosis in hamsters and mice[14] | Bleomycin-induced pulmonary fibrosis in mice[15] |
| Key Findings | Reduced expression of pro-fibrotic factors (e.g., TGF-β), decreased collagen deposition, and diminished inflammatory cell accumulation[14] | Improved lung function, significant reduction of collagen accumulation in lung and heart tissues[15] |
| In Vitro Model | Human lung fibroblasts[14] | Primary lung fibroblasts from IPF patients[15] |
| Key Findings | Decreased fibroblast proliferation and reduced TGF-β stimulated reactions[14] | Reduced synthesis of collagen and alpha-smooth muscle actin[15] |
Clinical Development and Efficacy
Pirfenidone is an approved medication with a wealth of Phase 3 clinical trial data, while this compound is currently in Phase 2 clinical trials.
Pirfenidone: Established Efficacy
The efficacy of pirfenidone in treating IPF has been established in several randomized, double-blind, placebo-controlled Phase 3 clinical trials, most notably the CAPACITY and ASCEND studies.[5]
Experimental Protocol: CAPACITY and ASCEND Trials
-
Objective: To evaluate the efficacy and safety of pirfenidone in patients with IPF.
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter trials.
-
Patient Population: Patients with a diagnosis of IPF, with specific inclusion criteria related to lung function (e.g., Forced Vital Capacity [FVC] % predicted).
-
Intervention: Patients were randomized to receive either oral pirfenidone (2403 mg/day) or a placebo.
-
Primary Endpoint: The primary endpoint for these studies was the change in FVC % predicted from baseline to week 52 (ASCEND) or week 72 (CAPACITY).[5][16]
-
Key Secondary Endpoints: Included progression-free survival, 6-minute walk test (6MWT) distance, and dyspnea.[5]
Clinical Efficacy Data (Pooled Analysis of CAPACITY and ASCEND)
| Endpoint | Pirfenidone | Placebo | Outcome |
| Proportion of patients with ≥10% decline in FVC % predicted or death at 1 year | Pirfenidone reduced the proportion by 43.8%[17] | ||
| Proportion of patients with no decline in FVC % predicted at 1 year | Pirfenidone increased the proportion by 59.3%[17] | ||
| Change in 6-minute walk distance (6MWD) | Pirfenidone reduced the proportion of patients with a ≥50 m decline or death by 28.7%[17] |
This compound: An Emerging Contender
This compound is currently being evaluated in a global Phase 2 clinical trial (NCT05389215) to assess its efficacy and safety in IPF patients.[11][18][19]
Experimental Protocol: this compound Phase 2 Trial
-
Objective: To evaluate the efficacy, safety, and tolerability of this compound in patients with IPF.[11][19]
-
Study Design: Randomized, double-blind, placebo-controlled trial.[10][18]
-
Patient Population: 102 IPF patients aged 40 and above, with or without background antifibrotic therapy (pirfenidone or nintedanib).[10][11][19]
-
Intervention: Patients are randomized (2:1) to receive either this compound (150 mg twice daily) or placebo for 24 weeks.[10][18]
-
Primary Endpoint: Change in Forced Vital Capacity (FVC).[10]
-
Status: The trial is ongoing, with completion anticipated in 2025.[3] Interim data has been reviewed by an Independent Data Monitoring Committee (IDMC), which has recommended the continuation of the trial without modification, suggesting a positive safety profile.[3][11][20]
| Feature | This compound Phase 2 Trial (NCT05389215) |
| Status | Ongoing[10][11] |
| Number of Participants | 102 (target)[10][11] |
| Dosage | 150 mg twice daily[10][18] |
| Duration | 24 weeks[10][18] |
| Primary Endpoint | Change in Forced Vital Capacity (FVC)[10] |
| Combination Therapy | Approximately 70% of participants are receiving this compound in combination with approved antifibrotic therapies (nintedanib or pirfenidone)[10][18] |
Safety and Tolerability
Pirfenidone: The most common adverse events associated with pirfenidone are gastrointestinal (nausea, diarrhea, dyspepsia) and skin-related (rash, photosensitivity).[16][17] These side effects are generally manageable with dose modification or supportive care.[5] Liver function abnormalities have also been reported, necessitating regular monitoring.[16]
This compound: Phase 1 studies in healthy volunteers and interim data from the ongoing Phase 2 trial have shown that this compound is well-tolerated.[3][15] The IDMC has not identified any significant safety concerns that would warrant modification of the Phase 2 trial.[11][20] A drug-drug interaction study in healthy participants found no significant pharmacokinetic interactions between this compound and pirfenidone or nintedanib, and the combination was well-tolerated.[21][22]
| Adverse Event Profile | Pirfenidone | This compound |
| Common Adverse Events | Nausea, diarrhea, dyspepsia, rash, photosensitivity[16][17] | Well-tolerated in Phase 1 and interim Phase 2 data[3][15] |
| Serious Adverse Events | Elevated liver enzymes[16] | No significant safety concerns identified in interim Phase 2 analysis[11][20] |
| Drug-Drug Interactions | No significant pharmacokinetic interactions with pirfenidone or nintedanib[21][22] |
Conclusion
Pirfenidone and this compound represent two distinct therapeutic strategies for the management of IPF. Pirfenidone is an established therapy with proven efficacy in slowing disease progression through its broad anti-fibrotic and anti-inflammatory effects. This compound, with its novel mechanism of directly inhibiting collagen synthesis, holds the promise of a more targeted and potentially more potent anti-fibrotic effect.
While pirfenidone's clinical utility is well-documented through extensive Phase 3 trials, this compound is still in the developmental stage. The ongoing Phase 2 trial for this compound will be crucial in establishing its efficacy and further defining its safety profile. The positive interim safety data and the lack of drug-drug interactions with existing therapies are encouraging for its potential use as a monotherapy or in combination regimens. Researchers and clinicians eagerly await the final results of the Phase 2 study to better understand the future role of this compound in the evolving landscape of IPF treatment.
References
- 1. Pirfenidone for Idiopathic Pulmonary Fibrosis and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sterispharma.com [sterispharma.com]
- 3. biopharmaapac.com [biopharmaapac.com]
- 4. Daewoong Pharmaceutical Indonesia [daewoongpharm.id]
- 5. Pirfenidone: an update on clinical trial data and insights from everyday practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Daewoong highlights mid-phase IPF trial progress for PRS-targeting oral drug at ATS 2025 < Pharma < Article - KBR [koreabiomed.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Pirfenidone - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Pirfenidone? [synapse.patsnap.com]
- 10. Daewoong Pharmaceutical Presents Phase 2 Clinical Trial Poster on 'this compound' at ATS 2025, Highlights Global Patient Demographics [prnewswire.com]
- 11. Daewoong Pharmaceutical: Third IDMC Reaffirms Safety of this compound and Recommends Continuation of Global Phase 2 Clinical Trial - The Korea Herald [koreaherald.com]
- 12. MEDI:GATE NEWS : Daewoong Pharmaceuticals this compound Receives ‘Orphan Drug Designation’ in Europe to Treat Idiopathic Pulmonary Fibrosis [m.medigatenews.com]
- 13. Daewoong Pharmaceutical Publishes Molecular Mechanism of this compound as an Antifibrotic in EMBO Molecular Medicine - BioSpace [biospace.com]
- 14. Pharmacological treatment of idiopathic pulmonary fibrosis – preclinical and clinical studies of pirfenidone, nintedanib, and N-acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Safety, tolerability, pharmacokinetic/pharmacodynamic characteristics of this compound, a novel prolyl‐tRNA synthetase inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clinical Trial Results for IPF | Esbriet® (pirfenidone) [esbriethcp.com]
- 17. publications.ersnet.org [publications.ersnet.org]
- 18. atsjournals.org [atsjournals.org]
- 19. checkorphan.org [checkorphan.org]
- 20. Daewoong confirms safety and continued progress of P2 trial for IPF drug < Pharma < Article - KBR [koreabiomed.com]
- 21. No drug–drug interactions between selective prolyl‐tRNA synthetase inhibitor, this compound, and pirfenidone or nintedanib in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 22. No drug-drug interactions between selective prolyl-tRNA synthetase inhibitor, this compound, and pirfenidone or nintedanib in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Bersiporocin and Nintedanib in the Treatment of Idiopathic Pulmonary Fibrosis
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of Bersiporocin and nintedanib, two therapeutic agents for the treatment of idiopathic pulmonary fibrosis (IPF). While nintedanib is an established treatment, this compound is a novel, first-in-class drug candidate currently in clinical development. This document summarizes their mechanisms of action, available clinical trial data, and experimental protocols to offer a comprehensive overview for the scientific community.
Introduction to this compound and Nintedanib
Idiopathic pulmonary fibrosis is a chronic, progressive, and fatal lung disease characterized by the formation of scar tissue within the lungs, leading to a decline in respiratory function.[1][2][3] The 5-year survival rate for IPF is less than 40%, highlighting the urgent need for effective treatments.[3][4]
Nintedanib , marketed as Ofev®, is an oral medication approved for the treatment of IPF.[5][6] It has been shown to slow the rate of decline in lung function in patients with mild-to-moderate IPF.[6][7]
This compound (formerly DWN12088) is an investigational, first-in-class oral drug candidate for the treatment of IPF.[8][9] It has received Orphan Drug Designation from both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), as well as Fast Track designation from the FDA.[4][9][10]
Mechanism of Action
The fundamental difference between this compound and nintedanib lies in their molecular targets and mechanisms of action.
This compound is a selective inhibitor of prolyl-tRNA synthetase (PRS).[4][11][12] PRS is a key enzyme in collagen synthesis. By inhibiting PRS, this compound is designed to reduce the excessive production of collagen that contributes to the fibrotic process in IPF.[2][4][13] Preclinical studies have demonstrated its ability to downregulate collagen synthesis.[14] A study published in EMBO Molecular Medicine revealed that this compound asymmetrically binds to the PARS1 homodimer, reducing its enzymatic activity without complete inhibition, which may contribute to its safety profile.[13]
Nintedanib is a multi-targeted tyrosine kinase inhibitor (TKI).[5][15][16] It targets several receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs) involved in the pathogenesis of fibrosis.[5][16] The primary targets of nintedanib in the context of IPF are the platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR).[1][5][17] By inhibiting these receptors, nintedanib interferes with the proliferation, migration, and transformation of fibroblasts, which are key cellular mediators of fibrosis.[1][5]
Signaling Pathway Diagrams
Clinical Efficacy and Safety Data
Direct head-to-head comparative efficacy data for this compound and nintedanib is not yet available as this compound is currently in Phase 2 clinical trials. The following tables summarize the available data from their respective key clinical studies.
This compound Clinical Trial Data (Phase 2 - Ongoing)
This compound is being evaluated in the NCT05389215 clinical trial, a Phase 2, randomized, double-blind, placebo-controlled study.[10]
| Parameter | This compound (NCT05389215) |
| Study Phase | Phase 2[8][10] |
| Primary Endpoint | Safety and change in Forced Vital Capacity (FVC)[2][9] |
| Patient Population | 102 adults with IPF, aged 40 years and older[2][9][11] |
| Dosage | 150 mg twice daily for 24 weeks[9][10] |
| Treatment Arms | This compound monotherapy, this compound in combination with nintedanib or pirfenidone, Placebo[9][10][11] |
| Key Efficacy Data | Efficacy data is not yet available as the trial is ongoing. |
| Safety and Tolerability | Interim safety reviews by an Independent Data Monitoring Committee (IDMC) have found no significant safety concerns and recommended the trial's continuation.[11][18] Phase 1 studies in healthy volunteers showed the drug to be safe and well-tolerated.[4][14] |
Nintedanib Clinical Trial Data (Phase 3 - INPULSIS Trials)
Nintedanib's approval for IPF was based on two replicate Phase 3, randomized, double-blind, placebo-controlled trials: INPULSIS-1 and INPULSIS-2.[19][20]
| Parameter | Nintedanib (INPULSIS-1 & INPULSIS-2 Pooled Data) |
| Study Phase | Phase 3[19] |
| Primary Endpoint | Annual rate of decline in FVC[19][20] |
| Patient Population | 1,066 patients with IPF[19][20] |
| Dosage | 150 mg twice daily for 52 weeks[19] |
| Treatment Arms | Nintedanib, Placebo[19] |
| Key Efficacy Data | Annual Rate of FVC Decline: -114.7 mL with nintedanib vs. -239.9 mL with placebo (Difference: 125.3 mL). A pooled analysis showed a significant treatment effect with a mean difference of 109.9 ml/year.[19] |
| Safety and Tolerability | The most frequent adverse event was diarrhea.[7][19] Long-term extension studies (INPULSIS-ON) have shown a manageable safety profile for up to 68 months.[21] |
Experimental Protocols
This compound Phase 2 Trial (NCT05389215) Methodology
This ongoing study is a randomized, double-blind, placebo-controlled trial conducted in the United States and South Korea.[9][10]
-
Inclusion Criteria: Adults aged 40 years and older with a diagnosis of IPF.
-
Randomization: Patients are randomized in a 2:1 ratio to receive either this compound (150 mg twice daily) or a placebo for 24 weeks.[10]
-
Stratification: Patients are stratified based on whether they are receiving background antifibrotic therapy (nintedanib or pirfenidone) or no treatment.[10] Approximately 70% of participants are on combination therapy.[9][10]
-
Primary Outcome Measures:
-
Incidence of treatment-emergent adverse events.
-
Change from baseline in FVC (mL).
-
-
Secondary Outcome Measures:
-
Proportion of patients with a relative decline in FVC % predicted of ≥10%.
-
Change from baseline in St. George's Respiratory Questionnaire (SGRQ) total score.
-
Nintedanib Phase 3 Trials (INPULSIS-1 and INPULSIS-2) Methodology
These were two replicate, 52-week, randomized, double-blind, placebo-controlled trials.[19]
-
Inclusion Criteria: Patients with a diagnosis of IPF, FVC ≥50% of predicted value, and diffusing capacity of the lung for carbon monoxide (DLco) 30–79% of predicted value.
-
Randomization: Patients were randomized in a 3:2 ratio to receive nintedanib (150 mg twice daily) or a placebo.
-
Primary Outcome Measure:
-
The annual rate of decline in FVC (mL).
-
-
Key Secondary Outcome Measures:
-
Time to first acute exacerbation.
-
Change from baseline in SGRQ total score.
-
Experimental Workflow Diagram
Summary and Future Outlook
Nintedanib is a well-established therapy for IPF that has demonstrated a significant reduction in the rate of FVC decline.[7][19] Its mechanism of action as a multi-targeted TKI is well-characterized.
This compound represents a novel therapeutic approach by targeting PRS to inhibit collagen synthesis.[4][11][12] While clinical efficacy data is not yet available, its unique mechanism of action and positive early-phase safety profile make it a promising candidate for the treatment of IPF. The ongoing Phase 2 trial, which includes both monotherapy and combination therapy arms, will provide crucial insights into its potential efficacy and safety in a diverse patient population.[9][10]
The results of the this compound Phase 2 trial are eagerly awaited by the scientific community. Should the trial demonstrate significant efficacy and a favorable safety profile, it could represent a valuable new therapeutic option for patients with IPF, potentially as a monotherapy or in combination with existing treatments like nintedanib. Further studies, including a head-to-head comparison, would be necessary to definitively establish the comparative efficacy of these two agents.
References
- 1. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 3. Daewoong Pharmaceutical Indonesia [daewoongpharm.id]
- 4. Daewoong Pharmaceutical's this compound Receives 'Orphan Drug Designation' in Europe to Treat Idiopathic Pulmonary Fibrosis - BioSpace [biospace.com]
- 5. Nintedanib - Wikipedia [en.wikipedia.org]
- 6. Nintedanib (OFEV®) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 7. Nintedanib for Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound by Daewoong Pharmaceutical for Idiopathic Pulmonary Fibrosis: Likelihood of Approval [pharmaceutical-technology.com]
- 9. Daewoong Pharmaceutical Presents Phase 2 Clinical Trial Poster on 'this compound' at ATS 2025, Highlights Global Patient Demographics [prnewswire.com]
- 10. atsjournals.org [atsjournals.org]
- 11. biopharmaapac.com [biopharmaapac.com]
- 12. Daewoong highlights mid-phase IPF trial progress for PRS-targeting oral drug at ATS 2025 < Pharma < Article - KBR [koreabiomed.com]
- 13. Daewoong Pharmaceutical Indonesia [daewoongpharm.id]
- 14. Safety, tolerability, pharmacokinetic/pharmacodynamic characteristics of this compound, a novel prolyl‐tRNA synthetase inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. droracle.ai [droracle.ai]
- 18. Daewoong Pharmaceutical's this compound Shows Positive Phase 2 Safety Data - 코메디닷컴 [kormedi.com]
- 19. Nintedanib in the management of idiopathic pulmonary fibrosis: clinical trial evidence and real-world experience - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 21. INPULSIS-ON: Nintedanib shows manageable long-term safety for IPF | MDedge [mdedge.com]
Head-to-Head Comparison of Prolyl-tRNA Synthetase (PRS) Inhibitors in Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Fibrosis, the excessive deposition of extracellular matrix, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. A promising therapeutic strategy for combating fibrosis is the inhibition of prolyl-tRNA synthetase (PRS), a key enzyme in collagen synthesis. This guide provides a head-to-head comparison of three prominent PRS inhibitors: Halofuginone, T-3833261, and DWN12088, with a focus on their performance supported by experimental data.
Mechanism of Action: Targeting the Collagen Synthesis Pathway
Prolyl-tRNA synthetase is crucial for the incorporation of proline into newly synthesized proteins, including collagen, which is rich in this amino acid. By inhibiting PRS, these small molecules can effectively reduce collagen production, a key driver of fibrosis. The primary mechanism of anti-fibrotic action for these inhibitors involves the downregulation of the Transforming Growth Factor-β (TGF-β)/Smad3 signaling pathway, a central regulator of fibrosis.[1][2][3] Inhibition of this pathway leads to reduced expression of key fibrotic markers such as α-smooth muscle actin (α-SMA) and type I collagen.[1][4]
Below is a diagram illustrating the signaling pathway targeted by PRS inhibitors.
In Vitro Efficacy: Inhibition of Fibroblast Activation
The anti-fibrotic potential of PRS inhibitors is initially assessed in vitro by their ability to inhibit the activation of fibroblasts, the primary cell type responsible for collagen deposition. Key markers of fibroblast activation include the expression of α-SMA and the synthesis of type I procollagen (pro-COL1A1).
| Inhibitor | Target | IC50 (PRS Inhibition) | In Vitro Model | Key Findings |
| Halofuginone | Prolyl-tRNA Synthetase (Proline binding site) | 11 nM (PfProRS)[5], 275 nM (PfProRS), 2.13 µM (HsProRS)[5] | TGF-β-stimulated human skin and corneal fibroblasts | Suppressed TGF-β-induced expression of α-SMA and COL1A1.[1] |
| T-3833261 | Prolyl-tRNA Synthetase (ATP binding site) | Analog: < 3.0 nM[4] | TGF-β-stimulated primary human skin fibroblasts | Suppressed TGF-β-induced expression of α-SMA and COL1A1, with equivalent or greater efficacy than Halofuginone, especially at high proline concentrations.[4][6][7] |
| DWN12088 | Prolyl-tRNA Synthetase | 78 ± 6 nM[1] | TGF-β-stimulated IPF patient-derived lung fibroblasts | Inhibited collagen and α-SMA expression.[1] Showed a 133-fold lower potency in inhibiting collagen synthesis compared to Halofuginone in one study (IC50 of 2,025 nM vs 15.19 nM for Halofuginone).[8] |
In Vivo Efficacy: Preclinical Animal Models
The anti-fibrotic effects of PRS inhibitors have been evaluated in various animal models of fibrosis, most commonly the bleomycin-induced lung fibrosis model and TGF-β-induced skin fibrosis model. These models allow for the assessment of efficacy in a more complex biological system.
| Inhibitor | Animal Model | Dosing Regimen | Key Findings |
| Halofuginone | Bleomycin-induced lung fibrosis (rats) | Intraperitoneal injections every other day for 42 days.[9] | Significantly reduced lung fibrosis.[9] However, another study using a different regimen (0.5 mg/dose IP) did not show a reduction in fibrosis.[10] |
| TGF-β-induced skin fibrosis (mice) | 0.01% topical formulation.[4] | Prevented TGF-β-induced skin fibrotic gene expression.[1][4] | |
| T-3833261 | TGF-β-induced skin fibrosis (mice) | 0.1% topical formulation.[4] | Reduced expression of fibrotic genes in a dose-dependent manner, with the 0.1% formulation showing comparable activity to 0.01% Halofuginone.[1][4] |
| DWN12088 | Bleomycin-induced lung fibrosis (mice) | 10 and 30 mg/kg, oral administration.[8] | Alleviated fibrotic properties at 10 and 30 mg/kg.[8] Significantly reduced collagen in lung tissue and bronchoalveolar lavage fluid (BALF) and improved lung function.[1][11] |
| Bleomycin-induced skin fibrosis (mice) | Oral administration.[11] | Significantly reduced skin thickness and collagen amount in a dose-dependent manner.[11] |
Clinical Development Status
The translation of preclinical findings into clinical applications is a critical step in drug development. Halofuginone has been evaluated in clinical trials for fibrotic conditions, and DWN12088 is currently in active clinical development for idiopathic pulmonary fibrosis (IPF).
| Inhibitor | Indication | Phase | Key Findings/Status |
| Halofuginone | Scleroderma | Clinical Trials | A topical formulation improved the mean total skin score in a clinical trial.[12] Has been evaluated for other fibrotic indications.[2][13] |
| T-3833261 | Scleroderma (potential) | Preclinical | Efficacy in a mouse model of skin fibrosis suggests potential for clinical development.[4][6] |
| DWN12088 | Idiopathic Pulmonary Fibrosis (IPF) | Phase 2 | Phase 1 trials in healthy volunteers showed the drug to be safe and well-tolerated.[14][15] A global Phase 2 trial (NCT05389215) is ongoing in the US and South Korea, with enrollment nearly complete as of April 2025.[16][17][18][19] |
| Systemic Sclerosis | Preclinical | Granted Orphan Drug Designation by the US FDA.[11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of PRS inhibitors.
TGF-β-Induced Fibroblast Activation (In Vitro)
This protocol is used to assess the direct anti-fibrotic effect of PRS inhibitors on fibroblasts.
Methodology:
-
Cell Culture: Primary human fibroblasts (e.g., dermal or lung) are cultured in appropriate media.
-
Seeding: Cells are seeded into multi-well plates.
-
Serum Starvation: To synchronize the cells, they are incubated in serum-free media for a defined period (e.g., 6-24 hours).
-
Treatment: Cells are pre-treated with varying concentrations of the PRS inhibitor or vehicle control for a short duration (e.g., 30 minutes).[20]
-
Stimulation: Recombinant human TGF-β1 is added to the media to induce a fibrotic response.[20]
-
Incubation: Cells are incubated for 24 to 72 hours to allow for the expression of fibrotic markers.[21][22]
-
Analysis:
-
Quantitative PCR (qPCR): RNA is extracted to measure the mRNA expression levels of fibrotic genes such as ACTA2 (α-SMA) and COL1A1.
-
ELISA: The supernatant is collected to quantify the amount of secreted pro-collagen type I.
-
Western Blot: Cell lysates are prepared to analyze the protein levels of α-SMA and the phosphorylation status of Smad3.
-
Bleomycin-Induced Lung Fibrosis (In Vivo)
This is a widely used animal model to study pulmonary fibrosis and evaluate the efficacy of anti-fibrotic drugs.[23][24][25]
Methodology:
-
Animal Model: Mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) are used.
-
Fibrosis Induction: A single dose of bleomycin is administered directly to the lungs via intratracheal or oropharyngeal instillation to induce inflammation and subsequent fibrosis.[6][23]
-
Treatment Regimen:
-
Preventive: The PRS inhibitor is administered before or at the same time as bleomycin.
-
Therapeutic: The inhibitor is administered after the initial inflammatory phase, once fibrosis is established (e.g., 7-14 days post-bleomycin).
-
-
Duration: The study typically lasts for 14 to 28 days.
-
Endpoint Analysis:
-
Histopathology: Lung tissue is sectioned and stained with Hematoxylin and Eosin (H&E) and Masson's Trichrome to visualize tissue structure and collagen deposition. The severity of fibrosis is often quantified using the Ashcroft scoring system.[23]
-
Hydroxyproline Assay: The total collagen content in the lung tissue is quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: The lungs are lavaged to collect cells and fluid for analysis of inflammatory cell infiltration and cytokine levels.[23]
-
Lung Function: In some studies, lung function is assessed using techniques like whole-body plethysmography.[1]
-
Conclusion
PRS inhibitors represent a promising class of anti-fibrotic agents with a well-defined mechanism of action. Halofuginone, the first-in-class compound, has demonstrated efficacy in various preclinical models and has undergone clinical evaluation. Newer generation inhibitors, such as T-3833261 and DWN12088, have been developed with potentially improved properties. T-3833261 shows promise as a topically administered agent for skin fibrosis, while DWN12088 is advancing through clinical trials for the treatment of IPF. The head-to-head comparison of these inhibitors provides valuable insights for researchers and drug developers in the field of anti-fibrotic therapies. Continued research and clinical evaluation will be crucial to determine the full therapeutic potential of these compounds in treating fibrotic diseases.
References
- 1. atsjournals.org [atsjournals.org]
- 2. Halofuginone for fibrosis, regeneration and cancer in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and pharmacological characterization of a new class of prolyl-tRNA synthetase inhibitor for anti-fibrosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and pharmacological characterization of a new class of prolyl-tRNA synthetase inhibitor for anti-fibrosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2.3. Bleomycin-Induced Mouse Pulmonary Fibrosis Model and Treatment [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Control of fibrosis with enhanced safety via asymmetric inhibition of prolyl‐tRNA synthetase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reduction in pulmonary fibrosis in vivo by halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Halofuginone does not reduce fibrosis in bleomycin-induced lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. Halofuginone, a promising drug for treatment of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Halofuginone for fibrosis, regeneration and cancer in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 15. Daewoong, first-in-class PRS-inhibitor for Idiopathic Pulmonary Fibrosis(IPF) shows promising result in early stage clinical test [prnewswire.com]
- 16. Daewoong Announces Promising Results in Pulmonary Fibrosis Trial - Businesskorea [businesskorea.co.kr]
- 17. Daewoong highlights mid-phase IPF trial progress for PRS-targeting oral drug at ATS 2025 < Pharma < Article - KBR [koreabiomed.com]
- 18. DWN12088 in Patients With IPF | ILD Collaborative [ildcollaborative.org]
- 19. Daewoong Pharmaceutical Indonesia [daewoongpharm.id]
- 20. Discovery and pharmacological characterization of a new class of prolyl-tRNA synthetase inhibitor for anti-fibrosis therapy | PLOS One [journals.plos.org]
- 21. Frontiers | Fibroblast activation in response to TGFβ1 is modulated by co-culture with endothelial cells in a vascular organ-on-chip platform [frontiersin.org]
- 22. BML-111 suppresses TGF-β1-induced lung fibroblast activation in vitro and decreases experimental pulmonary fibrosis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis [jcbr.journals.ekb.eg]
- 24. researchgate.net [researchgate.net]
- 25. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
Bersiporocin's Antifibrotic Efficacy in Patient-Derived Cells: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Bersiporocin, a novel antifibrotic agent, with currently approved therapies, Pirfenidone and Nintedanib. The focus is on the validation of its antifibrotic effects in patient-derived cells, offering a valuable resource for researchers in the field of fibrosis.
Executive Summary
Fibrotic diseases, such as Idiopathic Pulmonary Fibrosis (IPF), are characterized by the excessive deposition of extracellular matrix (ECM), leading to organ scarring and failure. A key cellular event in fibrosis is the differentiation of fibroblasts into myofibroblasts, which are hyperactive in producing ECM components like collagen and alpha-smooth muscle actin (α-SMA). This guide evaluates the in-vitro efficacy of this compound in mitigating these profibrotic processes in patient-derived lung fibroblasts and compares its performance with Pirfenidone and Nintedanib based on available data.
Comparative Analysis of Antifibrotic Agents
The following table summarizes the in-vitro antifibrotic effects of this compound, Pirfenidone, and Nintedanib on key fibrotic markers in patient-derived fibroblasts.
| Drug | Mechanism of Action | Effect on Fibroblast Proliferation | Effect on Collagen Synthesis | Effect on α-SMA Expression | Reported Concentrations |
| This compound | Inhibitor of Prolyl-tRNA Synthetase (PRS)[1] | Data not available | Reduced in TGF-β1 stimulated IPF patient-derived primary lung fibroblasts[1] | Reduced in TGF-β1 stimulated IPF patient-derived primary lung fibroblasts[1] | Data not available |
| Pirfenidone | Multiple proposed mechanisms, including inhibition of TGF-β signaling[2][3] | Reduced in IPF patient-derived fibroblasts in a dose-dependent manner[4] | Reduced in TGF-β1 stimulated IPF patient-derived fibroblasts[5] | Reduced in IPF patient-derived fibroblasts, though the effect can be cell line dependent[4] | 0.1 - 1 mM[4] |
| Nintedanib | Multi-tyrosine kinase inhibitor (VEGFR, FGFR, PDGFR)[6] | Reduced in IPF patient-derived fibroblasts in a dose-dependent manner[4] | Reduced in TGF-β1 stimulated IPF patient-derived fibroblasts[5] | Reduced in IPF patient-derived fibroblasts, though the effect can be cell line dependent[4] | 0.1 - 1 µM[4] |
Experimental Protocols
The following is a generalized protocol for inducing a fibrotic phenotype in patient-derived lung fibroblasts, based on common practices cited in the literature.
1. Isolation and Culture of Patient-Derived Lung Fibroblasts:
-
Primary lung fibroblasts are isolated from lung tissue biopsies of patients with diagnosed fibrotic lung disease (e.g., IPF).
-
Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
2. Induction of Fibrotic Phenotype with TGF-β1:
-
Fibroblasts are seeded in appropriate culture plates and allowed to adhere.
-
The medium is then replaced with serum-free or low-serum medium for 24 hours to induce quiescence.
-
Cells are then stimulated with recombinant human TGF-β1 (typically 1-10 ng/mL) for 24-72 hours to induce myofibroblast differentiation and ECM production.
3. Drug Treatment:
-
The antifibrotic agent (this compound, Pirfenidone, or Nintedanib) is added to the culture medium at various concentrations, typically prior to or concurrently with TGF-β1 stimulation.
-
A vehicle control (e.g., DMSO) is run in parallel.
4. Assessment of Antifibrotic Effects:
-
Cell Proliferation: Assessed using methods like MTT assay or direct cell counting.
-
Collagen Synthesis: Quantified by measuring soluble collagen in the culture supernatant using assays like the Sircol Collagen Assay. Intracellular collagen can be assessed by Western blotting.
-
α-SMA Expression: Analyzed by Western blotting or immunofluorescence staining to detect the levels of this myofibroblast marker.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways involved in fibrosis and the points of intervention for this compound, Pirfenidone, and Nintedanib.
Caption: TGF-β and Receptor Tyrosine Kinase Signaling in Fibrosis.
Caption: this compound's Mechanism of Action via PRS Inhibition.
Caption: Experimental Workflow for Validating Antifibrotic Effects.
Discussion and Conclusion
This compound presents a novel mechanism of action by directly targeting collagen synthesis through the inhibition of Prolyl-tRNA Synthetase. This is distinct from the broader mechanisms of Pirfenidone and the multi-tyrosine kinase inhibition of Nintedanib. The available data indicates that this compound effectively reduces key markers of fibrosis in patient-derived lung fibroblasts.
However, a direct quantitative comparison with Pirfenidone and Nintedanib is challenging due to the lack of head-to-head studies and publicly available dose-response data for this compound in this specific context. Further research with direct comparative studies employing standardized protocols will be crucial to fully elucidate the relative potency and efficacy of this compound.
This guide provides a foundational understanding of this compound's antifibrotic potential in a clinically relevant cellular model. The presented data and protocols can aid researchers in designing further validation studies and in the broader effort to develop more effective therapies for fibrotic diseases.
References
- 1. Safety, tolerability, pharmacokinetic/pharmacodynamic characteristics of this compound, a novel prolyl‐tRNA synthetase inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifibrotic effects of a novel pirfenidone derivative in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pirfenidone and nintedanib modulate properties of fibroblasts and myofibroblasts in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Pirfenidone and Nintedanib in a Human Lung Model of Fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-fibrotic efficacy of nintedanib in pulmonary fibrosis via the inhibition of fibrocyte activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Bersiporocin's differentiated safety profile compared to other antifibrotics
A comparative analysis of Bersiporocin against established antifibrotic agents, Nintedanib and Pirfenidone, highlights a promising safety profile for this novel first-in-class Prolyl-tRNA Synthetase (PRS) inhibitor. While all three drugs aim to combat the progression of idiopathic pulmonary fibrosis (IPF), their distinct mechanisms of action translate to different safety and tolerability considerations for patients and clinicians.
This compound is currently in Phase 2 clinical trials, and emerging data suggests a manageable safety profile, with the potential for fewer off-target effects compared to the broader-acting existing therapies.[1][2][3][4] This guide provides a detailed comparison of the safety profiles of this compound, Nintedanib, and Pirfenidone, supported by available clinical trial data and detailed experimental methodologies.
Comparative Safety Profiles
The table below summarizes the most frequently reported adverse drug reactions (ADRs) for this compound, Nintedanib, and Pirfenidone based on clinical trial data. It is important to note that the data for this compound is from Phase 1 and interim Phase 2 trials, while the data for Nintedanib and Pirfenidone is from larger Phase 3 trials and post-marketing surveillance, representing a more extensive safety database.
| Adverse Drug Reaction | This compound (Phase 1 & 2) | Nintedanib (Phase 3 & Post-Marketing) | Pirfenidone (Phase 3 & Post-Marketing) |
| Gastrointestinal | Most common, generally mild to moderate.[5][6][7] An enteric-coated formulation was developed to improve tolerability.[5][6] | Diarrhea is the most frequent ADR, reported in over 70% of patients in some studies.[8][9][10][11] Nausea and vomiting are also common.[8] | Nausea is a very common ADR, along with dyspepsia and vomiting.[12][13][14][15] |
| Hepatic | No severe or serious adverse events related to liver function were highlighted in the initial studies.[5][6] | Elevated liver enzymes are a known adverse event, requiring monitoring.[16] | Elevations in aminotransferase levels can occur and necessitate dose modification or discontinuation.[12][15] |
| Dermatological | Not reported as a common adverse event in the available data. | Not a prominently reported adverse event. | Photosensitivity and rash are common and require patient counseling on sun exposure.[12][13][15] |
| Cardiovascular | No specific cardiovascular safety signals have been reported from the early trials. | Major adverse cardiovascular events and myocardial infarction have been reported, although at low rates.[16] | The incidence of major cardiac and bleeding adverse events was similar to placebo in phase III trials.[12] |
| Other | - | Bleeding has been reported, with the majority of events being non-serious.[16] | Fatigue and cough are also commonly reported.[12][13][14] |
Mechanism of Action and Signaling Pathways
The differentiated safety profile of this compound can be attributed to its highly specific mechanism of action.
This compound: this compound is a first-in-class inhibitor of Prolyl-tRNA Synthetase (PRS).[1][17] PRS is a crucial enzyme in protein synthesis, specifically for the incorporation of proline into collagen.[5] By inhibiting PRS, this compound is designed to reduce the overproduction of collagen, a hallmark of fibrosis, thereby addressing the root cause of the disease.[1][17][18] The unique aspect of this compound's mechanism is its asymmetric binding to the PARS1 homodimer, which allows it to reduce the enzymatic activity of PARS1 enough to have an antifibrotic effect while maintaining its essential function in homeostasis, which may contribute to its safety.[18]
References
- 1. Daewoong highlights mid-phase IPF trial progress for PRS-targeting oral drug at ATS 2025 < Pharma < Article - KBR [koreabiomed.com]
- 2. Daewoong's First-in-Class IPF Drug this compound Clears Third Safety Review, Phase 2 Trial Nears Completion [trial.medpath.com]
- 3. biopharmaapac.com [biopharmaapac.com]
- 4. Daewoong confirms safety and continued progress of P2 trial for IPF drug < Pharma < Article - KBR [koreabiomed.com]
- 5. Safety, tolerability, pharmacokinetic/pharmacodynamic characteristics of this compound, a novel prolyl‐tRNA synthetase inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety, tolerability, pharmacokinetic/pharmacodynamic characteristics of this compound, a novel prolyl-tRNA synthetase inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. thorax.bmj.com [thorax.bmj.com]
- 10. Safety and Tolerability of Nintedanib in Patients with Fibrosing Interstitial Lung Diseases: Post-marketing Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety and tolerability of nintedanib in patients with progressive fibrosing interstitial lung diseases: data from the randomized controlled INBUILD trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. researchgate.net [researchgate.net]
- 14. Safety of Pirfenidone in Patients with Idiopathic Pulmonary Fibrosis: Experience from 92 Sites in an Open-Label US Expanded Access Program - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Updated Evaluation of the Safety, Efficacy and Tolerability of Pirfenidone in the Treatment of Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Safety of Nintedanib in Patients with Idiopathic Pulmonary Fibrosis: Global Pharmacovigilance Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Daewoong Pharmaceutical's this compound Receives 'Orphan Drug Designation' in Europe to Treat Idiopathic Pulmonary Fibrosis - BioSpace [biospace.com]
- 18. Daewoong Pharmaceutical Indonesia [daewoongpharm.id]
Bersiporocin: A Novel Anti-Fibrotic Agent Demonstrates Cross-Species Efficacy in Preclinical Fibrosis Models
For Immediate Release
SEOUL, South Korea – November 13, 2025 – Daewoong Pharmaceutical's novel anti-fibrotic agent, Bersiporocin (DWN12088), has shown promising efficacy in various preclinical models of fibrosis, suggesting its potential as a broad-spectrum treatment for fibrotic diseases. This guide provides a comparative overview of this compound's performance against current standard-of-care treatments, nintedanib and pirfenidone, based on available preclinical data.
This compound is a first-in-class oral inhibitor of prolyl-tRNA synthetase (PRS), an enzyme crucial for collagen synthesis.[1][2] Its unique mechanism of action involves the asymmetric inhibition of the PARS1 homodimer, which reduces its enzymatic activity without complete suppression, potentially offering a superior safety profile.[3] Currently, this compound is in Phase II clinical trials for Idiopathic Pulmonary Fibrosis (IPF).[3][4]
Comparative Efficacy in Pulmonary Fibrosis Models
This compound has demonstrated significant anti-fibrotic effects in a bleomycin-induced pulmonary fibrosis mouse model, a standard preclinical model for IPF. Oral administration of this compound led to a considerable improvement in lung function and a significant reduction in collagen accumulation in the lungs.[1] In vitro studies have further shown that this compound reduces the synthesis of collagen and alpha-smooth muscle actin (α-SMA) in primary lung fibroblasts from IPF patients stimulated with Transforming Growth Factor-beta (TGF-β), a key pro-fibrotic cytokine.[1]
For comparison, nintedanib and pirfenidone, the current approved treatments for IPF, have also been extensively studied in the bleomycin-induced lung fibrosis model.
| Drug | Model | Key Efficacy Endpoints | Outcome |
| This compound | Bleomycin-induced pulmonary fibrosis (mouse) | Lung function, Collagen accumulation | Improved lung function, Significant reduction in collagen.[1] |
| Nintedanib | Bleomycin-induced pulmonary fibrosis (mouse) | Ashcroft score | Pre-treatment: Reduced score from 4.9±1.3 to 2.4±1.4.[5] |
| Forced Vital Capacity (FVC) | 67% improvement in FVC decline compared to the bleomycin group.[6] | ||
| Pirfenidone | Bleomycin-induced pulmonary fibrosis (rat) | Hydroxyproline content, Histological fibrosis score | Significantly reduced hydroxyproline content and fibrosis scores at day 14 and 28.[7] |
| Bleomycin-induced pulmonary fibrosis (mouse) | Forced Vital Capacity (FVC) | 46% reduction in FVC decline compared to the bleomycin group.[6] |
Note: The data presented above is from separate studies and not from direct head-to-head comparisons, which should be considered when interpreting the results.
Cross-Species Efficacy Beyond Pulmonary Fibrosis
While the most extensive preclinical data for this compound is in pulmonary fibrosis, its development program includes investigations into its efficacy in other fibrotic conditions, such as diabetic kidney disease, scleroderma-associated interstitial lung disease (SSc-ILD), and keloids, indicating a potential for broad cross-species and cross-organ efficacy.[8]
Preclinical models for other fibrotic diseases where this compound or similar-acting compounds could be effective include:
-
Liver Fibrosis: Commonly studied using the carbon tetrachloride (CCl4)-induced liver fibrosis model in rodents. This model results in significant collagen deposition and allows for the evaluation of anti-fibrotic interventions.[9]
-
Kidney Fibrosis: The unilateral ureteral obstruction (UUO) model in rodents is a well-established method to induce renal interstitial fibrosis and is used to test the efficacy of potential anti-fibrotic drugs.[10]
Quantitative data from preclinical studies of this compound in these non-pulmonary fibrosis models are not yet widely available in the public domain.
Mechanism of Action and Signaling Pathways
This compound's primary mechanism is the inhibition of prolyl-tRNA synthetase (PRS), which is essential for the synthesis of collagen, a major component of fibrotic tissue.[1][2] This inhibition has been shown to reduce the effects of the pro-fibrotic cytokine TGF-β. The TGF-β pathway is a central regulator of fibrosis, promoting the transformation of fibroblasts into myofibroblasts and stimulating the production of extracellular matrix proteins.
Another critical signaling pathway implicated in fibrosis is the Hippo/YAP/TAZ pathway. While direct evidence of this compound's modulation of the YAP/TAZ pathway is still emerging, there is known crosstalk between the TGF-β and YAP/TAZ pathways in the context of fibrosis.
Below is a diagram illustrating the proposed signaling pathway through which this compound may exert its anti-fibrotic effects.
Caption: Proposed mechanism of this compound's anti-fibrotic action.
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis in Mice
This is the most widely used animal model for studying idiopathic pulmonary fibrosis.
-
Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate (typically 1.5 - 3.0 U/kg) is administered to anesthetized mice. Control animals receive saline.
-
Treatment: this compound, nintedanib, pirfenidone, or a vehicle control is administered orally, typically starting from the day of bleomycin instillation (prophylactic) or several days after (therapeutic).
-
Assessment of Fibrosis (typically at day 14 or 21):
-
Histopathology: Lungs are harvested, fixed, and stained (e.g., Masson's trichrome) to visualize collagen deposition. The severity of fibrosis is often quantified using the Ashcroft scoring system.
-
Collagen Quantification: The total lung collagen content is measured using a hydroxyproline assay. Hydroxyproline is an amino acid that is abundant in collagen.
-
Lung Function: Pulmonary function tests, such as the measurement of Forced Vital Capacity (FVC), can be performed on anesthetized, tracheostomized mice.
-
References
- 1. Safety, tolerability, pharmacokinetic/pharmacodynamic characteristics of this compound, a novel prolyl‐tRNA synthetase inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beraprost sodium mitigates renal interstitial fibrosis through repairing renal microvessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biospace.com [biospace.com]
- 4. Daewoong Pharmaceutical Indonesia [daewoongpharm.id]
- 5. Hydroxyproline Quantitation in Bleomycin-Induced Lung Fibrosis Model - Evotec [evotec.com]
- 6. Activation of Toll-like receptor 9 attenuates unilateral ureteral obstruction-induced renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of hydroxyproline in a mouse model of bleomycin-induced lung fibrosis: comparison with histological analysis - Madrid 2019 - ERS Respiratory Channel [channel.ersnet.org]
- 8. This compound by Daewoong Pharmaceutical for Idiopathic Pulmonary Fibrosis: Likelihood of Approval [pharmaceutical-technology.com]
- 9. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. No drug–drug interactions between selective prolyl‐tRNA synthetase inhibitor, this compound, and pirfenidone or nintedanib in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bersiporocin and Current Standards of Care for the Long-Term Treatment of Idiopathic Pulmonary Fibrosis
An Objective Guide for Researchers and Drug Development Professionals
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal interstitial lung disease with a median survival of three to five years from diagnosis. The current therapeutic landscape is dominated by two antifibrotic agents, pirfenidone and nintedanib, which slow disease progression but do not halt or reverse the underlying fibrotic process. This guide provides a comprehensive comparison of the emerging therapeutic candidate, Bersiporocin, with the established standards of care, offering a detailed examination of their mechanisms of action, long-term efficacy, and safety profiles based on available clinical trial data.
Executive Summary
This compound is a first-in-class oral antifibrotic agent that selectively inhibits prolyl-tRNA synthetase (PRS), a key enzyme in collagen synthesis.[1][2] This novel mechanism of action offers the potential for a more targeted and potent antifibrotic effect compared to the current standards of care, pirfenidone and nintedanib. While long-term efficacy data for this compound is pending the completion of its ongoing Phase 2 clinical trial, this guide synthesizes the available preclinical and clinical data for this compound and contrasts it with the extensive long-term data from the pivotal trials of pirfenidone and nintedanib.
Comparative Overview
| Feature | This compound | Pirfenidone | Nintedanib |
| Mechanism of Action | Selective inhibitor of prolyl-tRNA synthetase (PRS)[1][2] | Primarily inhibits Transforming Growth Factor-beta (TGF-β) signaling; also has anti-inflammatory and antioxidant properties[3][4] | Triple tyrosine kinase inhibitor targeting Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR)[5][6][7][8] |
| Target | Prolyl-tRNA Synthetase (PRS)[1][2] | Multiple, including TGF-β, TNF-α | VEGFR, FGFR, PDGFR[5][8] |
| Administration | Oral[2] | Oral[9] | Oral[6] |
| Pivotal Clinical Trials | Phase 2 ongoing (NCT05389215) | ASCEND, CAPACITY 1 & 2[9][10][11] | INPULSIS 1 & 2[10][12] |
| Long-Term Extension Studies | Not yet available | RECAP[13][14] | INPULSIS-ON[15][16][17] |
| Primary Efficacy Endpoint in Pivotal Trials | Change from baseline in Forced Vital Capacity (FVC) | Change from baseline in percent predicted FVC[18][19] | Annual rate of decline in FVC[20] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound, pirfenidone, and nintedanib are visualized below, highlighting their different entry points into the fibrotic cascade.
References
- 1. Daewoong highlights mid-phase IPF trial progress for PRS-targeting oral drug at ATS 2025 < Pharma < Article - KBR [koreabiomed.com]
- 2. Daewoong Pharmaceutical Presents Phase 2 Clinical Trial Poster on 'this compound' at ATS 2025, Highlights Global Patient Demographics [prnewswire.com]
- 3. atsjournals.org [atsjournals.org]
- 4. What is the mechanism of Pirfenidone? [synapse.patsnap.com]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Idiopathic pulmonary fibrosis - Wikipedia [en.wikipedia.org]
- 7. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pro.boehringer-ingelheim.com [pro.boehringer-ingelheim.com]
- 9. Pirfenidone in patients with idiopathic pulmonary fibrosis (CAPACITY): two randomised trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-Term Safety of Antifibrotic Drugs in IPF: A Real-World Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-term clinical and real-world experience with pirfenidone in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2minutemedicine.com [2minutemedicine.com]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. INPULSIS-ON: Nintedanib shows manageable long-term safety for IPF | MDedge [mdedge.com]
- 16. publications.ersnet.org [publications.ersnet.org]
- 17. publications.ersnet.org [publications.ersnet.org]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Vivli [search.vivli.org]
- 20. publications.ersnet.org [publications.ersnet.org]
Meta-analysis of Bersiporocin Clinical Trial Data: A Comparative Guide for Researchers
A Novel PRS Inhibitor for Idiopathic Pulmonary Fibrosis Shows Promise in Early-Stage Trials
SEOUL, South Korea - Bersiporocin (DWN12088), a first-in-class oral antifibrotic agent, is emerging as a promising therapeutic candidate for idiopathic pulmonary fibrosis (IPF), a progressive and fatal lung disease. Developed by Daewoong Pharmaceutical, this compound is currently undergoing a multinational Phase 2 clinical trial (NCT05389215) to evaluate its efficacy and safety.[1][2][3][4][5] This guide provides a comprehensive meta-analysis of available this compound data and compares its performance with the current standard-of-care treatments for IPF, nintedanib and pirfenidone.
Executive Summary
Idiopathic pulmonary fibrosis is characterized by the progressive scarring of lung tissue, leading to a decline in respiratory function.[1][2] Current treatments, nintedanib and pirfenidone, have been shown to slow the rate of disease progression but are associated with significant side effects. This compound offers a novel mechanism of action by selectively inhibiting prolyl-tRNA synthetase (PRS), an enzyme crucial for collagen synthesis, potentially targeting the fibrotic process at its core.[1][2][6] While definitive efficacy data from the ongoing Phase 2 trial of this compound is not yet available, interim safety data has been positive, with an Independent Data Monitoring Committee (IDMC) recommending the continuation of the trial.[1][2][5][6][7] This guide will synthesize the available preclinical and clinical data for this compound and compare it to the established efficacy and safety profiles of nintedanib and pirfenidone.
Mechanism of Action: A Novel Approach to Anti-Fibrosis
This compound's unique mechanism of action sets it apart from existing IPF therapies. It targets and inhibits prolyl-tRNA synthetase (PRS), a key enzyme in the synthesis of collagen, a major component of the fibrotic scar tissue in IPF.[1][2] By inhibiting PRS, this compound aims to directly reduce the production of excess collagen, thereby slowing or even halting the progression of fibrosis.
In contrast, nintedanib is a multi-tyrosine kinase inhibitor that targets vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). These receptors are involved in signaling pathways that promote fibroblast proliferation and differentiation, key processes in fibrosis. Pirfenidone's exact mechanism of action is not fully understood, but it is believed to have anti-inflammatory and anti-fibrotic effects by downregulating the production of growth factors and procollagens.
Clinical Trial Data: A Comparative Overview
Direct comparison of efficacy is challenging due to the ongoing nature of the this compound Phase 2 trial. However, a comparison of the trial designs and available data provides valuable insights.
This compound (NCT05389215)
The ongoing Phase 2 trial is a randomized, double-blind, placebo-controlled study evaluating the efficacy and safety of this compound in patients with IPF.[3][4]
| Parameter | This compound Phase 2 Trial (NCT05389215) |
| Status | Ongoing, recruiting |
| Number of Participants | 102 |
| Dosage | 150 mg twice daily |
| Treatment Duration | 24 weeks |
| Primary Endpoint | Change from baseline in Forced Vital Capacity (FVC) |
| Key Secondary Endpoints | Safety and tolerability |
| Combination Therapy | Investigated as monotherapy and in combination with nintedanib or pirfenidone[4] |
As of October 2025, 94 out of the target 102 patients have been enrolled.[2] Interim safety reviews by the IDMC have not identified any significant safety concerns, recommending the trial's continuation.[1][2][5][6][7] Efficacy data is anticipated upon trial completion.
Nintedanib (INPULSIS Trials)
The efficacy and safety of nintedanib were established in the replicate Phase 3 INPULSIS-1 and INPULSIS-2 trials.
| Parameter | INPULSIS-1 & INPULSIS-2 Trials |
| Status | Completed |
| Number of Participants | 1,066 |
| Dosage | 150 mg twice daily |
| Treatment Duration | 52 weeks |
| Primary Endpoint | Annual rate of decline in FVC |
| Key Efficacy Results | Significantly reduced the annual rate of FVC decline compared to placebo. |
| Common Adverse Events | Diarrhea, nausea, vomiting |
Pirfenidone (CAPACITY & ASCEND Trials)
The clinical development of pirfenidone for IPF was supported by the CAPACITY and ASCEND Phase 3 trials. A pooled analysis of these trials provides robust efficacy and safety data.[8]
| Parameter | CAPACITY & ASCEND Trials (Pooled Data) |
| Status | Completed |
| Number of Participants | 1,247 |
| Dosage | 2403 mg/day |
| Treatment Duration | 52 weeks (ASCEND), 72 weeks (CAPACITY) |
| Primary Endpoint | Change from baseline in percent predicted FVC |
| Key Efficacy Results | Significantly reduced the decline in percent predicted FVC at 1 year compared to placebo.[8] |
| Common Adverse Events | Nausea, rash, diarrhea |
Experimental Protocols
Detailed methodologies for the key clinical trials are summarized below.
This compound: Phase 2 Trial (NCT05389215)
This is a multicenter, randomized, double-blind, placebo-controlled study. Patients with a diagnosis of IPF are randomized to receive either this compound (150 mg twice daily) or a placebo for 24 weeks. The study allows for patients to be on a stable dose of nintedanib or pirfenidone as background therapy. The primary efficacy endpoint is the change from baseline in FVC (mL) at week 24. Safety and tolerability are assessed through the monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
Nintedanib: INPULSIS Trials
The INPULSIS trials were two replicate, randomized, double-blind, placebo-controlled Phase 3 studies. Patients with IPF were randomized in a 3:2 ratio to receive either nintedanib (150 mg twice daily) or a placebo for 52 weeks. The primary endpoint was the annual rate of decline in FVC. Key secondary endpoints included time to first acute exacerbation and change in the St. George's Respiratory Questionnaire (SGRQ) total score.
Pirfenidone: CAPACITY and ASCEND Trials
The CAPACITY and ASCEND trials were randomized, double-blind, placebo-controlled Phase 3 studies. In the CAPACITY trials, patients were randomized to receive pirfenidone (2403 mg/day) or placebo for 72 weeks.[9][10][11] The ASCEND trial had a similar design with a 52-week treatment duration.[12][13][14] The primary endpoint in all three trials was the change from baseline in percent predicted FVC.
Future Outlook
This compound's novel mechanism of action presents a promising new strategy for the treatment of IPF. While the full clinical potential of this compound remains to be seen pending the results of the ongoing Phase 2 trial, the positive interim safety profile is encouraging. Should the efficacy data prove favorable, this compound could offer a valuable new therapeutic option for patients with IPF, either as a monotherapy or in combination with existing treatments. The completion of the Phase 2 trial and the potential initiation of Phase 3 studies will be critical next steps in determining the future role of this first-in-class PRS inhibitor in the management of idiopathic pulmonary fibrosis.
References
- 1. Daewoong confirms safety and continued progress of P2 trial for IPF drug < Pharma < Article - KBR [koreabiomed.com]
- 2. biopharmaapac.com [biopharmaapac.com]
- 3. atsjournals.org [atsjournals.org]
- 4. Daewoong Pharmaceutical Presents Phase 2 Clinical Trial Poster on 'this compound' at ATS 2025, Highlights Global Patient Demographics [prnewswire.com]
- 5. checkorphan.org [checkorphan.org]
- 6. Daewoong's First-in-Class IPF Drug this compound Clears Third Safety Review, Phase 2 Trial Nears Completion [trial.medpath.com]
- 7. Daewoong Pharmaceutical's this compound Shows Positive Phase 2 Safety Data - 코메디닷컴 [kormedi.com]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. Pirfenidone in patients with idiopathic pulmonary fibrosis (CAPACITY): two randomised trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Pirfenidone in idiopathic pulmonary fibrosis: the CAPACITY program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vivli [search.vivli.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. fiercebiotech.com [fiercebiotech.com]
Safety Operating Guide
Proper Disposal of Bersiporocin: A Safety and Operations Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of bersiporocin, a prolyl-tRNA synthetase inhibitor. Adherence to these procedures is critical to ensure personnel safety and environmental protection, reflecting our commitment to responsible laboratory practices.
Core Safety and Hazard Information
This compound is classified as a hazardous substance. All handling and disposal procedures must be conducted in accordance with this classification.
Hazard Summary:
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects. |
| Data sourced from this compound Material Safety Data Sheet (MSDS).[1] |
Step-by-Step Disposal Protocol
Due to its acute oral toxicity and severe aquatic toxicity, this compound and any materials contaminated with it must be disposed of as hazardous waste.[1] Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the drain.[2][3][4]
Experimental Protocol: Waste Segregation and Collection
-
Designated Waste Container:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container for all this compound waste. The container must be compatible with the chemical composition of this compound.
-
The label should prominently display "Hazardous Waste," "this compound," and the associated hazard symbols (e.g., skull and crossbones for acute toxicity, dead tree and fish for environmental hazard).[2]
-
-
Segregation of Waste Streams:
-
Solid Waste: Collect all contaminated solid materials, including personal protective equipment (gloves, lab coats), weighing boats, and contaminated lab consumables (e.g., pipette tips), in the designated hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Empty Containers: Empty containers that held this compound must also be treated as hazardous waste and should not be rinsed into the sewer system.[1][5] They should be placed in the solid hazardous waste container.
-
-
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area.
-
Ensure the container is kept closed except when adding waste.
-
Store away from incompatible materials such as strong acids, alkalis, and oxidizing/reducing agents.[1]
-
-
Final Disposal:
-
Arrange for the collection and disposal of the this compound hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[4]
-
The recommended method of destruction for this type of chemical is high-temperature incineration at an approved waste disposal plant.[1]
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the decision-making process and workflow for the proper handling and disposal of this compound.
Caption: Workflow for Handling and Disposal of this compound.
Signaling Pathway Inhibition
This compound is an inhibitor of prolyl-tRNA synthetase (PRS), an essential enzyme in protein synthesis. Its mechanism of action involves binding to PRS, which reduces the production of prolyl-tRNA and subsequently downregulates collagen synthesis. This is the basis for its investigation as an anti-fibrotic agent.
The following diagram illustrates the targeted signaling pathway.
Caption: this compound Inhibition of the Prolyl-tRNA Synthetase Pathway.
References
- 1. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 5. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
